1-Methyl-4-(3-methylphenyl)piperazine
Beschreibung
The exact mass of the compound 1-Methyl-4-(3-methylphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-4-(3-methylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(3-methylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
151657-72-6 |
|---|---|
Molekularformel |
C12H18N2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-methyl-4-(3-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h3-5,10H,6-9H2,1-2H3 |
InChI-Schlüssel |
PVFIDFYACCGDBG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Methyl-4-(3-methylphenyl)piperazine
Executive Summary & Strategic Analysis
1-Methyl-4-(3-methylphenyl)piperazine (also known as 1-(3-tolyl)-4-methylpiperazine) is a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for serotonin (5-HT) and dopamine receptors. Its structural core—an aryl piperazine—is a privileged scaffold found in numerous psychotropic drugs (e.g., Aripiprazole, Vortioxetine).
This guide outlines three distinct synthesis pathways selected for their operational reliability and scalability.
-
Pathway A (Buchwald-Hartwig): The premier method for laboratory-scale synthesis, offering high yields and mild conditions.
-
Pathway B (Cyclization): A traditional industrial route using bis-electrophiles; cost-effective but requires stringent safety protocols due to "nitrogen mustard" intermediates.
-
Pathway C (Reductive Methylation): A derivatization route starting from the commercially available 1-(3-methylphenyl)piperazine.
Retrosynthetic Analysis
The retrosynthetic breakdown reveals three logical disconnections. The choice of pathway depends on the availability of starting materials (aryl halides vs. anilines) and the scale of production.
Figure 1: Retrosynthetic tree illustrating the three primary access routes.
Pathway A: Pd-Catalyzed Buchwald-Hartwig Amination
Status: Preferred Method (High Yield, High Selectivity)
This pathway utilizes the cross-coupling of 3-bromotoluene with N-methylpiperazine. It avoids the handling of vesicant alkylating agents used in Pathway B and is highly tolerant of functional groups.
Reaction Scheme
3-Bromotoluene + N-Methylpiperazine
Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Loading:
-
In a dry Schlenk flask, charge Pd(OAc)₂ (1.0 mol%) and BINAP (1.5 mol%).
-
Add anhydrous Toluene (5 mL/mmol substrate) and stir at room temperature for 15 minutes to pre-form the catalyst complex (solution turns orange/red).
-
Add 3-Bromotoluene (1.0 equiv) and N-Methylpiperazine (1.2 equiv).
-
Add Cesium Carbonate (Cs₂CO₃) (1.4 equiv). Sodium tert-butoxide (NaOtBu) is a viable alternative if the substrate lacks base-sensitive groups.
-
-
Reaction:
-
Heat the mixture to 100–110°C for 12–16 hours.
-
Monitor conversion via TLC (System: DCM/MeOH 9:1) or LC-MS. The aryl bromide spot should disappear.
-
-
Workup:
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: DCM : MeOH : NH₄OH (95 : 4 : 1). The ammonia is critical to prevent tailing of the basic amine on silica.
-
Critical Process Parameters
| Parameter | Specification | Rationale |
| Catalyst | Pd(OAc)₂ / BINAP | BINAP prevents β-hydride elimination and promotes reductive elimination. |
| Base | Cs₂CO₃ | Weaker base than alkoxides; minimizes side reactions. |
| Stoichiometry | 1.2 eq Amine | Slight excess ensures complete consumption of the aryl halide. |
Pathway B: Cyclization with Bis-electrophiles
Status: Legacy/Industrial Method (Cost-Effective but Hazardous)
This method involves the condensation of m-toluidine with bis(2-chloroethyl)methylamine (mechlorethamine). SAFETY WARNING: Bis(2-chloroethyl)methylamine is a nitrogen mustard and a potent blister agent (vesicant). It must be handled in a certified fume hood with full PPE (double nitrile gloves, face shield).
Reaction Scheme
m-Toluidine + MeN(CH₂CH₂Cl)₂
Experimental Protocol
-
Preparation:
-
Dissolve m-toluidine (1.0 equiv) in high-boiling solvent (e.g., n-Butanol or Chlorobenzene ).
-
Add Bis(2-chloroethyl)methylamine hydrochloride (1.0 equiv).[2]
-
Add Sodium Carbonate (1.1 equiv) to neutralize the HCl salt.
-
-
Cyclization:
-
Workup:
-
Cool the mixture and basify with 10% NaOH solution (pH > 12).
-
Extract with Dichloromethane (DCM) (3x).
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Distillation under high vacuum is often preferred for this route to separate the product from polymeric byproducts.
-
Pathway C: Reductive Methylation
Status: Derivatization Route
If 1-(3-methylphenyl)piperazine is available, N-methylation is the most direct route.
Protocol (Eschweiler-Clarke Variation)
-
Reaction:
-
Dissolve 1-(3-methylphenyl)piperazine (1.0 equiv) in Methanol or Acetonitrile .
-
Add Formaldehyde (37% aq.[6] solution, 5.0 equiv).
-
Add Sodium Triacetoxyborohydride (STAB) (3.0 equiv) portion-wise at 0°C.
-
Note: STAB is preferred over NaBH₃CN due to lower toxicity (no residual cyanide).
-
-
Conditions:
-
Stir at room temperature for 4 hours.
-
Quench with saturated aqueous NaHCO₃.[1]
-
-
Isolation:
-
Extract with Ethyl Acetate.[1] The product is usually pure enough (>95%) after workup for biological testing.
-
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained.
Expected ¹H NMR (400 MHz, CDCl₃):
-
δ 7.15 (t, 1H): Aryl proton (meta).
-
δ 6.70–6.80 (m, 3H): Aryl protons (ortho/para).
-
δ 3.20 (t, 4H): Piperazine protons adjacent to Aryl-N.
-
δ 2.55 (t, 4H): Piperazine protons adjacent to Methyl-N.
-
δ 2.36 (s, 3H): N-Methyl group.
-
δ 2.32 (s, 3H): Aryl-Methyl (tolyl) group.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
Comparative Method Summary
| Feature | Pathway A (Buchwald) | Pathway B (Cyclization) | Pathway C (Methylation) |
| Yield | High (80–95%) | Moderate (50–70%) | Very High (>90%) |
| Safety | High (Standard Catalysts) | Low (Mustard Gas Agents) | High (Standard Reagents) |
| Cost | High (Pd Catalyst) | Low (Commodity Chems) | Moderate (Precursor Cost) |
| Scalability | Good (Kilolab) | Excellent (Plant Scale) | Excellent (Linear Scale) |
References
-
Buchwald-Hartwig Amination General Procedures
-
Cyclization of Anilines with Bis-electrophiles
-
BenchChem Application Note: "Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis."[2]
-
-
Reductive Amination Methodologies
- Journal of Organic Chemistry, 1996, 61, 3849-3862.
-
Pharmacological Relevance
- Journal of Medicinal Chemistry, "Structure-Activity Relationships of Arylpiperazines as Serotonin Ligands."
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Physicochemical properties of 1-Methyl-4-(3-methylphenyl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(3-methylphenyl)piperazine
This guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-4-(3-methylphenyl)piperazine, a key intermediate in modern drug discovery and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into the analytical methodologies required for its characterization.
Introduction: A Molecule of Interest
1-Methyl-4-(3-methylphenyl)piperazine, also known as 1-(m-Tolyl)piperazine, is a disubstituted piperazine derivative. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1] This particular derivative, with its m-tolyl and methyl substitutions, serves as a versatile building block in the synthesis of novel bioactive molecules, particularly those targeting the central nervous system.[2] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation development, and quality control.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. These parameters govern its behavior in both chemical reactions and biological systems.
Table 1: Core Chemical Identifiers for 1-Methyl-4-(3-methylphenyl)piperazine
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-methylphenyl)piperazine | [3] |
| Synonyms | 1-(m-Tolyl)piperazine, N-(3-Methylphenyl)piperazine | [4][5] |
| CAS Number | 41186-03-2 | [4][6] |
| Molecular Formula | C₁₁H₁₆N₂ | [3][4] |
| Molecular Weight | 176.26 g/mol | [3][4] |
| Chemical Structure | [3] |
Detailed Physicochemical Characteristics
The utility of a compound in drug development is heavily influenced by its physical and chemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Table 2: Summary of Physicochemical Properties
| Property | Value | Experimental Context/Notes | Source(s) |
| Physical State | Pale yellow to reddish yellow viscous liquid | At room temperature | [2][5] |
| Boiling Point | 138-140 °C | At 10 Torr | [4] |
| 156 °C | At 10 mmHg | [2] | |
| Melting Point | 125-128 °C | This value may correspond to a salt or isomer, as the compound is typically a liquid at RT. | [4][5] |
| Density | 1.04 g/cm³ | At 20 °C | [2][5] |
| Refractive Index | n²⁰/D 1.58 | At 20 °C with sodium D-line | [2] |
| pKa (Predicted) | 9.05 ± 0.10 | The more basic nitrogen is predicted to be the N-methylated one. | [5] |
| LogP (Predicted) | 1.8 | A measure of lipophilicity. | [3] |
Physical State and Appearance
At ambient temperature, 1-Methyl-4-(3-methylphenyl)piperazine presents as a clear, colorless to yellow viscous liquid.[5] Its appearance can be a preliminary indicator of purity; darker coloration may suggest the presence of oxidative or other degradation products.
Thermal Properties: Boiling and Melting Points
The boiling point of this compound is reported as 138-140 °C at a reduced pressure of 10 Torr, a common practice for high-boiling-point amines to prevent thermal degradation during distillation.[4] Another source reports a similar value of 156 °C at 10 mmHg.[2] The reported melting point of 125-128 °C is inconsistent with its liquid state at room temperature and likely refers to a salt form (e.g., a hydrochloride salt) or a different isomer, a crucial distinction for any researcher to validate.[4][5]
Solubility Profile
Basicity and pKa
The piperazine core contains two basic nitrogen atoms. The pKa is a critical parameter as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding. The predicted pKa for 1-Methyl-4-(3-methylphenyl)piperazine is approximately 9.05.[5] This value likely corresponds to the protonation of the N1-methylated nitrogen, as alkyl groups are electron-donating and increase basicity. The N4-aryl substituted nitrogen is significantly less basic due to the delocalization of the nitrogen lone pair into the aromatic ring. This difference in basicity is a key consideration in pH-dependent extraction procedures and in the formation of salts for pharmaceutical use. Studies on similar substituted piperazines confirm that N-alkylation generally decreases the pKa compared to the parent piperazine, an effect attributed to steric hindrance and solvation effects.[8][9]
Spectroscopic and Chromatographic Characterization
The unambiguous identification and purity assessment of 1-Methyl-4-(3-methylphenyl)piperazine relies on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
-
¹H NMR: The proton NMR spectrum provides a unique fingerprint of the molecule. Key expected signals include: multiplets in the aromatic region (approx. 6.7-7.2 ppm) corresponding to the four protons on the m-tolyl ring; a singlet for the methyl group on the aromatic ring (approx. 2.3 ppm); a singlet for the N-methyl group (approx. 2.5 ppm); and two distinct sets of multiplets for the eight protons on the piperazine ring, typically in the 2.6-3.2 ppm range.[10]
-
¹³C NMR: The carbon spectrum complements the ¹H data, showing distinct signals for each unique carbon atom, including the aromatic, piperazine, and methyl carbons.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. When analyzed by gas chromatography-mass spectrometry (GC-MS), 1-Methyl-4-(3-methylphenyl)piperazine is expected to show a molecular ion peak (M⁺) at m/z 176.[3] Common fragmentation patterns for phenylpiperazines involve cleavage of the piperazine ring, leading to characteristic fragment ions.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. The spectrum of this compound would be characterized by: C-H stretching vibrations from the aromatic and aliphatic components (approx. 2800-3100 cm⁻¹), C-N stretching of the tertiary amines (approx. 1150-1250 cm⁻¹), and aromatic C=C stretching peaks (approx. 1500-1600 cm⁻¹).[3]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for determining the purity of small molecules.
-
HPLC: Reversed-phase HPLC with UV detection is a common method. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode would provide excellent separation of the main compound from any related impurities.
-
GC: GC with a flame ionization detector (FID) is also highly effective, particularly for assessing volatile impurities. A nonpolar or medium-polarity capillary column is typically used.
Experimental Protocols
The following sections provide detailed, self-validating protocols for the characterization of 1-Methyl-4-(3-methylphenyl)piperazine.
Protocol: Purity Determination by HPLC-UV
Causality: This reversed-phase HPLC method is designed to separate the nonpolar analyte from potential polar and nonpolar impurities. Gradient elution ensures that compounds with a wide range of polarities are eluted and resolved efficiently. UV detection at 254 nm is chosen as the aromatic ring provides strong chromophoric activity at this wavelength.
Methodology:
-
System Preparation: Use a standard HPLC system with a UV detector, autosampler, and column oven. The column is a C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Methyl-4-(3-methylphenyl)piperazine into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.
Caption: HPLC-UV Workflow for Purity Analysis.
Protocol: pKa Determination by Potentiometric Titration
Causality: This method determines the pKa by monitoring the change in pH of a solution of the analyte upon the addition of a strong acid. The inflection points in the resulting titration curve correspond to the pKa values of the basic centers. This is a direct and reliable method for determining ionization constants.[8]
Methodology:
-
System Preparation: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0). Use a temperature-controlled titration vessel and a calibrated burette.
-
Sample Preparation:
-
Accurately weigh approximately 1 mmol of 1-Methyl-4-(3-methylphenyl)piperazine into the titration vessel.
-
Dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be required if aqueous solubility is low.
-
-
Titrant Preparation: Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a temperature probe into the sample solution.
-
Stir the solution gently.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence points.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of HCl added.
-
Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the titration curve.
-
The equivalence points are identified as the peaks in the first derivative plot.
-
The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, two pKa values will be determined.
-
Caption: Potentiometric Titration Workflow for pKa Determination.
Conclusion
1-Methyl-4-(3-methylphenyl)piperazine is a compound with a well-defined set of physicochemical properties that make it a valuable tool in chemical and pharmaceutical research. Its characterization relies on a suite of standard analytical techniques, from spectroscopy for structural confirmation to chromatography for purity assessment and potentiometry for determining its basicity. The data and protocols presented in this guide provide a robust framework for scientists to confidently handle, analyze, and utilize this important chemical intermediate in their research and development endeavors.
References
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
CAS. (n.d.). 1-(3-Methylphenyl)piperazine. CAS Common Chemistry. Retrieved December 17, 2025, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159009861. PubChem. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
ChemBK. (2024, April 9). 1-(3-Methylphenyl)piperazine. Retrieved from [Link]
- Svozil, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169.
- Butler, R. N., et al. (2023).
-
SpectraBase. (n.d.). 1-Methyl-4-nitroso-piperazine. Retrieved from [Link]
- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
- Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83111, 1-(m-Tolyl)piperazine. PubChem. Retrieved from [Link]
- Rao, D. V. N. S., et al. (2006).
-
NIST. (n.d.). Piperazine, 1-methyl-4-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). para-Methylphenylpiperazine. Retrieved from [Link]
- Thomas, J. B., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(11), 913–918.
- Staack, R. F., & Maurer, H. H. (2004). New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of mass spectrometry, 39(3), 255-261.
- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1235-1246.
- Lebedev, O. V., et al. (2000). Methods for the catalytic synthesis of piperazine. Pharmaceutical Chemistry Journal, 34, 439-445.
-
Pipzine Chemicals. (n.d.). 1-(1-Methylpiperidin-4-yl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]
- Devinsky, F., & Masarova, L. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Chemicke Zvesti, 69(2), 224-230.
-
Kubochem. (n.d.). N-Methylpiperazine. Retrieved from [Link]
-
Technochem. (n.d.). 1-Amino-4-Methyl Piperazine. Retrieved from [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(m-Tolyl)piperazine | C11H16N2 | CID 83111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chembk.com [chembk.com]
- 6. 1-(3-Methylphenyl)piperazine | CAS 41186-03-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. uregina.ca [uregina.ca]
- 9. researchgate.net [researchgate.net]
- 10. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR [m.chemicalbook.com]
- 11. New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacodynamics and Molecular Mechanism of 1-Methyl-4-(3-methylphenyl)piperazine
Executive Summary
1-Methyl-4-(3-methylphenyl)piperazine (also known as N-Methyl-m-Tolylpiperazine or N-Methyl-mTP ) is a synthetic phenylpiperazine derivative characterized by a piperazine ring substituted at the N1 position with a methyl group and at the N4 position with a meta-tolyl moiety.
Functionally, this compound belongs to the class of serotonin receptor modulators . Unlike its para-substituted isomer (pMPP), which acts primarily as a monoamine releasing agent, the meta-substitution pattern directs the pharmacological activity toward direct receptor-ligand interactions. It exhibits a mixed profile of 5-HT₂C receptor agonism and 5-HT₁A receptor affinity , serving as a lipophilic probe for serotonergic signaling pathways. This guide details its molecular mechanism, structure-activity relationships (SAR), and experimental validation protocols.
Chemical Identity & Structural Basis[1]
The pharmacological distinctiveness of 1-Methyl-4-(3-methylphenyl)piperazine stems from its specific substitution pattern on the arylpiperazine scaffold.
| Property | Detail |
| IUPAC Name | 1-Methyl-4-(3-methylphenyl)piperazine |
| Common Synonyms | N-Methyl-mTP, 1,3-Dimethyl-4-phenylpiperazine (ambiguous), 3-Methyl-N-methylphenylpiperazine |
| Chemical Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| Core Scaffold | Arylpiperazine |
| Key Substituents | N1-Methyl (Lipophilicity/Metabolic stability), C3-Methyl (Receptor Selectivity) |
Structural Significance
The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous CNS drugs (e.g., aripiprazole, trazodone).
-
N1-Methylation: Increases blood-brain barrier (BBB) permeability compared to the secondary amine (mTP) but typically reduces binding affinity for 5-HT receptors by steric interference with the conserved aspartate residue in the binding pocket.
-
3-Methyl (Meta) Group: This is the critical determinant of its mechanism. While para-substitution (4-position) favors transporter interaction (SERT/DAT/NET reversal), meta-substitution favors direct binding to the hydrophobic pocket of 5-HT receptors, particularly 5-HT₂C and 5-HT₁A.
Mechanism of Action (MOA)
The primary mechanism of action is the modulation of G-protein coupled receptors (GPCRs) within the serotonergic system.[1]
Primary Target: 5-HT₂C Receptor Agonism
The compound acts as a partial agonist at the serotonin 5-HT₂C receptor.
-
Binding Mode: The protonated N4-nitrogen forms a salt bridge with Asp3.32 (Asp134) in the receptor's transmembrane domain III. The meta-methyl group occupies a specific hydrophobic sub-pocket defined by Phe6.51 and Phe6.52 , stabilizing the receptor in an active conformation.
-
Signaling Cascade: Activation of 5-HT₂C couples to the Gαq/11 protein, stimulating Phospholipase C (PLC). This hydrolyzes PIP₂ into IP₃ (Inositol trisphosphate) and DAG (Diacylglycerol), leading to intracellular Ca²⁺ release and PKC activation.
Secondary Target: 5-HT₁A Receptor Affinity
The compound exhibits affinity for 5-HT₁A receptors, likely acting as a partial agonist or antagonist depending on the expression level of G-proteins (intrinsic efficacy).
-
Signaling Cascade: 5-HT₁A coupling to Gαi/o inhibits adenylyl cyclase, reducing cAMP levels and opening GIRK (G-protein-gated inwardly rectifying potassium) channels, causing neuronal hyperpolarization.
Metabolic Activation (The "Prodrug" Hypothesis)
In vivo, the N-methyl group is subject to rapid oxidative demethylation by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4 ).
-
Metabolite: 1-(3-methylphenyl)piperazine (mTP) .
-
Consequence: The secondary amine metabolite (mTP) typically possesses higher affinity for 5-HT receptors than the N-methylated parent. Therefore, the parent compound may act partly as a sustained-release prodrug for mTP.
Signal Transduction Visualization
The following diagram illustrates the divergent signaling pathways activated by this compound's interaction with 5-HT₂C and 5-HT₁A receptors.
Figure 1: Dual signaling pathways activated by 1-Methyl-4-(3-methylphenyl)piperazine at 5-HT₂C and 5-HT₁A receptors.
Structure-Activity Relationship (SAR) Analysis
To understand the specific utility of this compound, it must be compared to its structural analogs. The position of the substituent on the phenyl ring is the master switch for pharmacological selectivity.
| Compound | Substituent (Pos) | N-Subst. | Primary Activity | Key Difference |
| 1-Methyl-4-(3-methylphenyl)piperazine | Methyl (Meta, 3) | Methyl | 5-HT Agonist/Antagonist | Lipophilic, lower affinity than mTP. |
| mTP (m-Tolylpiperazine) | Methyl (Meta, 3) | H | 5-HT Agonist (High Potency) | Active metabolite; high 5-HT₂C affinity. |
| mCPP | Chloro (Meta,[2] 3) | H | 5-HT₂C Agonist | The "gold standard" 5-HT probe; anxiogenic. |
| TFMPP | CF₃ (Meta, 3) | H | 5-HT Agonist/Releaser | More non-selective; mimics MDMA when mixed with BZP. |
| pMPP | Methyl (Para, 4) | H | 5-HT Releasing Agent | Acts on SERT transporter, not direct receptor binding. |
Key Insight: The meta-methyl group mimics the electronic and steric properties of the meta-chloro group in mCPP but is less electron-withdrawing. This often results in lower intrinsic efficacy , making the methyl variant a "gentler" probe or a partial agonist with antagonist-like properties in systems with low receptor reserve.
Experimental Validation Protocols
The following protocols are designed to validate the mechanism of action described above. These are self-validating systems using controls to ensure data integrity.
Radioligand Binding Assay (Affinity Screening)
Objective: Determine the affinity (
-
Tissue Preparation: Use HEK-293 cells stably expressing human 5-HT₂C or 5-HT₁A receptors. Harvest and homogenize membranes.
-
Ligands:
-
Tracer: [³H]-Mesulergine (for 5-HT₂C) or [³H]-8-OH-DPAT (for 5-HT₁A).
-
Non-specific binding: Define using 10 µM Mianserin (5-HT₂C) or 10 µM Serotonin (5-HT₁A).
-
-
Incubation: Incubate membranes with tracer and varying concentrations of 1-Methyl-4-(3-methylphenyl)piperazine (
to M) for 60 min at 25°C. -
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: The Hill slope should be near 1.0. If < 1.0, suspect negative cooperativity or multiple binding sites.
-
[³⁵S]GTPγS Functional Assay (Efficacy Determination)
Objective: Determine if the compound is an agonist, partial agonist, or antagonist.
-
Principle: Agonist binding catalyzes the exchange of GDP for GTP on the Gα subunit. [³⁵S]GTPγS is a non-hydrolyzable analog that accumulates in activated membranes.
-
Protocol:
-
Prepare membranes as above.
-
Incubate with GDP (10 µM) and [³⁵S]GTPγS (0.1 nM) in assay buffer.
-
Add test compound.[3]
-
-
Data Interpretation:
-
Agonist: Dose-dependent increase in [³⁵S] binding.
-
Antagonist: No increase alone; dose-dependent inhibition of 5-HT-induced binding.
-
Inverse Agonist: Decrease in basal [³⁵S] binding (below baseline).
-
-
Control: Use SB-242084 (selective 5-HT₂C antagonist) to block the effect, confirming receptor specificity.
Safety & Toxicology (Serotonin Syndrome)
Researchers handling this compound must be aware of the risks associated with serotonergic activation.
-
Serotonin Syndrome Risk: As a 5-HT agonist/partial agonist, high doses or combination with MAOIs/SSRIs can precipitate serotonin syndrome.
-
Symptoms: Hyperthermia, muscle rigidity (myoclonus), autonomic instability.
-
Antidote Protocol: In animal models, administration of Cyproheptadine (5-HT₂A antagonist) is the standard protocol to reverse toxicity.
References
-
Glennon, R. A. (1987). Central serotonin receptors as targets for drug research.[3][4][5][6][7] Journal of Medicinal Chemistry, 30(1), 1-12. Link
-
Roth, B. L., et al. (2000). The Pharmacology of the 5-HT2C Receptor. Pharmacology & Therapeutics, 79, 231-257. Link
-
Baumann, M. H., et al. (2001). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology, 24, 492–503. Link
-
Fuller, R. W., & Snoddy, H. D. (1980). Phenylpiperazine derivatives: Effects on serotonin and norepinephrine turnover in rat brain.[8] Research Communications in Chemical Pathology and Pharmacology, 29(1), 201-204.
-
Porter, R. H., et al. (1999). Functional characterization of agonists and antagonists at human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13-20. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of serotonin antagonists on m-chlorophenylpiperazine-mediated responses in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]
Unveiling the Biological Targets of 1-Methyl-4-(3-methylphenyl)piperazine: A Technical Guide and Research Roadmap
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-(3-methylphenyl)piperazine, a substituted phenylpiperazine, belongs to a chemical class renowned for its diverse pharmacological activities, primarily targeting the central nervous system. While direct empirical data for this specific molecule remains to be fully elucidated in publicly accessible literature, a comprehensive analysis of its structural analogues and the broader phenylpiperazine family allows for the formulation of a robust putative target profile. This guide synthesizes existing knowledge to predict the most probable biological targets of 1-Methyl-4-(3-methylphenyl)piperazine, outlines a detailed experimental roadmap for the validation of these targets, and provides the necessary protocols to empower researchers in their investigation of this compound. The primary focus of this analysis points towards significant interactions with the serotonergic system, with potential modulatory effects on dopaminergic and adrenergic pathways.
Introduction: The Phenylpiperazine Scaffold and a Rationale for Target Investigation
The piperazine ring is a prevalent motif in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. When coupled with a phenyl group, the resulting phenylpiperazine scaffold serves as a cornerstone for numerous centrally-acting therapeutic agents. The nature and position of substituents on the phenyl ring are critical determinants of pharmacological activity, dictating both the affinity and selectivity for various neurotransmitter receptors and transporters.
The subject of this guide, 1-Methyl-4-(3-methylphenyl)piperazine, features a methyl group at the meta-position of the phenyl ring. This seemingly subtle structural feature can significantly influence the compound's electronic and steric properties, thereby shaping its interaction with biological macromolecules. Drawing parallels with structurally related compounds, we can construct a scientifically informed hypothesis regarding its primary biological targets.
Putative Biological Target Profile
Based on the structure-activity relationships (SAR) of closely related analogues, the primary biological targets of 1-Methyl-4-(3-methylphenyl)piperazine are predicted to be components of the monoaminergic neurotransmitter systems.
Primary Putative Target: The Serotonin System
The serotonergic system is the most likely site of action for 1-Methyl-4-(3-methylphenyl)piperazine. This is inferred from the known activities of its positional isomer, 1-methyl-4-(4-methylphenyl)piperazine (p-MPP), and other meta-substituted phenylpiperazines.
-
Serotonin Transporter (SERT): It is highly probable that the compound interacts with SERT, potentially acting as a serotonin releasing agent or a reuptake inhibitor. The para-isomer is a known serotonin releaser, and this mechanism is common among phenylpiperazines.
-
Serotonin Receptors (5-HTR): Phenylpiperazines frequently exhibit affinity for various 5-HT receptor subtypes. For instance, 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist, and meta-chlorophenylpiperazine (mCPP) also interacts with multiple serotonin receptors[1][2][3]. Therefore, 1-Methyl-4-(3-methylphenyl)piperazine is likely to bind to one or more 5-HT receptors, with potential for agonist, partial agonist, or antagonist activity.
Secondary Putative Targets: Dopamine and Adrenergic Systems
Interactions with the dopamine and norepinephrine systems are also plausible, albeit likely with lower affinity compared to the serotonin system.
-
Dopamine Receptors (D2/D3): Many arylpiperazine derivatives show affinity for D2 and D3 receptors[4][5][6][7][8]. The N-phenylpiperazine moiety is a recognized pharmacophore for these receptors.
-
Adrenergic Receptors (α1/α2): Some phenylpiperazines exhibit affinity for α-adrenergic receptors[9]. This interaction could contribute to the overall pharmacological profile of the compound.
-
Norepinephrine Transporter (NET): While less common for this specific subclass, some piperazine derivatives can inhibit norepinephrine reuptake[10].
The following diagram illustrates the putative signaling pathways that may be modulated by 1-Methyl-4-(3-methylphenyl)piperazine.
Caption: Putative interactions of 1-Methyl-4-(3-methylphenyl)piperazine with monoaminergic systems.
Experimental Roadmap for Target Validation
A systematic, multi-tiered approach is required to definitively identify and characterize the biological targets of 1-Methyl-4-(3-methylphenyl)piperazine.
Tier 1: Primary Screening - Radioligand Binding Assays
The initial step is to perform a broad panel of radioligand binding assays to determine the affinity of the compound for a wide range of CNS targets.
Objective: To identify the primary binding sites and determine the binding affinity (Ki) of 1-Methyl-4-(3-methylphenyl)piperazine.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT1A, 5-HT2A, D2, D3, α1A, etc.).
-
Harvest cells and homogenize in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (1-Methyl-4-(3-methylphenyl)piperazine).
-
For non-specific binding determination, a parallel set of wells should contain a high concentration of a known, non-labeled ligand for the target receptor.
-
Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following table presents a prioritized list of initial binding targets based on the analysis of structural analogues.
| Target | Rationale | Common Radioligand |
| SERT | High probability based on positional isomer activity. | [³H]Citalopram |
| 5-HT1A Receptor | Common target for arylpiperazines. | [³H]8-OH-DPAT |
| 5-HT2A Receptor | Common target for arylpiperazines. | [³H]Ketanserin |
| 5-HT2C Receptor | Common target for arylpiperazines. | [³H]Mesulergine |
| Dopamine D2 Receptor | Common target for arylpiperazines. | [³H]Spiperone |
| Dopamine D3 Receptor | High homology with D2; potential for selectivity. | [³H]Spiperone |
| α1-Adrenergic Receptor | Potential secondary target. | [³H]Prazosin |
| α2-Adrenergic Receptor | Potential secondary target. | [³H]Rauwolscine |
Tier 2: Functional Assays
Once high-affinity binding targets are identified, functional assays are crucial to determine the nature of the interaction (agonist, antagonist, or inverse agonist).
Objective: To characterize the functional activity of 1-Methyl-4-(3-methylphenyl)piperazine at its primary binding sites.
Experimental Workflow: Functional Assays
Caption: A generalized workflow for determining the functional activity of the compound.
Tier 3: Neurotransmitter Release Assays
Given the known activity of its para-isomer, it is imperative to investigate the effect of 1-Methyl-4-(3-methylphenyl)piperazine on monoamine release.
Objective: To determine if the compound induces the release of serotonin, dopamine, and norepinephrine from nerve terminals.
Experimental Protocol: In Vitro Neurotransmitter Release Assay (using synaptosomes)
-
Preparation of Synaptosomes:
-
Dissect specific brain regions from rodents (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).
-
Homogenize the tissue in a sucrose buffer.
-
Centrifuge the homogenate at low speed to remove larger cellular components.
-
Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomes in a physiological buffer.
-
-
Radiolabeling:
-
Incubate the synaptosomes with a radioactive monoamine ([³H]5-HT, [³H]DA, or [³H]NE) to allow for its uptake into the nerve terminals.
-
-
Release Assay:
-
Wash the synaptosomes to remove excess radiolabel.
-
Aliquot the labeled synaptosomes into a superfusion apparatus.
-
Perfuse the synaptosomes with buffer and collect fractions at regular intervals to establish a baseline release.
-
Introduce varying concentrations of 1-Methyl-4-(3-methylphenyl)piperazine into the perfusion buffer.
-
Continue collecting fractions to measure any induced release of the radiolabeled neurotransmitter.
-
At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.
-
-
Data Analysis:
-
Quantify the radioactivity in each collected fraction.
-
Express the release as a percentage of the total radioactivity in the synaptosomes at the time of drug addition.
-
Plot the percentage of release against the compound concentration to determine the EC50 for release.
-
Comparative Pharmacological Data of Structural Analogues
The following table summarizes the available pharmacological data for key structural analogues to provide a comparative context for the anticipated profile of 1-Methyl-4-(3-methylphenyl)piperazine.
| Compound | Structure | Primary Biological Activity | Quantitative Data (Ki/IC50/EC50) |
| 1-(p-Tolyl)piperazine (4-MPP) | 4-methylphenylpiperazine | Serotonin Releasing Agent | EC50 (5-HT release): ~300 nM |
| 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) | 3-trifluoromethylphenylpiperazine | Non-selective 5-HT Receptor Agonist, 5-HT Releaser | Ki: 5-HT1A (130 nM), 5-HT1B (60 nM), 5-HT2A (290 nM), 5-HT2C (130 nM) |
| 1-(m-Chlorophenyl)piperazine (mCPP) | 3-chlorophenylpiperazine | Non-selective 5-HT Receptor Ligand | Ki: 5-HT1A (130 nM), 5-HT1B (60 nM), 5-HT2A (290 nM), 5-HT2C (30 nM) |
Conclusion and Future Directions
While direct empirical data on the biological targets of 1-Methyl-4-(3-methylphenyl)piperazine is currently lacking, a robust hypothesis can be formulated based on the well-established pharmacology of the phenylpiperazine class and its structural analogues. The primary targets are likely to be within the serotonergic system, with potential interactions at the serotonin transporter and various 5-HT receptors. Secondary interactions with dopamine and adrenergic receptors are also plausible.
The experimental roadmap detailed in this guide provides a clear and systematic approach for the definitive identification and characterization of these targets. The execution of these studies will not only elucidate the pharmacological profile of 1-Methyl-4-(3-methylphenyl)piperazine but also contribute to a deeper understanding of the structure-activity relationships within the broader class of phenylpiperazine-based neuromodulators. Such knowledge is invaluable for the rational design of novel therapeutic agents with improved selectivity and efficacy for the treatment of a range of neuropsychiatric disorders.
References
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11).
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Journal of the Serbian Chemical Society.
- 1-(3-Methylbenzyl)piperazine. Cayman Chemical.
- Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. (2020).
- Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. (1978). European Journal of Pharmacology, 52(1), 11-6.
- 1-(m-Tolyl)piperazine. PubChem.
- Current awareness of piperazines: pharmacology and toxicology. (2011). Drug Testing and Analysis, 3(7-8), 439-45.
- Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. (1983). Journal of Neural Transmission, 57(4), 239-50.
- Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989). European Journal of Pharmacology, 168(3), 387-92.
- Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021). Journal of Pesticide Science.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3169.
- Serotonin Receptor Subtypes and Ligands. ACNP.
- Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023). RSC Medicinal Chemistry.
- Profiling of LINS01 compounds at human dopamine D2 and D3 receptors. (2015). Journal of Chemical Sciences, 127(1), 127-133.
- A Comparative Guide to the Biological Activity of 3-piperazin-1-yl-1H-pyridazin-6-one and Its Deriv
- 1-(3-Methylphenyl)piperazine. MilliporeSigma.
- 3-[2-(4-p-Tolyl-piperazin-1-yl)-ethyl]-2,3-dihydro-isoindol-1-one. BindingDB.
- The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. (2017). Frontiers in Pharmacology, 8, 93.
- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). Molecules, 20(8), 14637-14651.
- A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. (1983). Journal of Pharmacology and Experimental Therapeutics, 227(3), 703-8.
- 1-(3-METHYLPHENYL)PIPERAZINE. ChemicalBook.
- Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2024). Molecules, 29(20), 4785.
- Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (2007). Pharmazie, 62(6), 423-7.
- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry, 57(17), 7466-7478.
Sources
- 1. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.bg.ac.rs [chem.bg.ac.rs]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]
- 10. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-4-(3-methylphenyl)piperazine CAS number and structure
The following technical guide provides an in-depth analysis of 1-Methyl-4-(3-methylphenyl)piperazine , a substituted phenylpiperazine derivative relevant to medicinal chemistry and CNS drug discovery.
Chemical Identity & Structural Characterization
1-Methyl-4-(3-methylphenyl)piperazine is a tertiary amine belonging to the arylpiperazine class. It is structurally characterized by a piperazine ring substituted at the N1 position with a methyl group and at the N4 position with a meta-tolyl (3-methylphenyl) group. This scaffold is a privileged structure in neuropharmacology, often serving as a ligand for serotonin (5-HT) and dopamine receptors.
| Property | Data |
| IUPAC Name | 1-Methyl-4-(3-methylphenyl)piperazine |
| Common Synonyms | 1-(m-Tolyl)-4-methylpiperazine; N-(3-Methylphenyl)-N'-methylpiperazine |
| CAS Number | Not widely indexed in major commercial catalogs.* (See Precursor CAS below) |
| Precursor CAS | 41186-03-2 (1-(3-Methylphenyl)piperazine; des-methyl analog) |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| SMILES | CN1CCN(CC1)c2cccc(C)c2 |
| Physical State | Likely a pale yellow oil or low-melting solid (Free base); White crystalline solid (HCl salt) |
| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); HCl salt soluble in water |
Note on CAS: While the des-methyl secondary amine (1-(3-methylphenyl)piperazine, mMPP) is widely indexed under CAS 41186-03-2 (often confused with the isomer 1-methyl-3-phenylpiperazine, CAS 5271-27-2), the N-methylated tertiary amine described here is typically synthesized in situ or classified as a research chemical derivative.
Synthetic Methodologies
The synthesis of 1-Methyl-4-(3-methylphenyl)piperazine can be achieved through three primary routes. The choice of method depends on reagent availability and required purity.
Route A: Buchwald-Hartwig Amination (Modern Standard)
This palladium-catalyzed cross-coupling offers the highest yield and functional group tolerance. It couples an aryl halide with N-methylpiperazine.
-
Reagents: 3-Bromotoluene, N-Methylpiperazine, Pd(OAc)₂, BINAP (Ligand), NaOtBu (Base), Toluene (Solvent).
-
Conditions: 80–100°C, Inert Atmosphere (N₂/Ar).
-
Mechanism: Oxidative addition of Pd to the aryl bromide, coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.
Route B: Eschweiler-Clarke Methylation (From Precursor)
This method converts the secondary amine (mMPP) to the tertiary amine using formaldehyde and formic acid.
-
Precursor: 1-(3-Methylphenyl)piperazine (CAS 41186-03-2).[1]
-
Reagents: Formaldehyde (37% aq.), Formic Acid.
-
Conditions: Reflux (90–100°C) for 12–24 hours.
-
Mechanism: Formation of an iminium ion intermediate followed by hydride transfer from formate.
Route C: Cyclization (Historical)
Condensation of an aniline with a bis-electrophile.
-
Reagents: m-Toluidine + Bis(2-chloroethyl)methylamine (Mechlorethamine).
-
Conditions: Base (K₂CO₃), heat.
-
Drawback: Low yields, formation of polymerization byproducts, and use of vesicant precursors (mustard gas analogs).
Visualization of Synthesis Pathways
The following diagram illustrates the logical flow of the two preferred synthetic routes.
Caption: Figure 1. Convergent synthetic strategies for 1-Methyl-4-(3-methylphenyl)piperazine.
Pharmacological Profile & Applications
This compound acts as a lipophilic probe for monoaminergic systems. Its pharmacological activity is governed by the meta-methyl substituent on the phenyl ring and the N-methyl group on the piperazine.
Structure-Activity Relationship (SAR)
-
5-HT (Serotonin) Modulator:
-
The meta-substituted phenylpiperazine moiety (similar to mCPP and mMPP ) is a classic pharmacophore for 5-HT receptors (particularly 5-HT₁A, 5-HT₂A, and 5-HT₂C).
-
Effect of N-Methylation: Converting the secondary amine (mMPP) to the tertiary amine (N-methyl) typically decreases affinity for the serotonin transporter (SERT) and reduces serotonin releasing activity, while potentially retaining or altering selectivity for postsynaptic 5-HT receptors.
-
Comparison: mMPP (secondary amine) is a potent serotonin releaser. The N-methyl analog is likely less potent as a releaser but may act as a receptor agonist/antagonist.
-
-
Metabolic Significance:
-
It is a potential metabolite of more complex drugs containing the m-tolylpiperazine moiety.
-
Conversely, in vivo, it likely undergoes N-demethylation by cytochrome P450 enzymes (e.g., CYP3A4) to regenerate the active metabolite 1-(3-methylphenyl)piperazine (mMPP) .
-
Research Applications
-
Ligand Binding Studies: Used to map the steric tolerance of the orthosteric binding pocket in GPCRs.
-
Designer Drug Analytics: As a structural analog of BZP (Benzylpiperazine) and mCPP (Chlorophenylpiperazine), it is monitored in forensic toxicology as a potential novel psychoactive substance (NPS).
Safety & Handling Protocols
Hazard Classification (Predicted):
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
CNS Effects: Potential psychoactive properties; handle with extreme caution.
Handling Procedure:
-
Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended for organic solutions), safety goggles, and lab coat.
-
Storage: Store the HCl salt in a desiccator at -20°C. The free base is prone to oxidation and should be stored under argon.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. Link
-
Baumann, M. H., et al. (2001). N-Substituted piperazines abused as designer drugs: neuropharmacology and disposition of BZP and TFMPP. Psychopharmacology, 155(3), 295-307. Link
- Surratt, C. K., et al. (2005). Mu opioid receptor binding of phenylpiperazine antidepressants. Journal of Pharmacology and Experimental Therapeutics.
-
PubChem Database. (2025). Compound Summary for 1-(3-Methylphenyl)piperazine (Precursor). National Center for Biotechnology Information. Link
Sources
Solubility of 1-Methyl-4-(3-methylphenyl)piperazine in laboratory solvents
An In-depth Technical Guide to the Solubility of 1-Methyl-4-(3-methylphenyl)piperazine in Laboratory Solvents
Introduction
In the realm of drug discovery and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior in various experimental and physiological systems. This guide provides a comprehensive overview of the solubility of 1-methyl-4-(3-methylphenyl)piperazine, a substituted piperazine derivative of interest in medicinal chemistry and pharmacology.
The structure of 1-methyl-4-(3-methylphenyl)piperazine, featuring a polar piperazine ring and a nonpolar tolyl group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into the expected solubility trends across a range of common laboratory solvents. The "like dissolves like" principle, which states that polar compounds dissolve best in polar solvents and non-polar compounds in non-polar solvents, will be a central theme in our analysis.[1] The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, governs the dissolution process.
Physicochemical Properties of 1-Methyl-4-(3-methylphenyl)piperazine
While specific experimental data for 1-methyl-4-(3-methylphenyl)piperazine is not extensively documented in publicly available literature, we can infer its properties from its structure and from data on similar compounds.
-
Molecular Formula: C₁₂H₁₈N₂
-
Molecular Weight: 190.29 g/mol (calculated)
-
Structure: The molecule consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms. One nitrogen is methylated, and the other is attached to a toluene (methylbenzene) ring at the meta-position.
-
Polarity: The presence of the two nitrogen atoms in the piperazine ring introduces polarity and the potential for hydrogen bonding (as an acceptor). The methyl group on the piperazine nitrogen and the tolyl group are nonpolar. This amphiphilic nature is key to its solubility behavior.
-
pKa: The nitrogen atoms of the piperazine ring are basic. The pKa values are expected to be in the range typical for tertiary amines, influencing the compound's solubility in aqueous solutions of varying pH. In acidic solutions, the piperazine nitrogens can be protonated, forming a more polar and water-soluble salt.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The polarity of a solvent is a key factor and can be broadly categorized as follows:
-
Polar Protic Solvents: These solvents, such as water and alcohols, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[2] They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone possess large dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[1][2] They are good at solvating cations.
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and small or no dipole moments.[2] They primarily interact through weak van der Waals forces.
Given the structure of 1-methyl-4-(3-methylphenyl)piperazine, we can predict its relative solubility in these solvent classes. The polar piperazine moiety will favor interactions with polar solvents, while the nonpolar tolyl group will have a greater affinity for nonpolar solvents.
Experimental Determination of Solubility
Accurate determination of solubility is crucial for various applications, from designing chemical reactions to formulating drug candidates.[3] Several methods can be employed, ranging from simple qualitative assessments to more precise quantitative techniques.[4]
Qualitative Solubility Assessment
A preliminary understanding of solubility can be gained through a simple visual test.[5]
Protocol:
-
Add approximately 1-2 mg of 1-methyl-4-(3-methylphenyl)piperazine to a small test tube.
-
Add 1 mL of the test solvent in portions, agitating after each addition.
-
Observe whether the solid dissolves completely.
-
Categorize the solubility as soluble, partially soluble, or insoluble.
This method is useful for a rapid screening of a wide range of solvents.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3][6][7][8]
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-methyl-4-(3-methylphenyl)piperazine (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected laboratory solvents. The presence of undissolved solid is essential to ensure saturation.[3]
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle.[3]
-
Alternatively, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the collected sample through a 0.22 µm syringe filter to remove any remaining microparticles.[9]
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Prepare a calibration curve using standard solutions of 1-methyl-4-(3-methylphenyl)piperazine of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram illustrates the shake-flask method workflow:
Caption: Workflow of the shake-flask method for solubility determination.
Expected Solubility Profile and Data Interpretation
While experimental determination is essential for precise values, a qualitative prediction of the solubility of 1-methyl-4-(3-methylphenyl)piperazine in various solvents can be made based on its structure. The following table provides a template for recording experimentally determined solubility data and includes predicted trends.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Water | 80.1 | Low to Moderate | |
| Methanol | 32.7 | High | ||
| Ethanol | 24.5 | High | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | |
| Acetonitrile | 37.5 | Moderate to High | ||
| Acetone | 20.7 | Moderate | ||
| Nonpolar | Toluene | 2.4 | Moderate to High | |
| Dichloromethane | 9.1 | Moderate to High | ||
| Hexane | 1.9 | Low |
Interpretation of Expected Results:
-
High Solubility in Polar Protic and Aprotic Solvents: The presence of the polar piperazine ring with its two nitrogen atoms allows for strong dipole-dipole interactions and hydrogen bonding (as an acceptor) with polar solvents like methanol, ethanol, and DMSO. This is expected to lead to high solubility.
-
Moderate to High Solubility in Toluene and Dichloromethane: The nonpolar tolyl group will interact favorably with the aromatic ring of toluene and the nonpolar regions of dichloromethane through van der Waals forces. The overall solubility will be a balance between the favorable interactions of the nonpolar part and the less favorable interactions of the polar part of the molecule with these solvents.
-
Low Solubility in Water and Hexane: In water, the large nonpolar tolyl group will disrupt the strong hydrogen-bonding network of water, leading to a large entropic penalty and thus, low solubility. In hexane, a highly nonpolar solvent, the polar piperazine ring will have very weak interactions, resulting in poor solubility.
The relationship between solvent polarity and the expected solubility can be visualized as follows:
Caption: Interaction model between solute and solvent classes.
Conclusion
The solubility of 1-methyl-4-(3-methylphenyl)piperazine is a complex property governed by its amphiphilic nature. While precise quantitative data requires experimental determination using robust methods like the shake-flask protocol, a strong theoretical framework allows for the prediction of its solubility trends across a variety of laboratory solvents. Researchers and drug development professionals can leverage this understanding to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening. A systematic approach, combining theoretical predictions with empirical data, is essential for a comprehensive characterization of this and other compounds of interest.
References
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Solubility test for Organic Compounds. Available at: [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]
-
Polarity of Solvents. Scribd. Available at: [Link]
-
Method for determining solubility of slightly soluble organic compounds. ACS Publications. Available at: [Link]
-
Solvent. Wikipedia. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]
-
Annex 4. World Health Organization (WHO). Available at: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]
-
Solubility of Organic Compounds. University of Toronto. Available at: [Link]
-
Reagents & Solvents: About. University of Rochester. Available at: [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
1-Methyl-3-phenylpiperazine. PubChem. Available at: [Link]
-
1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. Available at: [Link]
Sources
- 1. Solvent - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. who.int [who.int]
- 8. raytor.com [raytor.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Predicted biological activity of 1-Methyl-4-(3-methylphenyl)piperazine
An In-Depth Technical Guide to the Predicted Biological Activity of 1-Methyl-4-(3-methylphenyl)piperazine
Executive Summary
1-Methyl-4-(3-methylphenyl)piperazine is a small molecule belonging to the arylpiperazine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in centrally active drugs.[1] While direct experimental data on this specific compound is scarce, a robust predictive profile can be constructed through rigorous structure-activity relationship (SAR) analysis of closely related analogues. This guide predicts that 1-Methyl-4-(3-methylphenyl)piperazine will primarily act as a ligand for aminergic G-protein coupled receptors (GPCRs), with a high probability of significant affinity for serotonin (5-HT₁ₐ, 5-HT₂ₐ) and dopamine (D₂) receptors, and potential secondary interactions with adrenergic (α₁) receptors. Its functional activity is likely to be modulatory, potentially as a partial agonist or antagonist, contingent on the specific receptor subtype. This document outlines the scientific basis for these predictions, details the probable intracellular signaling pathways, and provides a comprehensive, multi-stage workflow for the experimental validation of its biological activity.
Molecular Introduction and the Arylpiperazine Scaffold
The arylpiperazine moiety is a cornerstone of neuropharmacology. Its structure, comprising a piperazine ring linked to an aryl group, serves as a versatile template for designing ligands that target key neurotransmitter systems.[1] Many successful CNS drugs, including anxiolytics, antidepressants, and antipsychotics, are built upon this core.[2]
The molecule in focus, 1-Methyl-4-(3-methylphenyl)piperazine, possesses two key structural features that inform its predicted activity:
-
The 4-(3-methylphenyl) Group: The m-tolyl substituent on the N4 nitrogen is the primary determinant of receptor affinity. The position and electronic nature of substituents on this aryl ring are known to dictate selectivity between receptor families, such as serotonin and adrenergic receptors.[3]
-
The 1-Methyl Group: The methyl group on the N1 nitrogen differentiates it from its parent compound, 1-(m-tolyl)piperazine. This substitution can significantly influence functional activity, often shifting a compound's profile from a pure antagonist to a partial agonist and altering its selectivity profile.[4]
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-Methyl-4-(3-methylphenyl)piperazine is predicted by comparing its structure to well-characterized arylpiperazines.
-
Serotonin (5-HT) Receptors: The arylpiperazine class has a well-documented high affinity for various 5-HT receptors.[5][6]
-
5-HT₁ₐ Receptors: This is a highly probable target. The general arylpiperazine structure is a classic 5-HT₁ₐ ligand pharmacophore. The meta-position substitution on the phenyl ring is often well-tolerated and can modulate selectivity.[3] Compounds with this scaffold frequently act as agonists or partial agonists at this receptor, a mechanism associated with anxiolytic and antidepressant effects.[7]
-
5-HT₂ₐ Receptors: Affinity for 5-HT₂ₐ is also likely. Antagonism at this receptor is a key mechanism for atypical antipsychotics.
-
-
Dopamine (D) Receptors:
-
D₂/D₃ Receptors: Many arylpiperazine-based antipsychotics exhibit high affinity for D₂ and D₃ receptors.[1][7] The overall structure is compatible with the binding pockets of these receptors. The functional activity (antagonist vs. partial agonist) is a critical determinant of the therapeutic profile (e.g., typical vs. atypical antipsychotic).
-
-
Adrenergic (α) Receptors:
-
α₁-Adrenergic Receptors: Cross-reactivity with α₁ receptors is a common feature of arylpiperazines and can contribute to the overall pharmacological effect or side-effect profile (e.g., orthostatic hypotension).[3][5] SAR studies have shown that steric and electronic factors on the phenyl ring influence α₁ affinity.[3]
-
Table 1: Predicted Receptor Affinity Profile
| Predicted Target | Predicted Affinity | Rationale based on Structural Analogs |
| Serotonin 5-HT₁ₐ | High | The arylpiperazine scaffold is a classic pharmacophore for 5-HT₁ₐ. Meta-substitution is generally favorable for affinity.[3] |
| Dopamine D₂ | High to Moderate | Arylpiperazines are established D₂ receptor ligands, forming the core of many antipsychotic drugs.[1][7] |
| Serotonin 5-HT₂ₐ | Moderate | A common secondary target for arylpiperazines, crucial for the mechanism of atypical antipsychotics.[7] |
| α₁-Adrenergic | Moderate to Low | Frequently observed off-target activity for this class, contributing to side-effect profiles.[3][5] |
| Sigma (σ) Receptors | Low to Negligible | While some complex piperazine derivatives bind to sigma receptors, this simple structure is less likely to have high affinity. |
Predicted Mechanism of Action: 5-HT₁ₐ Receptor Signaling
Assuming the highest probability target is the 5-HT₁ₐ receptor, the compound would modulate the canonical Gi/o-coupled signaling pathway. As a Gi/o-coupled receptor, its activation leads to the inhibition of cellular activity.
Mechanism:
-
Binding: 1-Methyl-4-(3-methylphenyl)piperazine binds to the orthosteric site of the 5-HT₁ₐ receptor.
-
G-Protein Coupling: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.
-
Effector Modulation:
-
The dissociated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The dissociated Gβγ subunit directly binds to and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.
-
-
Cellular Outcome: The combined effect is a reduction in neuronal excitability and firing rate.
Proposed Experimental Validation Workflow
A tiered approach is essential to systematically validate the predicted biological activity. This workflow progresses from confirming direct molecular interaction to assessing functional cellular and systemic effects.
Protocol 1: Radioligand Displacement Assay for Target Affinity (Ki)
Objective: To determine if 1-Methyl-4-(3-methylphenyl)piperazine binds to the predicted receptors (e.g., 5-HT₁ₐ, D₂) and to quantify its binding affinity (Ki).
Rationale: This is the foundational experiment. It provides direct evidence of a physical interaction between the compound and the protein target. By competing with a radiolabeled ligand of known affinity, we can calculate the affinity of our unlabeled test compound. This self-validating system confirms target engagement before investing in more complex functional studies.
Methodology:
-
Preparation of Membranes:
-
Culture cells stably expressing the human receptor of interest (e.g., HEK293-h5HT1A).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 min).
-
Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
50 µL of cell membranes (e.g., 10-20 µg protein).
-
50 µL of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) at a concentration near its Kd.
-
50 µL of 1-Methyl-4-(3-methylphenyl)piperazine at 10-12 serial dilutions (e.g., 100 µM to 1 pM).
-
Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive ligand, e.g., 10 µM serotonin).
-
-
-
Incubation and Termination:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash each filter rapidly with ice-cold assay buffer (3x).
-
-
Quantification and Analysis:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the GPCR target.
Rationale: Binding alone does not reveal function. The [³⁵S]GTPγS assay measures the direct consequence of receptor activation: G-protein engagement. An agonist will stimulate binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS, while an antagonist will block the stimulation caused by a known agonist. This provides a clear, quantifiable measure of functional efficacy.
Methodology:
-
Assay Setup:
-
Prepare cell membranes expressing the receptor of interest as described in Protocol 1.
-
The assay buffer should contain GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.
-
Prepare serial dilutions of 1-Methyl-4-(3-methylphenyl)piperazine.
-
-
Agonist Mode:
-
In a 96-well plate, combine membranes, assay buffer with GDP, [³⁵S]GTPγS (e.g., 0.1 nM), and the serially diluted test compound.
-
Incubate at 30°C for 60 minutes.
-
Terminate, filter, and count radioactivity as in Protocol 1.
-
An increase in [³⁵S]GTPγS binding above baseline indicates agonist activity. Plot data to determine Emax and EC₅₀.
-
-
Antagonist Mode:
-
Set up the assay as in agonist mode, but add a known agonist for the receptor (at its EC₈₀ concentration) to all wells.
-
Add the serially diluted test compound to these wells.
-
A concentration-dependent decrease in the agonist-stimulated signal indicates antagonist activity. Data can be analyzed using the Schild equation to determine the pA₂ value (a measure of antagonist potency).
-
Predicted Physicochemical Properties and Drug-Likeness
In silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, which are critical for its potential as a therapeutic agent.
Table 2: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Implication | Lipinski's Rule of Five |
| Molecular Weight | ~190.29 g/mol | Good. Low molecular weight favors absorption and distribution. | Pass (< 500) |
| LogP (cLogP) | ~2.5 - 3.0 | Optimal. Balanced lipophilicity for membrane permeability and aqueous solubility. | Pass (< 5) |
| H-Bond Donors | 1 (piperazine NH) | Excellent. | Pass (≤ 5) |
| H-Bond Acceptors | 2 (piperazine N) | Excellent. | Pass (≤ 10) |
| Polar Surface Area | ~15.27 Ų | Excellent. Low PSA is strongly correlated with good blood-brain barrier (BBB) penetration. | Pass (< 140 Ų) |
| BBB Penetration | High Likelihood | The combination of low MW, optimal LogP, and very low PSA strongly predicts CNS availability. | - |
Interpretation: The predicted properties of 1-Methyl-4-(3-methylphenyl)piperazine are highly favorable for a CNS-active drug candidate. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability, and its low polar surface area is a strong indicator of its ability to cross the blood-brain barrier.
Conclusion and Future Directions
Based on a comprehensive analysis of its structure, 1-Methyl-4-(3-methylphenyl)piperazine is predicted to be a CNS-active compound with a high affinity for serotonin and dopamine receptors, particularly 5-HT₁ₐ. Its favorable in silico ADMET profile suggests it is an excellent candidate for further investigation.
The immediate next steps should follow the proposed experimental workflow to confirm binding affinity and functional activity at its predicted targets. Should these initial studies prove fruitful, further research should focus on:
-
Comprehensive Selectivity Profiling: Screening against a broad panel of receptors, ion channels, and transporters to identify potential off-target liabilities.
-
In Vivo Pharmacokinetics: Determining the compound's half-life, bioavailability, and brain-to-plasma ratio in an animal model.
-
Lead Optimization: If the initial profile is promising but requires refinement (e.g., improved selectivity or potency), synthetic chemistry efforts can be initiated to create analogues for further SAR exploration.
This structured, predictive approach allows for the efficient allocation of resources, focusing experimental work on the most probable biological activities and accelerating the potential discovery of a novel therapeutic agent.
References
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC. (n.d.). National Institutes of Health. [Link]
-
1,4-Bis(3-methylphenyl)piperazine-2,5-dione - PMC. (n.d.). National Institutes of Health. [Link]
-
In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC. (2020, January 23). National Institutes of Health. [Link]
-
Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5- - ACS Publications. (n.d.). ACS Publications. [Link]
-
Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed. (2006, March 15). PubMed. [Link]
-
1-(m-Tolyl)piperazine | C11H16N2 - PubChem. (n.d.). PubChem. [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2016, December 8). ResearchGate. [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - MDPI. (2024, October 24). MDPI. [Link]
- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents. (n.d.).
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. (2025, June 11). MDPI. [Link]
-
(PDF) In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.). ResearchGate. [Link]
-
Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]
-
Coumarin-piperazine derivatives as biologically active compounds - PMC. (2019, December 7). National Institutes of Health. [Link]
-
Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D >3> receptor ligands. (2005, January 3). ScienceDirect. [Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. (n.d.). PubMed. [Link]
-
In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (n.d.). JETIR. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. (2022, June 9). MDPI. [Link]
-
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC. (2026, February 18). National Institutes of Health. [Link]
-
Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]
-
The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - MDPI. (2016, September 26). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. profiles.wustl.edu [profiles.wustl.edu]
An In-depth Technical Guide to the Proton NMR Chemical Shifts of 1-Methyl-4-(3-methylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected proton Nuclear Magnetic Resonance (¹H NMR) chemical shifts for the compound 1-methyl-4-(3-methylphenyl)piperazine. As a key structural motif in various pharmacologically active agents, a thorough understanding of its spectral characteristics is crucial for synthesis confirmation, purity assessment, and structural elucidation in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, combines theoretical principles with practical insights to offer a comprehensive resource.
Introduction to 1-Methyl-4-(3-methylphenyl)piperazine and the Significance of ¹H NMR
1-Methyl-4-(3-methylphenyl)piperazine, also known as 1-methyl-4-(m-tolyl)piperazine, is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and antihistaminic agents. The substitution pattern on the phenyl ring and the nature of the substituent on the second nitrogen of the piperazine ring are critical determinants of a compound's biological activity.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in organic chemistry and drug development. It provides detailed information about the chemical environment of protons in a molecule, allowing for the confirmation of molecular structure, identification of isomers, and quantification of components in a mixture. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum are the three key parameters that enable these applications.
Predicted ¹H NMR Spectrum of 1-Methyl-4-(3-methylphenyl)piperazine
The structure and predicted proton assignments for 1-methyl-4-(3-methylphenyl)piperazine are shown below:
Caption: Molecular structure of 1-methyl-4-(3-methylphenyl)piperazine with proton labeling.
Data Presentation: Predicted ¹H NMR Chemical Shifts
| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Ha | Piperazine CH₂ (adjacent to N-Aryl) | ~3.10 - 3.30 | Triplet | 4H |
| Hb | Piperazine CH₂ (adjacent to N-Methyl) | ~2.40 - 2.60 | Triplet | 4H |
| Hc | N-Methyl (CH₃) | ~2.30 - 2.40 | Singlet | 3H |
| Hd | Aromatic CH (ortho to piperazine) | ~6.70 - 6.80 | Singlet (broad) | 1H |
| He | Aromatic CH (ortho to piperazine) | ~6.70 - 6.80 | Doublet | 1H |
| Hf | Aryl-Methyl (CH₃) | ~2.30 | Singlet | 3H |
| Hg | Aromatic CH (para to piperazine) | ~7.10 - 7.20 | Triplet | 1H |
| Hh | Aromatic CH (meta to piperazine, ortho to methyl) | ~6.65 - 6.75 | Doublet | 1H |
Justification of Predicted Chemical Shifts
The predicted chemical shifts are based on the following principles and data from analogous compounds:
-
Aromatic Protons (Hd, He, Hg, Hh): The chemical shifts of protons on a benzene ring are influenced by the electronic nature of the substituents.[1] The piperazine group is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield (to lower ppm values) compared to benzene (7.34 ppm). The methyl group is also weakly electron-donating.
-
Hg (para to piperazine): This proton is expected to be the most downfield of the aromatic protons due to being meta to the methyl group and para to the electron-donating piperazine. Its signal is predicted to be a triplet due to coupling with the two adjacent ortho protons.
-
He and Hh (ortho and meta to piperazine): These protons will be shifted upfield due to the influence of the electron-donating piperazine group. Their signals are expected to be doublets. A meta-disubstituted benzene ring with different substituents will typically show four signals in the aromatic region.[2]
-
Hd (ortho to piperazine, between substituents): This proton is expected to be a broad singlet due to meta-coupling with two neighboring protons.
-
-
Piperazine Protons (Ha and Hb): The piperazine ring protons exist in two distinct chemical environments.
-
Ha (adjacent to the N-Aryl group): These protons are deshielded by the aromatic ring and are expected to appear further downfield. Based on data for similar N-aryl piperazines, a triplet around 3.10-3.30 ppm is anticipated.[3]
-
Hb (adjacent to the N-Methyl group): These protons are in a more aliphatic environment and will appear more upfield. Data for 1-methylpiperazine shows these protons around 2.37 ppm.[4] A triplet is expected due to coupling with the adjacent CH₂ group.
-
-
Methyl Protons (Hc and Hf):
-
Hc (N-Methyl): The protons of the N-methyl group are in an aliphatic environment but are deshielded by the adjacent nitrogen atom. A singlet is expected in the range of 2.30-2.40 ppm, similar to the chemical shift observed for 1-methylpiperazine (2.26 ppm).[4]
-
Hf (Aryl-Methyl): The protons of the methyl group attached to the aromatic ring will resonate in the typical benzylic region, around 2.30 ppm, and will appear as a singlet as there are no adjacent protons to couple with.
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a standard operating procedure for obtaining a high-quality ¹H NMR spectrum of 1-methyl-4-(3-methylphenyl)piperazine.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity and free from residual solvents. If necessary, dry the sample under high vacuum for a sufficient period.
-
Mass of Sample: Weigh approximately 5-10 mg of 1-methyl-4-(3-methylphenyl)piperazine.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used if solubility is an issue.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final volume should be around 0.5-0.6 mL.
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
II. Instrument Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking: The instrument's software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Number of Scans (NS): Typically 8 or 16 scans are sufficient for a good signal-to-noise ratio for a sample of this concentration.
-
Pulse Angle: A 30° or 45° pulse is commonly used for routine ¹H NMR.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
-
Acquire Data: Start the acquisition to obtain the Free Induction Decay (FID) signal.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure the baseline of the spectrum is flat.
-
Referencing: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking: Identify the exact chemical shift of each peak.
Trustworthiness and Self-Validating Systems
The reliability of the predicted spectrum is grounded in the well-established principles of NMR spectroscopy and comparison with a large body of experimental data for similar chemical structures. The experimental protocol described is a standard and robust method used in analytical laboratories worldwide. A self-validating aspect of this analysis lies in the consistency of the data. For a correctly identified structure of 1-methyl-4-(3-methylphenyl)piperazine, the integration of the aromatic region should sum to four protons, the piperazine region to eight protons, and the two methyl signals to three protons each. The observed splitting patterns must also be consistent with the predicted neighboring protons. Any significant deviation from these expected values would indicate the presence of impurities or an incorrect structural assignment.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of 1-methyl-4-(3-methylphenyl)piperazine. By understanding the expected chemical shifts, multiplicities, and integration values, researchers and drug development professionals can confidently use ¹H NMR spectroscopy to verify the synthesis and purity of this important chemical scaffold. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data, ensuring reproducibility and accuracy in analytical characterization.
References
-
University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]
-
PubChem. 1-Methylpiperazine. National Center for Biotechnology Information. Available at: [Link]
-
ATB (Automated Topology Builder). methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray. Available at: [Link]
-
Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available at: [Link]
-
LibreTexts. Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... Download Table. Available at: [Link]
-
eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available at: [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available at: [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
-
Global Substance Registration System. 1-(3-METHYLPHENYL)PIPERAZINE. Available at: [Link]
Sources
1-Methyl-4-(3-methylphenyl)piperazine: A Cheminformatic and Synthetic Guide
Topic: Cheminformatic Profiling and Synthetic Utility of 1-Methyl-4-(3-methylphenyl)piperazine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Cheminformaticians, and Drug Discovery Scientists
Executive Summary
In the landscape of Central Nervous System (CNS) drug discovery, arylpiperazines represent a privileged scaffold, frequently serving as pharmacophores for serotonin (5-HT) and dopamine receptor ligands. This guide provides a rigorous technical analysis of 1-Methyl-4-(3-methylphenyl)piperazine (also known as 1-(3-tolyl)-4-methylpiperazine). We define its unambiguous chemical identifiers (SMILES, InChIKey) for database integration, detail its physicochemical profile, and outline a robust, Pd-catalyzed synthetic route superior to traditional nucleophilic substitution.
Chemical Identity & Digital Signatures
Precise cheminformatic indexing is critical for avoiding isomer confusion, particularly between the meta-tolyl (3-methyl) and para-tolyl (4-methyl) variants. The following identifiers are generated based on the canonical structure.
Digital Identifiers[1]
| Identifier Type | String / Value | Notes |
| Common Name | 1-Methyl-4-(3-methylphenyl)piperazine | Also: 1-(3-Tolyl)-4-methylpiperazine |
| Canonical SMILES | Cc1cccc(N2CCN(C)CC2)c1 | Optimized for database searching |
| Isomeric SMILES | Cc1cccc(c1)N2CCN(C)CC2 | Explicit aromaticity |
| InChI String | InChI=1S/C12H18N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h3-5,10H,6-9H2,1-2H3 | Standard InChI v1.06+ |
| InChIKey | RAGOYPUPXAKGKH-UHFFFAOYSA-N | Hashed fixed-length identifier |
| Molecular Formula | C₁₂H₁₈N₂ |
The Importance of the InChIKey
The InChIKey (RAGOYPUPXAKGKH-UHFFFAOYSA-N) acts as a digital checksum.
-
First Block (RAGOYPUPXAKGKH): Encodes the molecular skeleton (connectivity).
-
Second Block (UHFFFAOYSA): Encodes stereochemistry and isotopic layers (Standard/Neutral).
-
Utility: This key allows researchers to cross-reference internal compound libraries with public databases (e.g., ChEMBL, PubChem) without the ambiguity of nomenclature.
Physicochemical Profiling (Lipinski & Veber)
This molecule exhibits properties consistent with CNS penetration, adhering to the "Rule of 5" and CNS Multi-Parameter Optimization (MPO) guidelines.
| Property | Value (Predicted) | Context |
| Molecular Weight (MW) | 190.29 g/mol | Favorable for BBB penetration (< 400) |
| LogP (Octanol/Water) | ~2.1 - 2.4 | Optimal lipophilicity for CNS drugs |
| Topological PSA | 6.48 Ų | Very low polarity; high permeability expected |
| H-Bond Donors | 0 | Tertiary amines only |
| H-Bond Acceptors | 2 | Piperazine nitrogens |
| pKa (Basic N) | ~8.5 - 9.0 | Predominantly cationic at physiological pH |
Synthetic Methodology: Buchwald-Hartwig Amination
While traditional SNAr (Nucleophilic Aromatic Substitution) is viable for electron-deficient rings, the 3-methylphenyl ring is electron-rich/neutral, making SNAr difficult and requiring harsh conditions.
Recommended Protocol: Palladium-catalyzed Buchwald-Hartwig amination. This route offers higher yields, milder conditions, and broader functional group tolerance.
Reaction Scheme
Reactants: 3-Bromotoluene + N-Methylpiperazine Catalyst: Pd₂(dba)₃ / BINAP (or RuPhos) Base: Sodium tert-butoxide (NaOtBu)
Figure 1: Palladium-catalyzed cross-coupling strategy for the synthesis of the target arylpiperazine.
Step-by-Step Protocol
-
Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (1 mol%) and BINAP (2 mol%).
-
Solvent Addition: Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 15 minutes to pre-form the active catalyst complex.
-
Reagent Addition: Add 3-Bromotoluene (1.0 equiv), N-Methylpiperazine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Reaction: Seal the flask and heat to 100°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography on silica gel (Eluent: DCM → 5% MeOH/DCM).
-
Validation: Verify structure via ¹H NMR (look for diagnostic methyl singlets at ~2.3 ppm for aryl-Me and ~2.35 ppm for N-Me).
Cheminformatics in Drug Discovery
The SMILES string Cc1cccc(N2CCN(C)CC2)c1 serves as the seed for computational workflows. In modern drug discovery, this string is parsed to generate 3D conformers for docking studies against targets like the 5-HT₂A or D₂ receptors.
Computational Workflow
The following diagram illustrates how the text-based identifier is transformed into predictive data.
Figure 2: Transformation of 1D SMILES data into 3D structural models and predictive QSAR endpoints.
Substructure Searching
When querying databases (e.g., ChEMBL), using the InChIKey RAGOYPUPXAKGKH-UHFFFAOYSA-N ensures exact matches. However, for analog hunting , researchers should use the SMARTS pattern for the arylpiperazine core: c1ccccc1N2CCNCC2.
References
-
Heller, S., et al. (2015). "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Available at: [Link]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Available at: [Link]
-
PubChem Database. "Compound Summary for Arylpiperazines." National Library of Medicine. Available at: [Link]
An In-depth Technical Guide to the Potential Therapeutic Applications of 1-Methyl-4-(3-methylphenyl)piperazine
Abstract
The N-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a multitude of clinically significant therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the potential therapeutic applications of a specific, yet under-explored derivative, 1-Methyl-4-(3-methylphenyl)piperazine. By dissecting its structural components—the 1-methylpiperazine and the 3-methylphenyl (m-tolyl) moieties—we can project a pharmacological profile and propose targeted therapeutic indications. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic investigation of this promising compound. We will delve into its inferred mechanism of action, potential therapeutic targets, and provide detailed experimental protocols for its synthesis and biological evaluation.
Introduction: The Rationale for Investigating 1-Methyl-4-(3-methylphenyl)piperazine
The piperazine ring is a privileged scaffold in drug discovery, present in numerous approved drugs for a wide range of diseases.[2][4][5] Its derivatives are known to possess a broad spectrum of biological activities, including but not limited to, CNS-active, anticancer, antihistamine, and anti-inflammatory properties.[4] The N-phenylpiperazine subunit, in particular, is a well-established pharmacophore for targeting the central nervous system (CNS), often mimicking the structure of key neurotransmitters like serotonin, dopamine, and adrenaline.[1][6][7]
The subject of this guide, 1-Methyl-4-(3-methylphenyl)piperazine, combines two key structural features that suggest a strong potential for CNS activity:
-
The 1-(3-methylphenyl)piperazine (1-(m-tolyl)piperazine) core: This moiety is a known building block in the synthesis of compounds targeting neurological disorders.[8] The position of the methyl group on the phenyl ring is crucial for receptor interaction and selectivity.
-
The N-methyl group on the piperazine ring: N-alkylation of the piperazine ring can significantly modulate the basicity and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[9]
Given the established precedent of related compounds, a thorough investigation into the therapeutic potential of 1-Methyl-4-(3-methylphenyl)piperazine is a logical and promising avenue for novel drug discovery.
Predicted Pharmacological Profile and Mechanism of Action
Based on the extensive literature on phenylpiperazine derivatives, we can hypothesize the primary pharmacological targets and mechanisms of action for 1-Methyl-4-(3-methylphenyl)piperazine.
Interaction with Monoamine Neurotransmitter Systems
Phenylpiperazine derivatives are well-documented modulators of monoamine neurotransmitter systems.[6][7][10] The primary targets are likely to be:
-
Serotonin (5-HT) Receptors: Many N-arylpiperazines exhibit high affinity for various serotonin receptor subtypes, particularly the 5-HT1A receptor.[11][12] The interaction with these receptors is often as a partial or full agonist. The substitution on the phenyl ring influences this activity.
-
Dopamine (D) Receptors: Phenylpiperazines can also act on dopamine receptors, with some derivatives showing selectivity for the D2 or D3 subtypes.[13][14] This interaction is critical for potential antipsychotic or anti-addictive properties.
-
Adrenergic (α) Receptors: A number of phenylpiperazine compounds have been shown to bind to α-adrenergic receptors, which could contribute to their overall pharmacological profile and potential cardiovascular effects.[15][16][17]
The specific profile of 1-Methyl-4-(3-methylphenyl)piperazine—whether it acts as an agonist, antagonist, or partial agonist at these receptors—will determine its therapeutic potential.
Visualizing the Hypothesized Mechanism of Action
The following diagram illustrates the potential interaction of 1-Methyl-4-(3-methylphenyl)piperazine with key CNS receptors, leading to downstream signaling events.
Caption: Hypothesized interaction of 1-Methyl-4-(3-methylphenyl)piperazine with CNS receptors.
Potential Therapeutic Applications
The predicted multi-target pharmacological profile of 1-Methyl-4-(3-methylphenyl)piperazine suggests its potential utility in a range of therapeutic areas, primarily within CNS disorders.
Central Nervous System Disorders
-
Depression and Anxiety: Given the high likelihood of 5-HT1A receptor agonism, a primary application could be in the treatment of major depressive disorder and generalized anxiety disorder.[6][7]
-
Schizophrenia: Modulation of dopamine D2 receptors is a key mechanism for antipsychotic drugs.[1] If the compound exhibits antagonist or partial agonist activity at D2 receptors, it could be a candidate for treating schizophrenia.
-
Pain Management: Some phenylpiperazine derivatives have shown efficacy in models of pain, suggesting a potential analgesic application.
Other Potential Indications
-
Obesity: The modulation of serotonergic and dopaminergic pathways can influence appetite and satiety, opening a possibility for weight management therapies.[1]
-
Inflammatory Disorders: Certain piperazine derivatives have demonstrated anti-inflammatory properties.[4][18]
Synthetic Chemistry and Characterization
The synthesis of 1-Methyl-4-(3-methylphenyl)piperazine can be approached through established methods for the preparation of N-arylpiperazines.
Proposed Synthetic Route
A common and efficient method involves the reaction of an aniline with a bis(2-haloethyl)amine derivative.[19] A plausible synthetic route is outlined below.
Caption: Proposed synthetic pathway for 1-Methyl-4-(3-methylphenyl)piperazine.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(3-Methylphenyl)piperazine
-
To a reaction vessel, add 3-methylaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).
-
Add a high-boiling point solvent such as diethylene glycol monomethyl ether.
-
Heat the reaction mixture to reflux (approximately 130-140 °C) for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3-methylphenyl)piperazine.
Step 2: N-Methylation to yield 1-Methyl-4-(3-methylphenyl)piperazine (Eschweiler-Clarke Reaction)
-
Dissolve 1-(3-methylphenyl)piperazine (1 equivalent) in formic acid (excess).
-
Add aqueous formaldehyde (37% solution, 2-3 equivalents) to the mixture.
-
Heat the reaction mixture to 100 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and basify with a strong base (e.g., sodium hydroxide) to pH > 10.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or distillation under reduced pressure to yield pure 1-Methyl-4-(3-methylphenyl)piperazine.
Physicochemical Characterization Data
The following table summarizes the key physicochemical properties of the parent compound, 1-(m-tolyl)piperazine, which can serve as a reference for the target compound.
| Property | Value | Source |
| Molecular Formula | C11H16N2 | |
| Molecular Weight | 176.26 g/mol | [20] |
| XLogP3 | 1.8 | [20] |
Experimental Protocols for Biological Evaluation
To validate the predicted pharmacological profile and therapeutic potential of 1-Methyl-4-(3-methylphenyl)piperazine, a series of in vitro and in vivo assays are recommended.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the compound for key CNS receptors.
Protocol: Radioligand Binding Assay for 5-HT1A Receptor
-
Materials:
-
Cell membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT.
-
Non-specific binding control: 10 µM 5-carboxamidotryptamine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Test compound: 1-Methyl-4-(3-methylphenyl)piperazine at various concentrations.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Incubate at 25 °C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Similar protocols can be adapted for D2 and α-adrenergic receptors using appropriate radioligands (e.g., [3H]spiperone for D2, [3H]prazosin for α1).
In Vivo Behavioral Models
Objective: To assess the functional effects of the compound in animal models relevant to CNS disorders.
Protocol: Forced Swim Test (FST) in Mice (for antidepressant-like activity)
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer the test compound or vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally 30-60 minutes before the test.
-
Place each mouse individually in a glass cylinder filled with water (25 °C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
-
Data Analysis:
-
Compare the immobility time between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Conclusion and Future Directions
1-Methyl-4-(3-methylphenyl)piperazine represents a promising, yet unexplored, chemical entity with a high probability of exhibiting significant CNS activity. Based on the well-established pharmacology of the N-phenylpiperazine scaffold, this compound warrants a systematic investigation into its therapeutic potential. The immediate next steps should involve the synthesis and comprehensive in vitro profiling of the compound to confirm its predicted receptor interactions. Positive in vitro results should be followed by in vivo studies in relevant animal models of CNS disorders. The insights gained from these studies will be crucial in determining the future trajectory of this compound in the drug discovery and development pipeline.
References
-
A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. [Link]
-
Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure. [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]
-
Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. [Link]
-
Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters. [Link]
-
Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. [Link]
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. [Link]
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. [Link]
-
Phenylpiperazine. Wikipedia. [Link]
-
Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PLOS ONE. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]
-
Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]
-
Central serotoninmimetic action of phenylpiperazines. PubMed. [Link]
-
Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]
-
Phenylpiperazine derivatives: a patent review (2006 - present). PubMed. [Link]
-
In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Journal of Emerging Technologies and Innovative Research. [Link]
-
4-phenylpiperazine. PharmaCompass. [Link]
-
The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. International Journal of Molecular Sciences. [Link]
-
A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. eScholarship. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]
-
Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Neuropharmacology. [Link]
-
1-(m-Tolyl)piperazine. PubChem. [Link]
-
Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PubMed. [Link]
-
1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). DEA. [Link]
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. [Link]
-
1-Methyl-4-phenylpiperazine. Chemsrc. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpiperazine derivatives: a patent review (2006 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 14. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. researchgate.net [researchgate.net]
- 20. 1-(m-Tolyl)piperazine | C11H16N2 | CID 83111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
1-Methyl-4-(3-methylphenyl)piperazine in neuroscience research
An In-Depth Technical Guide to 1-Methyl-4-(3-methylphenyl)piperazine in Neuroscience Research
Senior Application Scientist Note: This document provides a detailed technical guide for the research compound 1-Methyl-4-(3-methylphenyl)piperazine. Direct pharmacological data for this specific molecule is limited in published literature. Therefore, its potential mechanisms and applications are primarily inferred from the well-characterized activities of structurally related N-arylpiperazines and, most significantly, from the compound CI-926, which contains the core 4-(3-methylphenyl)-1-piperazinyl moiety. This guide is intended to provide a robust, scientifically-grounded framework for researchers to initiate their own investigations.
Compound Profile: Structure and Properties
1-Methyl-4-(3-methylphenyl)piperazine, also known as 1-Methyl-4-(m-tolyl)piperazine, is a disubstituted piperazine derivative. The piperazine scaffold is a six-membered ring with two nitrogen atoms at opposite positions, recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds targeting the central nervous system (CNS).[1]
-
IUPAC Name: 1-Methyl-4-(3-methylphenyl)piperazine
-
Molecular Formula: C₁₂H₁₈N₂
-
Molecular Weight: 190.29 g/mol
-
Structure:
-
Physicochemical Properties: As a piperazine derivative, it is expected to be a weakly basic compound, soluble in various organic solvents and forming water-soluble salts (e.g., hydrochloride salt). The N-arylpiperazine motif generally confers properties suitable for CNS drug development.[2]
Synthesis Overview
The synthesis of N,N'-disubstituted piperazines is a cornerstone of medicinal chemistry.[1] A common route to synthesize 1-Methyl-4-(3-methylphenyl)piperazine would involve the N-arylation of N-methylpiperazine with a suitable 3-methylphenyl electrophile, such as 3-bromotoluene or 3-iodotoluene, under conditions for Buchwald-Hartwig amination or a similar cross-coupling reaction. Alternatively, reductive amination between m-toluidine and a suitably protected piperazine derivative, followed by N-methylation, can be employed.
Postulated Mechanism of Action in Neuroscience
CI-926 was developed as an antihypertensive agent and was found to have significant effects on central monoamine systems. Its mechanism involves a multi-receptor profile:
-
α₁-Adrenoceptor Antagonism: It displays nanomolar affinity for α₁-adrenoceptors. Blockade of these receptors, particularly in the brain, leads to a compensatory increase in norepinephrine (NE) turnover.[4]
-
Dopamine D₂ Receptor Antagonism: It acts as a D₂ receptor blocker, leading to an increase in dopamine (DA) synthesis and turnover.[4]
-
Serotonin 5-HT₁A Receptor Agonism: It shows affinity for 5-HT₁A receptors and acts as an agonist, which is evidenced by a decrease in serotonin (5-HT) turnover and synthesis.[4]
It is highly probable that the 4-(3-methylphenyl)-1-piperazinyl core is the primary pharmacophore responsible for these interactions. The N-methyl group on the topic compound will modulate the potency and selectivity compared to the bulkier side chain of CI-926, but the fundamental interactions with these aminergic G-protein coupled receptors (GPCRs) are likely retained. The protonated nitrogen of the piperazine ring is expected to form a critical salt bridge with a conserved aspartate residue in transmembrane domain 3 (Asp³.³²) of these receptors.[3]
Hypothesized Receptor Interaction Profile
// Compound compound [label="1-Methyl-4-\n(3-methylphenyl)piperazine", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges compound -> node_a1 [label=" Blocks", dir=T, style=dashed, color="#EA4335"]; compound -> node_d2 [label=" Blocks", dir=T, style=dashed, color="#FBBC05"]; compound -> node_5ht1a [label=" Activates", dir=T, style=solid, color="#34A853"];
node_a1 -> release_ne [label=" ↑ Turnover", style=dotted, color="#5F6368"]; node_d2 -> release_da [label=" ↑ Turnover", style=dotted, color="#5F6368"]; node_5ht1a -> release_5ht [label=" ↓ Turnover", style=dotted, color="#5F6368"];
{rank=min; compound;} } .dot Caption: Hypothesized multi-target mechanism at a presynaptic neuron.
Comparative Pharmacology of Related Phenylpiperazines
To provide context, the activities of other well-known phenylpiperazine derivatives are summarized below.
| Compound | Primary Mechanism(s) | Typical Research Application |
| CI-926 | α₁ Antagonist, D₂ Antagonist, 5-HT₁A Agonist[4] | Studying central control of blood pressure; multi-receptor interactions. |
| mCPP | Non-selective 5-HT receptor agonist | Probing serotonin system function and dysfunction. |
| TFMPP | 5-HT Releaser, 5-HT₁B/₂C Agonist | Investigating serotonergic pathways, often co-administered with BZP. |
| Aripiprazole | D₂ Partial Agonist, 5-HT₁A Partial Agonist, 5-HT₂A Antagonist[3] | Antipsychotic drug action; dopamine-serotonin system stabilization. |
Applications in Neuroscience Research
Based on its inferred multi-target profile, 1-Methyl-4-(3-methylphenyl)piperazine can be a valuable tool for a variety of neuroscience applications.
-
Dissecting Receptor Contributions: As a single molecule potentially acting on adrenergic, dopaminergic, and serotonergic systems, it can be used to study the complex interplay between these neurotransmitter systems in regulating mood, cognition, and autonomic function.
-
Scaffold for Drug Discovery: It serves as an excellent starting point or fragment for medicinal chemistry campaigns aimed at developing more selective ligands. Structure-activity relationship (SAR) studies can elucidate which structural modifications enhance affinity for one target while reducing it for others.[1][5]
-
Probing CNS Disorders: Its profile suggests potential utility in animal models relevant to:
-
Depression & Anxiety: Due to the 5-HT₁A agonism.
-
Psychosis: Due to the D₂ antagonism.
-
Cognitive Function: All three systems are heavily involved in cognition.
-
-
Reference Compound: It can be used as a reference compound in high-throughput screening campaigns to validate assays designed to find modulators of aminergic GPCRs.
Typical Research Workflow
Detailed Experimental Protocols
The following protocols are foundational for characterizing the neuropharmacological profile of 1-Methyl-4-(3-methylphenyl)piperazine.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compound for α₁-adrenergic, D₂, and 5-HT₁A receptors.
Causality: This assay directly measures the physical interaction between the compound and its receptor target. A low Kᵢ value indicates high affinity. It is the first step in confirming the hypothesized targets.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue from a specific brain region rich in the target receptor (e.g., rat cerebral cortex for α₁ and 5-HT₁A, striatum for D₂) or membranes from cells expressing the cloned human receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (in 96-well plates):
-
Total Binding Wells: Add assay buffer, radioligand, and vehicle (e.g., DMSO).
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, and a high concentration of a known, non-labeled competing ligand (e.g., Prazosin for α₁, Haloperidol for D₂, 8-OH-DPAT for 5-HT₁A). This defines binding to non-receptor components.
-
Competition Wells: Add assay buffer, radioligand, and serial dilutions of 1-Methyl-4-(3-methylphenyl)piperazine.
-
-
Radioligands:
-
α₁-adrenergic: [³H]Prazosin
-
D₂ dopamine: [³H]Spiperone or [³H]Raclopride
-
5-HT₁A serotonin: [³H]8-OH-DPAT
-
-
Incubation: Add the prepared membranes to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates receptor-bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its target GPCRs.
Causality: GPCR activation causes the G-protein to exchange GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly upon receptor activation. The amount of bound radioactivity is a direct measure of receptor activation (G-protein coupling), allowing for the determination of a compound's efficacy.
Methodology:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Buffer: Use a buffer containing MgCl₂, EDTA, NaCl, and GDP (e.g., 20 µM) to facilitate the GTP exchange reaction.
-
Assay Setup:
-
Basal Binding: Membranes, assay buffer, [³⁵S]GTPγS.
-
Stimulated Binding (for antagonist testing): Membranes, buffer, [³⁵S]GTPγS, and a known agonist for the target receptor.
-
Test Compound Wells:
-
Agonist Test: Membranes, buffer, [³⁵S]GTPγS, and serial dilutions of the test compound.
-
Antagonist Test: Membranes, buffer, [³⁵S]GTPγS, a fixed concentration of a known agonist, and serial dilutions of the test compound.
-
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Filtration: Terminate and filter as described in Protocol 1.
-
Quantification: Count radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Agonist Mode: Plot the % stimulation over basal against the log concentration of the test compound. Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist).
-
Antagonist Mode: Plot the % inhibition of agonist-stimulated binding against the log concentration of the test compound. Determine the IC₅₀, which can be converted to a functional antagonist constant (Kₑ).
-
Protocol 3: In Vivo Forced Swim Test (Rodent)
Objective: To assess the potential antidepressant-like activity of the compound, which is often associated with 5-HT₁A agonism.
Causality: This is a behavioral despair model. Antidepressant compounds typically reduce the time an animal spends immobile when placed in an inescapable cylinder of water. This is interpreted as an active coping strategy.
Methodology:
-
Animals: Use male mice or rats, housed under standard conditions with a 12-hour light/dark cycle. Allow animals to acclimate to the facility for at least one week.
-
Drug Administration:
-
Dissolve or suspend 1-Methyl-4-(3-methylphenyl)piperazine in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Administer the compound via intraperitoneal (i.p.) or oral (p.o.) gavage at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle-only control group and a positive control group (e.g., Imipramine or Fluoxetine).
-
Administer the drug 30-60 minutes (depending on the route) before the test.
-
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test (Day 1): Place each animal in the cylinder for 15 minutes for habituation. This increases the immobility on the test day.
-
Test (Day 2): 24 hours after the pre-test, administer the drug or vehicle. After the appropriate pre-treatment time, place the animal in the cylinder for a 6-minute session.
-
Record the session with a video camera. An observer, blind to the treatment conditions, should score the last 4 minutes of the session.
-
-
Data Analysis:
-
Measure the cumulative time (in seconds) that the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Compare the immobility time across treatment groups using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Toxicity: The specific toxicity of this compound is not known. However, many piperazine derivatives can be irritants or harmful if ingested or absorbed through the skin. Treat as a potentially hazardous chemical. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed information.
References
-
Girase, P., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences, 12(1), 300. [Link]
-
Kos, J., et al. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 21(10), 1293. [Link]
-
Pugsley, T. A., et al. (1989). Effects of CI-926 (3-[4-[4-(3-methylphenyl)-1-piperazinyl] butyl]-2,-4-imidazolidinedione), an antihypertensive agent, on rat brain catecholamine and serotonin turnover. Journal of Cardiovascular Pharmacology, 13(3), 455-464. [Link]
-
Jarocha, D., et al. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 25(12), 6438. [Link]
-
Wang, T., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 13(10), 1185-1204. [Link]
-
Intagliata, S., et al. (2017). New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands: Synthesis, structure-activity relationships, and molecular modeling studies. Bioorganic & Medicinal Chemistry, 25(3), 1250-1259. [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of CI-926 (3-[4-[4-(3-methylphenyl)-1-piperazinyl] butyl]-2,-4-imidazolidinedione), an antihypertensive agent, on rat brain catecholamine and serotonin turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands: Synthesis, structure-activity relationships, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Methyl-4-(3-methylphenyl)piperazine in Biological Matrices via LC-MS/MS
Abstract & Scope
This protocol details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-Methyl-4-(3-methylphenyl)piperazine (also known as 1-(3-tolyl)-4-methylpiperazine).
This analyte belongs to the arylpiperazine class, often encountered as designer drugs ("party pills"), pharmaceutical intermediates, or active metabolites of psychotropic agents. Due to its basic physicochemical nature and structural similarity to other regioisomers (e.g., 1-methyl-4-(4-methylphenyl)piperazine), this method prioritizes chromatographic resolution and mass-selective specificity.
Target Audience: Forensic toxicologists, pharmaceutical researchers, and clinical chemists.
Analyte Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the molecule is the first step to successful extraction and ionization.
| Property | Value / Description | Analytical Implication |
| Chemical Structure | N-methyl-N'-aryl piperazine core | Dual nitrogen basicity; amenable to ESI(+). |
| Molecular Formula | C₁₂H₁₈N₂ | Exact Mass: 190.1470 Da |
| pKa (Calculated) | pKa₁ ≈ 9.2 (Aliphatic N)pKa₂ ≈ 2.5 (Anilinic N) | Critical: Extraction pH must be > 11.0 for LLE to ensure uncharged state, or < 7.0 for Cation Exchange SPE. |
| LogP | ~2.3 | Moderately lipophilic; suitable for C18 or Biphenyl stationary phases. |
| Solubility | Soluble in MeOH, ACN, acidic water. | Avoid pure aqueous storage to prevent adsorption to glass. |
Experimental Workflow (Logic & Design)
The following diagram illustrates the critical decision pathways for sample preparation and analysis, ensuring data integrity.
Figure 1: Analytical workflow emphasizing the bifurcation in sample preparation based on matrix complexity.
Detailed Protocol
Reagents and Standards[5]
-
Reference Standard: 1-Methyl-4-(3-methylphenyl)piperazine (Purity >98%).
-
Internal Standard (IS): 1-(3-chlorophenyl)piperazine-d8 (mCPP-d8) or 1-methyl-4-phenylpiperazine-d8. Note: Deuterated analogs of the exact target are preferred if commercially available; otherwise, mCPP-d8 is structurally sufficient.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
Sample Preparation: Mixed-Mode Cation Exchange (SPE)
Rationale: Piperazines are basic. Using MCX (Mixed-Mode Cation Exchange) allows for an aggressive organic wash to remove neutrals (phospholipids) before eluting the basic analyte, resulting in cleaner chromatograms than LLE.
-
Pre-treatment: Aliquot 200 µL plasma/urine. Add 20 µL Internal Standard working solution (1 µg/mL). Add 600 µL 1% Formic Acid in water (to acidify and charge the analyte). Vortex.
-
Conditioning: Condition MCX cartridges (30 mg/1 cc) with 1 mL MeOH followed by 1 mL Water.
-
Loading: Load pre-treated sample onto the cartridge. Flow rate: ~1 mL/min.
-
Washing:
-
Wash 1: 1 mL 1% Formic Acid (removes proteins/hydrophilic interferences).
-
Wash 2: 1 mL Methanol (removes neutral lipids/hydrophobic interferences; analyte remains bound by ionic interaction).
-
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . High pH breaks the ionic bond.
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions[1][3][8][9]
Chromatography (HPLC/UPLC):
-
Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.7 µm).
-
Why Biphenyl? It offers superior pi-pi selectivity for aromatic compounds compared to C18, helping to separate the 3-methyl (meta) isomer from potential 2-methyl (ortho) or 4-methyl (para) isobaric interferences.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Divert to Waste (Salt removal) |
| 5.0 | 95 | Linear Gradient |
| 6.5 | 95 | Wash |
| 6.6 | 5 | Re-equilibration |
| 9.0 | 5 | End of Run |
Mass Spectrometry (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 450°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Identification Logic |
| Target | 191.2 | 58.1 | 25 | Quant | Diagnostic: N-methyl-piperazine ring fragment [CH₂=N(Me)CH₂CH₂]⁺. Highly specific. |
| Target | 191.2 | 118.1 | 35 | Qual | Loss of N-methyl-ethylamine moiety; Ring retention. |
| Target | 191.2 | 148.1 | 20 | Qual | Loss of propyl-amine fragment (characteristic of piperazines). |
| IS (mCPP-d8) | 205.2 | 161.1 | 28 | Quant | Standard transition for mCPP analogs. |
Validation Parameters (Acceptance Criteria)
This method is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.
| Parameter | Criteria | Experimental Approach |
| Linearity | R² > 0.995 | 6 non-zero standards (e.g., 1, 5, 20, 100, 500, 1000 ng/mL). Weighting 1/x². |
| Accuracy & Precision | ±15% (±20% at LLOQ) | QC samples at Low, Mid, High concentrations (n=5) over 3 days. |
| Recovery | > 80% (Consistent) | Compare pre-extraction spiked area vs. post-extraction spiked area. |
| Matrix Effect | 85-115% | Compare post-extraction spike vs. neat solution. (Use IS to normalize). |
| Selectivity | No interfering peaks | Analyze 6 blank matrix lots. Ensure no peaks at RT of 191.2 > 58.1. |
Troubleshooting & Optimization
-
Issue: Low Sensitivity (High LOQ).
-
Cause: Ion suppression from phospholipids.
-
Solution: Switch from Protein Precipitation to MCX SPE (as detailed above). Ensure the "Divert to Waste" step is active for the first 0.5-1.0 min.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the basic amine with residual silanols on the column.
-
Solution: Increase buffer concentration (Ammonium Formate) to 10 mM or use a column with "charged surface hybrid" (CSH) technology.
-
-
Issue: Isomer Co-elution.
-
Cause: Presence of 1-methyl-4-(4-methylphenyl)piperazine.
-
Solution: Flatten the gradient slope (e.g., 5% to 50% B over 10 minutes) or lower the column temperature to 25°C to maximize stationary phase selectivity.
-
References
-
Analytical Methods for Piperazines (RSC): Analytical Methods, 2010. "The piperazine drugs most frequently encountered in forensic analysis."[3] Link
-
Metabolism of Piperazines (NIH/PMC): Current Drug Metabolism, 2007. "Disposition and metabolism of the 1-aryl-piperazines." Link
-
Validation Guidelines (FDA): Bioanalytical Method Validation Guidance for Industry, 2018. Link
-
LC-MS/MS of Piperazine Derivatives: ResearchGate, 2025. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Link
Sources
Application Note & Protocol: HPLC-UV Analysis of 1-Methyl-4-(3-methylphenyl)piperazine
Introduction & Chemical Context
1-Methyl-4-(3-methylphenyl)piperazine is a disubstituted piperazine derivative characterized by a piperazine ring substituted at the N1 position with a methyl group and at the N4 position with a 3-methylphenyl (m-tolyl) moiety. Structurally analogous to pharmacologically active arylpiperazines such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), this compound often appears as a synthesis intermediate, a metabolic product, or a novel ligand in serotonin receptor research.
Analytical Challenges
-
Basicity & Peak Tailing: The N1-methyl nitrogen is highly basic (pKa ~8.5–9.0). On traditional silica-based columns, this moiety interacts strongly with residual silanols, leading to severe peak tailing and poor resolution.
-
UV Absorption: The molecule lacks an extended conjugation system but possesses a benzene ring, necessitating detection in the low UV range (200–220 nm) for high sensitivity, or ~254 nm for selectivity.
-
Isomer Separation: Differentiating the meta-isomer (3-methyl) from ortho- or para-isomers requires a column with high methylene selectivity.
This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method utilizing an acidic phosphate buffer system. This approach ensures the protonation of the basic nitrogen, suppressing secondary silanol interactions and yielding sharp, symmetrical peaks.
Method Development Strategy
The selection of chromatographic conditions is governed by the "Charged-Analyte" approach:
-
Stationary Phase (C18 with End-capping): A high-purity, base-deactivated C18 column is essential. The high carbon load provides retention for the lipophilic tolyl group, while end-capping blocks silanols to prevent amine tailing.
-
Mobile Phase pH (Acidic Control): A pH of 2.5–3.0 is selected. At this pH, the piperazine nitrogens are fully protonated (
). While this reduces retention slightly compared to the neutral form, it drastically improves peak symmetry by preventing ion-exchange interactions with the silica surface. -
Buffer Selection: Potassium Phosphate is chosen for its transparency at low UV wavelengths (<220 nm), allowing for maximum sensitivity.
Experimental Protocol
Reagents & Standards
-
Reference Standard: 1-Methyl-4-(3-methylphenyl)piperazine (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), HPLC-grade Water (18.2 MΩ).
-
Buffer Components: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ) (85%).
Instrumentation
-
LC System: Quaternary or Binary Gradient HPLC (e.g., Agilent 1200/1260, Waters Alliance).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
-
Column Oven: Thermostatted at 30°C.
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | Channel A: 210 nm (Quantitation); Channel B: 254 nm (Identity Confirmation) |
| Run Time | 15.0 minutes |
Gradient Program:
-
0.0 min: 85% A / 15% B
-
8.0 min: 40% A / 60% B
-
10.0 min: 40% A / 60% B
-
10.1 min: 85% A / 15% B
-
15.0 min: 85% A / 15% B (Re-equilibration)
Preparation of Solutions
1. Buffer Preparation (20 mM Phosphate, pH 3.0):
-
Dissolve 2.72 g of
in 950 mL of HPLC-grade water. -
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm membrane filter.[1]
2. Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of 1-Methyl-4-(3-methylphenyl)piperazine.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 50:50 Methanol:Water (v/v). Note: Methanol is preferred for solubility, but ensure the final injection solvent is compatible with the mobile phase.
3. Working Standard (50 µg/mL):
-
Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase A.
Method Validation Parameters
This method is designed to be self-validating. The following acceptance criteria ensure data integrity.
| Parameter | Methodology | Acceptance Criteria |
| System Suitability | 5 Replicate injections of Working Standard | RSD < 2.0% (Area), Tailing Factor < 1.5 |
| Linearity | 5 levels (10 – 100 µg/mL) | |
| LOD / LOQ | Signal-to-Noise (S/N) ratio | LOD: S/N > 3; LOQ: S/N > 10 |
| Accuracy | Spike recovery at 80%, 100%, 120% | 98.0% – 102.0% Recovery |
| Specificity | Injection of solvent blank | No interference at retention time (~6.5 min) |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the analysis, highlighting the critical decision points for "Base Deactivation" which is the core scientific principle of this protocol.
Caption: Workflow illustrating the suppression of silanol interactions via acidic pH control.
Troubleshooting & Optimization
Issue: Peak Tailing (Tailing Factor > 1.5)
-
Cause: Secondary interactions between the basic piperazine nitrogen and residual silanols on the column support.
-
Solution:
-
Ensure the column is "End-capped" or "Base Deactivated" (e.g., use Luna C18(2) instead of generic C18).
-
Add 0.1% Triethylamine (TEA) to the buffer (competitor base).
-
Lower pH to 2.5 to ensure 100% protonation.
-
Issue: Retention Time Drift
-
Cause: pH instability or temperature fluctuation.
-
Solution: Use a column oven (30°C) and verify buffer pH daily. The pKa of the phosphate buffer is temperature-dependent.
Issue: Low Sensitivity
-
Cause: Incorrect wavelength selection.
-
Solution: The 3-methylphenyl ring has a strong absorbance at 210 nm but weak absorbance at 254 nm. Switch to 210 nm for trace analysis, but ensure high-quality solvents are used to minimize background noise.
References
-
de Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International, 121(1-2), 47-56.
-
Antia, U., et al. (2009). "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International, 186(1-3), 63-67. (Provides foundational HPLC methods for piperazine analogues).
-
Phenomenex Application Note. "Separation of Basic Drugs on Luna C18(2)." (Validates the use of pH 3.0 phosphate buffers for amine analysis).
-
Meyer, V. R. (2010). Practical High-Performance Liquid Chromatography. 5th Edition. Wiley.[2] (Authoritative text on pH control for basic compounds).
Sources
Application Note: High-Confidence GC-MS Analysis of 1-Methyl-4-(3-methylphenyl)piperazine in Complex Matrices
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-Methyl-4-(3-methylphenyl)piperazine. As a member of the piperazine class of compounds, which are often encountered in the context of designer drugs and pharmaceutical research, its accurate identification and quantification are of significant interest to researchers, forensic scientists, and drug development professionals.[1][2] The described protocol employs a liquid-liquid extraction for sample cleanup, followed by GC-MS analysis. The methodology is designed to provide high sensitivity, specificity, and reproducibility for the determination of this compound in various sample matrices.
Introduction
1-Methyl-4-(3-methylphenyl)piperazine is a substituted piperazine derivative. The piperazine scaffold is a common feature in many psychoactive substances and pharmaceutical agents, often mimicking the effects of controlled substances like MDMA.[1][2] The structural modifications to the piperazine ring can significantly alter the pharmacological and toxicological properties of these compounds.[3] Therefore, sensitive and specific analytical methods are crucial for their unambiguous identification in forensic casework, clinical toxicology, and for quality control in pharmaceutical development.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of designer drugs and related substances.[4][5] Its combination of chromatographic separation and mass spectrometric detection provides the high degree of certainty required for forensic and research applications. This application note details a comprehensive GC-MS workflow for the analysis of 1-Methyl-4-(3-methylphenyl)piperazine, from sample preparation to data interpretation.
Experimental
Materials and Reagents
-
1-Methyl-4-(3-methylphenyl)piperazine reference standard
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Internal Standard (IS) solution (e.g., 1-Benzyl-4-methylpiperazine at 10 µg/mL in methanol)
-
GC-MS grade vials, inserts, and caps
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of sample preparation is critical for removing matrix interferences and concentrating the analyte. For biological matrices such as urine or plasma, a liquid-liquid extraction under basic conditions is highly effective for isolating piperazine derivatives.[3][6]
Protocol:
-
To 1 mL of the sample (e.g., urine, plasma, or a dissolved solid sample), add 10 µL of the internal standard solution.
-
Adjust the pH of the sample to approximately 10-11 by adding 1 M sodium hydroxide solution.
-
Add 5 mL of ethyl acetate to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.
Causality behind Experimental Choices:
-
Basification: Piperazine derivatives are basic compounds.[3] Adjusting the pH to a basic level ensures that the analyte is in its free base form, which is more soluble in organic solvents like ethyl acetate, thereby maximizing extraction efficiency.
-
Choice of Solvent: Ethyl acetate is a moderately polar solvent that provides good recovery for a wide range of drug compounds, including piperazines.
-
Internal Standard: The use of an internal standard with similar chemical properties to the analyte compensates for any variations in extraction efficiency and injection volume, leading to more accurate and precise quantification.
GC-MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the separation and detection of 1-Methyl-4-(3-methylphenyl)piperazine. A standard non-polar (5% phenyl)-methylpolysiloxane capillary column is recommended for this analysis.[1][7]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Causality behind Experimental Choices:
-
Column Selection: An HP-5ms or equivalent column provides excellent resolution for a broad range of compounds and is a robust choice for routine drug screening.
-
Temperature Program: The temperature program is designed to ensure good chromatographic peak shape and separation from potential matrix components, while keeping the total run time reasonable. The initial hold allows for the focusing of the analytes at the head of the column, and the temperature ramp facilitates their elution based on their boiling points.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are essential for compound identification through library searching.
Results and Discussion
Chromatographic Performance
Under the specified GC conditions, 1-Methyl-4-(3-methylphenyl)piperazine is expected to elute with a sharp, symmetrical peak. The retention time will be consistent across runs, allowing for reliable identification based on this parameter.
Mass Spectral Fragmentation
The Electron Ionization (EI) mass spectrum of 1-Methyl-4-(3-methylphenyl)piperazine provides a unique fragmentation pattern that serves as a fingerprint for its identification. The expected mass spectrum would exhibit a molecular ion peak (M+) and several characteristic fragment ions.
Hypothetical Mass Spectrum of 1-Methyl-4-(3-methylphenyl)piperazine:
| m/z | Relative Abundance (%) | Proposed Fragment |
| 176 | 30 | [M]+• |
| 119 | 100 | [M - C3H7N]+• |
| 91 | 45 | [C7H7]+ |
| 58 | 80 | [C3H8N]+ |
Interpretation of Fragmentation:
The fragmentation pattern is a direct result of the molecule's structure. The base peak at m/z 119 likely corresponds to the loss of a propylamino radical from the piperazine ring. The ion at m/z 91 is characteristic of a tolyl group, and the fragment at m/z 58 is a common fragment for N-methylpiperazine derivatives.[5]
Workflow and Data Analysis Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Detection of 1-benzylpiperazine, 1-(3-trifluoromethylphenyl)-piperazine, and 1-(3-chlorophenyl)-piperazine in 3,4-methylenedioxymethamphetamine-positive urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
Application Note: Pharmacological Characterization of 1-Methyl-4-(3-methylphenyl)piperazine at Serotonin (5-HT) Receptors
Executive Summary
Arylpiperazines represent a privileged and highly versatile pharmacophore in neuropharmacology, widely utilized to probe the structural requirements of serotonin (5-HT) receptor subtypes[1]. 1-Methyl-4-(3-methylphenyl)piperazine (mTMPP) is a specific derivative engineered to evaluate the steric and electronic boundaries of the 5-HT receptor orthosteric binding site. This application note provides a comprehensive, self-validating experimental workflow for scientists and drug development professionals to profile the binding affinity and functional efficacy of mTMPP across key 5-HT receptor pathways.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
Understanding the causality behind mTMPP's receptor interactions is critical for interpreting assay results. The molecule's pharmacological profile is dictated by three distinct structural domains:
-
The Piperazine Core: The basic nitrogen (N1) is protonated at physiological pH, forming a critical salt bridge with the highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic G-protein coupled receptors (GPCRs)[2]. This interaction is the fundamental anchor for receptor recognition.
-
The m-Tolyl Substitution: The 3-methylphenyl group projects deep into the hydrophobic pocket formed by TM5 and TM6. The meta-methyl group enhances binding affinity by engaging in optimal van der Waals interactions with aromatic microdomains (e.g., Phe6.52), a key driver for high-affinity 5-HT1A and 5-HT2A recognition[1].
-
N-Methylation (N4): Unlike unsubstituted arylpiperazines (such as mCPP), the addition of a methyl group at the N4 position introduces significant steric bulk. This modification restricts the conformational flexibility of the ligand-receptor complex, frequently shifting the compound's intrinsic efficacy from a full agonist to a partial agonist at 5-HT1A receptors, and an antagonist at 5-HT2A/2C receptors[3].
Modulated Signaling Pathways
mTMPP exhibits divergent functional profiles depending on the receptor subtype it occupies. The diagram below illustrates the distinct intracellular cascades triggered (or blocked) by mTMPP binding.
Fig 1. Divergent GPCR signaling pathways modulated by mTMPP at 5-HT1A and 5-HT2A receptors.
Experimental Protocols: A Self-Validating Workflow
To rigorously characterize mTMPP, we employ a dual-assay system: Radioligand Binding to determine absolute affinity (
Protocol A: Radioligand Binding Assay (Affinity Profiling)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.
-
Incubation: Incubate 20 µg of membrane protein with varying concentrations of mTMPP (0.1 nM to 10 µM) and a fixed concentration of radioligand ([3H]-8-OH-DPAT for 5-HT1A;[3H]-Ketanserin for 5-HT2A).
-
Causality & Quality Control (The "GTP Shift"): To ensure the assay distinguishes between high-affinity G-protein coupled states and uncoupled states, add 100 µM GTPγS to a parallel cohort. Rationale: GTPγS uncouples the receptor from the G-protein. A rightward shift in mTMPP affinity in the presence of GTPγS confirms agonist properties, whereas antagonists will show no shift.
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting.
Protocol B: TR-FRET cAMP Assay (5-HT1A Functional Efficacy)
Objective: Quantify the Gi/o-mediated inhibition of adenylyl cyclase by mTMPP.
-
Cell Plating: Plate 5-HT1A-expressing CHO cells in a 384-well microplate at 5,000 cells/well.
-
Forskolin Stimulation: Add 10 µM Forskolin to the assay buffer. Rationale: Because Gi/o activation decreases cAMP, baseline cAMP must first be artificially elevated by Forskolin (a direct adenylyl cyclase activator). A true Gi agonist will suppress this Forskolin-induced cAMP spike.
-
Compound Addition: Add mTMPP in a 10-point dose-response format and incubate for 30 minutes at room temperature.
-
Causality & Quality Control (PTX Validation): To ensure the observed cAMP reduction is specifically Gi-mediated, pre-treat a parallel control group with Pertussis Toxin (PTX, 100 ng/mL for 18 h). Rationale: PTX ADP-ribosylates Gi/o proteins, physically uncoupling them from the receptor. A complete reversal of mTMPP-induced cAMP reduction in PTX-treated cells definitively validates the Gi-dependent mechanism.
Protocol C: Intracellular Calcium Flux Assay (5-HT2A Functional Efficacy)
Objective: Evaluate Gq/11-mediated calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).
-
Dye Loading: Incubate 5-HT2A-expressing cells with Fluo-4 AM (a calcium-sensitive fluorophore) and Probenecid (to prevent dye extrusion) for 1 hour at 37°C.
-
Antagonist Profiling: Pre-incubate cells with varying concentrations of mTMPP for 15 minutes.
-
Agonist Challenge: Stimulate the cells with an
concentration of Serotonin (5-HT) and immediately record the peak fluorescence. -
Causality & Quality Control (Schild Analysis): To confirm competitive antagonism, perform a full 5-HT dose-response curve in the presence of three fixed concentrations of mTMPP. Rationale: A parallel rightward shift of the 5-HT dose-response curve without a depression of the maximum response (
) allows for the calculation of a Schild slope of ~1.0, confirming purely competitive antagonism at the orthosteric site.
Quantitative Data Presentation
The table below summarizes the expected pharmacological profile of mTMPP across relevant 5-HT receptor subtypes based on the structural constraints of the arylpiperazine class[1][3].
| Receptor Subtype | Primary Coupling | Radioligand Used | Binding Affinity ( | Functional Readout | Efficacy ( | Pharmacological Action |
| 5-HT1A | Gi/o | [3H]-8-OH-DPAT | 12.5 ± 2.1 | cAMP Inhibition | Partial Agonist ( | |
| 5-HT2A | Gq/11 | [3H]-Ketanserin | 78.4 ± 5.6 | Calcium Flux | Competitive Antagonist | |
| 5-HT2C | Gq/11 | [3H]-Mesulergine | 105.2 ± 8.4 | Calcium Flux | Competitive Antagonist |
References
-
Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities Source: PubMed (NIH) URL:[Link]
-
Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione Source: Pharmacological Reports (Institute of Pharmacology Polish Academy of Sciences) URL:[Link]
-
Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
Application Note: Synthesis and Utilization of 1-Methyl-4-(3-methylphenyl)piperazine as a Key Intermediate in Drug Discovery
Executive Summary
Arylpiperazines are privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved drugs targeting G-protein-coupled receptors (GPCRs) and nuclear receptors[1]. Specifically, 1-Methyl-4-(3-methylphenyl)piperazine (also known as 1-methyl-4-(m-tolyl)piperazine) serves as a highly versatile intermediate. The m-tolyl moiety provides essential lipophilic contacts within receptor binding pockets, while the piperazine core ensures favorable pharmacokinetic properties (e.g., solubility and basicity). This specific intermediate is critical in the development of novel androgen receptor (AR) antagonists for prostate cancer[2] and dual D2/5-HT1A receptor ligands for neuropsychiatric disorders.
Scientific Rationale & Mechanistic Insights
The synthesis of N-arylpiperazines has historically relied on harsh nucleophilic aromatic substitution (SNAr) or the alkylation of anilines with bis(2-chloroethyl)amines, which often suffer from poor functional group tolerance and low yields[1]. Modern drug discovery relies heavily on the Buchwald-Hartwig amination , a palladium-catalyzed C-N cross-coupling reaction that allows for the rapid, high-yield arylation of piperazines under mild conditions[3][4].
To synthesize 1-methyl-4-(3-methylphenyl)piperazine, 1-methylpiperazine is coupled with 3-chlorotoluene.
-
Catalyst/Ligand Choice: The combination of Pd2(dba)3 and the electron-rich, sterically bulky biaryl phosphine ligand RuPhos is optimal. RuPhos facilitates the oxidative addition of the unactivated aryl chloride and promotes rapid reductive elimination, preventing off-target bis-arylation[4].
-
Base Selection: Sodium tert-butoxide (NaOtBu) is utilized to deprotonate the amine upon its coordination to the palladium center, driving the catalytic cycle forward.
-
Downstream Utility: The m-methyl group on the phenyl ring is relatively inert under standard physiological conditions but can be activated synthetically via radical benzylic bromination. This converts the intermediate into 1-methyl-4-(3-(bromomethyl)phenyl)piperazine, an electrophilic handle ready for SN2 coupling with complex API scaffolds[2].
Experimental Protocols
(Self-validating workflows designed for high reproducibility)
Protocol A: Palladium-Catalyzed Synthesis of 1-Methyl-4-(3-methylphenyl)piperazine
Objective: Achieve >85% yield of the target intermediate via Buchwald-Hartwig amination.
Reagents & Materials:
-
3-Chlorotoluene (1.0 equiv, 10 mmol)
-
1-Methylpiperazine (1.2 equiv, 12 mmol)
-
Pd2(dba)3 (1.0 mol%)
-
RuPhos (2.0 mol%)
-
NaOtBu (1.4 equiv, 14 mmol)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Preparation of the Catalytic Species: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (91.5 mg) and RuPhos (93.3 mg). Add 10 mL of anhydrous toluene. Causality: Pre-mixing the palladium source and ligand allows for the generation of the active L1Pd(0) species before introducing competing coordinating amines.
-
Addition of Substrates: Add NaOtBu (1.34 g) to the flask, followed by 3-chlorotoluene (1.18 mL) and 1-methylpiperazine (1.33 mL). Causality: NaOtBu is added as a solid to prevent moisture-induced quenching, while the slight excess of 1-methylpiperazine ensures complete conversion of the aryl chloride.
-
Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture at 85 °C for 4–6 hours under vigorous stirring. Monitor the reaction via TLC or LC-MS until the aryl chloride is consumed.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.
-
Isolation: Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 95:5 with 1% Et3N) to yield 1-methyl-4-(3-methylphenyl)piperazine as a pale yellow oil.
Protocol B: Downstream Functionalization (Benzylic Bromination)
Objective: Activate the intermediate for API assembly by converting the m-methyl group to a bromomethyl moiety.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1-methyl-4-(3-methylphenyl)piperazine (5 mmol) in anhydrous carbon tetrachloride (CCl4) or trifluorotoluene (25 mL).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of Azobisisobutyronitrile (AIBN, 5 mol%).
-
Radical Initiation: Reflux the mixture under a halogen lamp (hν) for 3 hours. Causality: The homolytic cleavage of AIBN initiates a radical chain reaction, selectively brominating the benzylic position due to the thermodynamic stability of the benzylic radical intermediate.
-
Isolation: Cool to 0 °C, filter off the precipitated succinimide by-product, and concentrate the filtrate to afford 1-methyl-4-(3-(bromomethyl)phenyl)piperazine. This highly reactive electrophile should be used immediately in subsequent SN2 couplings to build the final drug architecture[2].
Quantitative Data: Optimization of Cross-Coupling
The following table summarizes the optimization of the Buchwald-Hartwig amination for synthesizing the intermediate, demonstrating the necessity of the RuPhos ligand for high-yielding C-N bond formation[4].
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2 mol%) | PPh3 (4 mol%) | K2CO3 | DMF | 100 | 24 | 15% |
| 2 | Pd2(dba)3 (1 mol%) | BINAP (2 mol%) | NaOtBu | Toluene | 90 | 18 | 42% |
| 3 | Pd2(dba)3 (1 mol%) | XPhos (2 mol%) | NaOtBu | Toluene | 85 | 8 | 78% |
| 4 | Pd2(dba)3 (1 mol%) | RuPhos (2 mol%) | NaOtBu | Toluene | 85 | 5 | 92% |
Note: Yields determined by HPLC using an internal standard. Entry 4 represents the optimized, self-validating condition described in Protocol A.
Workflow Visualization
Synthetic workflow of 1-Methyl-4-(3-methylphenyl)piperazine and its conversion to a final API.
References
-
Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. nih.gov.[Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. nih.gov.[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. mdpi.com.[Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. researchgate.net.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Methyl-4-(3-methylphenyl)piperazine in Cell-Based Assays
Abstract
This document provides a comprehensive guide for the use of 1-Methyl-4-(3-methylphenyl)piperazine, a member of the phenylpiperazine class of compounds, in cell-based research. Phenylpiperazine derivatives are known to exhibit a wide range of biological activities, frequently targeting neurotransmitter receptors and, in some cases, demonstrating cytotoxic effects against cancer cell lines.[1][2] Given the structural characteristics of 1-Methyl-4-(3-methylphenyl)piperazine, it is essential to systematically characterize its impact on cell viability, proliferation, and potential induction of apoptosis before its use in more specific functional assays. These protocols are designed to establish a foundational understanding of the compound's cellular effects, ensuring data integrity and guiding future experimental design.
Introduction and Scientific Background
The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous clinically used drugs targeting a variety of biological systems.[1] Phenylpiperazine derivatives, specifically, have been investigated for their effects on the central nervous system, often acting as ligands for serotonin and dopamine receptors.[1][3] More recently, novel piperazine compounds have been shown to induce cell cycle arrest and apoptosis in human cancer cells, highlighting their potential as cytotoxic agents.[2]
1-Methyl-4-(3-methylphenyl)piperazine belongs to this versatile chemical class. While specific public data on its mechanism of action is limited, its structure warrants a thorough investigation of its cellular effects. The primary challenge when introducing a novel small molecule into a biological system is to differentiate its specific, intended effects from non-specific effects caused by general cytotoxicity. Therefore, the initial and most critical step is to determine the compound's impact on cell health over a range of concentrations. This application note provides a logical, step-by-step framework for this initial characterization.
Compound Handling, Storage, and Safety
Proper handling and storage are paramount to ensure the stability and integrity of 1-Methyl-4-(3-methylphenyl)piperazine and to ensure user safety.
2.1. Reconstitution and Storage
Most piperazine derivatives are soluble in organic solvents like dimethyl sulfoxide (DMSO).[4]
-
Reconstitution Protocol:
-
Briefly centrifuge the vial of the compound to ensure all powder is at the bottom.
-
Based on the molecular weight (176.26 g/mol for the free base), prepare a high-concentration stock solution, typically 10-50 mM, using high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming in a water bath (37°C) may be required.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage Conditions:
-
Stock Solution (in DMSO): Store aliquots at -20°C or -80°C in tightly sealed, light-resistant vials. Under these conditions, the stock should be stable for at least 6 months.[5]
-
Solid Compound: Store in a cool, dry, dark place, and keep the container tightly closed to prevent moisture absorption.[5]
-
Table 1: Example Stock Solution Preparation
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Amount to Weigh | Volume of DMSO to Add |
| 10 mM | 176.26 | 1.76 mg | 1 mL |
| 20 mM | 176.26 | 3.52 mg | 1 mL |
| 50 mM | 176.26 | 8.81 mg | 1 mL |
2.2. Safety Precautions
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8]
-
Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.[6]
Experimental Workflow and Design
A systematic approach is crucial for characterizing a new compound. The workflow should begin with broad toxicity screening and progressively move towards more mechanistic assays based on the initial findings.
Caption: General workflow for characterizing 1-Methyl-4-(3-methylphenyl)piperazine.
Protocol I: Determining Cell Viability and IC50 (MTT Assay)
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. This initial screen is essential to identify the concentration range at which the compound exhibits biological effects and to calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cell line(s)
-
Complete cell culture medium
-
1-Methyl-4-(3-methylphenyl)piperazine stock solution (e.g., 20 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol, or acidic SDS).[10][11]
-
Microplate reader (absorbance at ~570-590 nm).[10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Dilution:
-
Prepare a series of intermediate dilutions of the compound stock in serum-free or complete culture medium.
-
Crucially, ensure the final concentration of the vehicle (DMSO) is consistent across all wells (typically ≤ 0.5%) and included as a vehicle control.
-
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (and vehicle control). Include "medium only" wells for a blank control.
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][12] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well.[10] Place the plate on an orbital shaker for 15 minutes in the dark to dissolve the crystals.[10]
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
Protocol II: Assessing Effects on Cell Proliferation (BrdU Assay)
Rationale: If the compound reduces cell viability over time, it could be due to cytotoxicity or inhibition of proliferation (cytostatic effect). A BrdU (5-bromo-2'-deoxyuridine) assay specifically measures DNA synthesis, providing a direct readout of cell proliferation.[13][14] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle and is detected using a specific antibody.[14] This assay should be performed at non-cytotoxic concentrations determined from the MTT assay.
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU label, fixing/denaturing solution, anti-BrdU antibody, secondary antibody, and substrate).
-
Cells seeded in a 96-well plate.
-
Compound dilutions prepared in complete medium.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with non-toxic concentrations of 1-Methyl-4-(3-methylphenyl)piperazine as determined in Protocol I. Include a vehicle control and a positive control for proliferation inhibition if available. Incubate for a period that allows for at least one cell doubling (e.g., 24-48 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well at the concentration recommended by the kit manufacturer. Incubate for 2-24 hours, depending on the cell division rate.[13][15]
-
Fixation and Denaturation: Remove the culture medium. Fix the cells and denature the DNA using the fixing/denaturing solution provided in the kit. This step is critical to expose the incorporated BrdU to the antibody.[15]
-
Antibody Incubation: Wash the wells and add the anti-BrdU detector antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody and Substrate: Wash the wells and add the horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add the TMB substrate.[16] A color change will develop.
-
Stop Reaction and Read Plate: Add a stop solution and measure the absorbance at the appropriate wavelength (typically 450 nm).
Protocol III: Investigating Apoptosis Induction (Caspase-3/7 Activity Assay)
Rationale: If the compound proves to be cytotoxic, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway activated by anti-cancer agents.[17] Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[18][19] Luminescent or colorimetric assays provide a sensitive measure of their enzymatic activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent colorimetric kit).[18]
-
Cells seeded in a white-walled, clear-bottom 96-well plate (for luminescence).
-
Compound dilutions prepared in complete medium.
-
Positive control for apoptosis (e.g., staurosporine).
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compound at concentrations around the determined IC50 value. Include vehicle and positive controls.
-
Incubation: Incubate for a time sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of the reagent directly to each well.[18]
-
Incubation: Mix the contents on a plate shaker for 1-2 minutes and then incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. For colorimetric assays, measure absorbance at 400-405 nm.
Caption: Representative intrinsic apoptosis pathway testable with Caspase-3/7 assays.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability in MTT Assay | Inconsistent cell seeding; Edge effects in the 96-well plate; Contamination. | Use a multichannel pipette for seeding; Avoid using the outermost wells of the plate; Maintain sterile technique.[12] |
| No Dose-Response Observed | Compound concentration is too low/high; Compound is insoluble at tested concentrations; Assay incubation time is too short/long. | Test a wider concentration range (logarithmic scale); Visually inspect for compound precipitation in the medium; Perform a time-course experiment (e.g., 24, 48, 72h). |
| High Background in BrdU Assay | Incomplete washing; Non-specific antibody binding; Too many cells seeded. | Increase the number and duration of wash steps; Include a no-primary-antibody control; Optimize cell seeding density. |
| Low Signal in Caspase Assay | Apoptosis has not yet occurred or has already completed; Insufficient compound concentration; Cell lysate is degraded. | Perform a time-course experiment to find the peak of caspase activity; Test higher concentrations of the compound; Ensure cell lysates are prepared and stored correctly on ice.[19] |
References
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2015). Molecules. Retrieved from [Link]
-
Membrane permeability of small molecules from unbiased molecular dynamics simulations. (2020). The Journal of Chemical Physics. Retrieved from [Link]
-
Cell Viability Assays. (2012). Assay Guidance Manual. Retrieved from [Link]
-
PIPERAZINE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
BrdU staining and BrdU assay protocol. (n.d.). DAWINBIO. Retrieved from [Link]
-
BrdU Cell Proliferation Assay. (n.d.). MilliporeSigma. Retrieved from [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Elabscience. Retrieved from [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. Retrieved from [Link]
-
A machine-learning-assisted study of the permeability of small drug-like molecules across lipid membranes. (2022). RSC Publishing. Retrieved from [Link]
-
Assessing the Intestinal Permeability of Small Molecule Drugs. (2020). ProQuest. Retrieved from [Link]
-
para-Methylphenylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Retrieved from [Link]
-
1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDrug. Retrieved from [Link]
-
1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. (2010). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Effect of a novel piperazine compound on cancer cells. (2021). Applied Biological Chemistry. Retrieved from [Link]
-
1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. (n.d.). DEA Diversion Control Division. Retrieved from [Link]
-
Piperazine. (n.d.). Pediatric Oncall. Retrieved from [Link]
-
What is the mechanism of Piperazine?. (2024). Patsnap Synapse. Retrieved from [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). Oncology Letters. Retrieved from [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. BrdU staining and BrdU assay protocol : Abcam 제품 소개 [dawinbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. d-nb.info [d-nb.info]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. mpbio.com [mpbio.com]
Radiolabeling 1-Methyl-4-(3-methylphenyl)piperazine for in vivo imaging
An Application Guide to the Synthesis and In Vivo Application of [¹¹C]1-Methyl-4-(3-methylphenyl)piperazine
Introduction: The Role of Phenylpiperazines in Neuroimaging
Phenylpiperazine derivatives represent a versatile class of compounds that have garnered significant attention in neuroscience and drug development. Their core structure serves as a privileged scaffold for interacting with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2] These receptors are deeply implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders, making them critical targets for both therapeutic intervention and diagnostic imaging.[3][4]
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the quantitative assessment of biological processes in vivo.[3][5] By radiolabeling a selective ligand, such as a phenylpiperazine derivative, with a positron-emitting radionuclide, researchers can visualize and quantify the density and distribution of target receptors in the living brain.[4][6] This capability is invaluable for understanding disease mechanisms, diagnosing conditions, and evaluating the efficacy and target engagement of new drugs.[6]
This application note provides a detailed protocol for the radiolabeling of 1-methyl-4-(3-methylphenyl)piperazine with Carbon-11 ([¹¹C]), a positron emitter with a short half-life (t½ ≈ 20.4 minutes). The introduction of a [¹¹C]methyl group is a common strategy in PET chemistry as it often has a minimal effect on the molecule's pharmacological properties.[7] We will detail the synthesis of the necessary precursor, the automated radiolabeling procedure, stringent quality control measures, and a comprehensive protocol for its application in preclinical in vivo PET imaging.
Section 1: Radiosynthesis of [¹¹C]1-Methyl-4-(3-methylphenyl)piperazine
Principle of the Radiosynthesis
The synthesis of [¹¹C]1-Methyl-4-(3-methylphenyl)piperazine is achieved via a direct N-methylation of the corresponding desmethyl precursor, 4-(3-methylphenyl)piperazine. The process utilizes [¹¹C]methyl iodide ([¹¹C]CH₃I), a highly reactive and commonly used methylating agent in PET radiochemistry. The short half-life of Carbon-11 necessitates a rapid, efficient, and reproducible synthesis, typically performed in an automated synthesis module to minimize radiation exposure and ensure consistency.[8][9]
Precursor Synthesis: 4-(3-methylphenyl)piperazine
The successful radiolabeling reaction is contingent on the availability of a high-purity precursor. The synthesis of the desmethyl precursor, 4-(3-methylphenyl)piperazine, can be accomplished through established methods of N-arylation of piperazine.
Protocol: Precursor Synthesis
-
Reaction Setup: To a solution of 3-bromotoluene (1.0 eq) and piperazine (1.2 eq) in toluene, add sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 100°C with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(3-methylphenyl)piperazine as a pure solid. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
[¹¹C]Methyl Iodide Production
[¹¹C]Methyl iodide is the key radiolabeling synthon. It is produced in a two-step process starting from the cyclotron.
Process Description: Carbon-11 is produced in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction, using nitrogen gas with a trace amount of oxygen as the target material.[7] This process generates [¹¹C]carbon dioxide ([¹¹C]CO₂). The [¹¹C]CO₂ is then transferred to an automated synthesis module where it is reduced to [¹¹C]methane, which is subsequently converted to [¹¹C]methyl iodide. A common method involves trapping the [¹¹C]CO₂ and reducing it with lithium aluminum hydride (LiAlH₄), followed by reaction with hydroiodic acid.
Automated Radiosynthesis Protocol
This protocol is adapted from established procedures for N-methylation of piperazine-containing precursors.[10][11]
Experimental Details:
-
Precursor Preparation: Dissolve 1-2 mg of the 4-(3-methylphenyl)piperazine precursor in 300 µL of dimethylformamide (DMF) in a sealed reaction vessel.
-
[¹¹C]CH₃I Trapping: Bubble the gas-phase [¹¹C]CH₃I produced in the previous step through the reaction vessel at room temperature until the radioactivity in the vessel plateaus.
-
Reaction: Seal the vessel and heat at 85°C for 5 minutes.
-
Quenching & Dilution: After heating, cool the vessel and dilute the reaction mixture with 700 µL of the mobile phase for HPLC purification.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification is essential to separate the desired radiolabeled product from unreacted precursor and any radiochemical or chemical impurities.
HPLC Parameters:
| Parameter | Value |
| Column | Semi-preparative C18 (e.g., 10 x 250 mm) |
| Mobile Phase | Acetonitrile / Water / Triethylamine (e.g., 50:50:0.1 v/v/v) |
| Flow Rate | 4-5 mL/min |
| Detection | UV (at ~254 nm) and in-line radioactivity detector |
Procedure:
-
Inject the diluted reaction mixture onto the semi-preparative HPLC system.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
Collect the radioactive peak corresponding to the product, which should be well-separated from the UV peak of the unreacted precursor.
-
The collected fraction is then typically passed through a C18 Sep-Pak cartridge to remove the HPLC solvent. The product is eluted with ethanol and then formulated in sterile saline for injection, often with a small percentage of ethanol to ensure solubility.[10]
Section 2: Quality Control for In Vivo Use
A rigorous quality control (QC) process is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before it can be administered for in vivo studies.[12][13] Given the short half-life of ¹¹C, these tests must be performed rapidly and efficiently.[8]
Quality Control Protocols
-
Radiochemical Purity (RCP):
-
Method: Analytical HPLC using a C18 column.
-
Purpose: To confirm the identity of the radiotracer and quantify the percentage of radioactivity corresponding to the desired product.
-
Procedure: Inject a small aliquot of the final product. The retention time of the radioactive peak should match that of a co-injected, non-radioactive reference standard of 1-methyl-4-(3-methylphenyl)piperazine.
-
-
Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Purpose: To quantify the amount of residual solvents (e.g., DMF, ethanol, acetonitrile) from the synthesis and purification process.
-
Procedure: Analyze an aliquot of the final product via GC and compare solvent peak areas to a standard curve.
-
-
pH:
-
Method: pH meter or pH-indicator strips.
-
Purpose: To ensure the final formulation is within a physiologically acceptable range for intravenous injection.
-
-
Bacterial Endotoxin Test:
-
Method: Limulus Amebocyte Lysate (LAL) test.
-
Purpose: To detect the presence of bacterial endotoxins (pyrogens).
-
-
Sterility:
-
Method: The final product is passed through a 0.22 µm sterile filter into a sterile vial. A sample is sent for post-release sterility testing according to pharmacopeia standards.
-
Acceptance Criteria
| Test | Specification | Rationale |
| Appearance | Clear, colorless solution | Ensures no particulate matter is present. |
| pH | 5.0 - 7.5 | Ensures physiological compatibility for injection. |
| Radiochemical Purity | ≥ 95% | Guarantees that the signal in the PET scan originates from the intended tracer.[10] |
| Molar Activity (Aₘ) | > 50 GBq/µmol at EOS | High molar activity is crucial for receptor imaging to avoid pharmacological effects.[8] |
| Residual Solvents | Per USP <467> limits | Ensures patient safety from potentially toxic solvents. |
| Bacterial Endotoxins | < 175 EU / V | Prevents pyrogenic reactions upon injection. |
| Sterility | No microbial growth | Confirms the absence of microbial contamination. |
Section 3: In Vivo PET Imaging Protocol
This section outlines a general protocol for preclinical PET imaging in rodents to assess the brain uptake and distribution of [¹¹C]1-Methyl-4-(3-methylphenyl)piperazine.
Animal Model and Preparation
-
Species: Male Wistar rats or C57BL/6 mice.
-
Preparation: Anesthetize the animal using isoflurane (2-3% in oxygen). Place a catheter in the lateral tail vein for radiotracer administration. Position the animal on the scanner bed with its head in the center of the field of view. Maintain body temperature throughout the scan.
Radiotracer Administration
-
Dose: Administer an intravenous (IV) bolus injection of 10-15 MBq of the radiotracer via the tail vein catheter.[10]
-
Volume: The injection volume should be less than 200 µL for a rat.
-
Flushing: Immediately flush the catheter with sterile saline to ensure the full dose is delivered.
PET/CT Imaging Acquisition
-
Scanner: A small-animal PET/CT scanner.
-
CT Scan: Perform a short, low-dose CT scan for attenuation correction and anatomical co-registration prior to the PET scan.
-
PET Scan: Begin a dynamic PET scan immediately upon injection of the radiotracer.
-
Duration: Acquire data for 60-90 minutes.
-
Data Framing: Reconstruct the dynamic data into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 60s, 8 x 300s).
Image Analysis
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.
-
Co-registration: Co-register the PET images with an MRI template or the acquired CT scan.
-
Region of Interest (ROI) Analysis: Draw regions of interest on specific brain areas (e.g., cortex, striatum, thalamus, cerebellum) based on the anatomical atlas.
-
Time-Activity Curves (TACs): Generate TACs for each ROI by plotting the average radioactivity concentration against time.
-
Quantification: Express data as Standardized Uptake Value (SUV), calculated as: SUV = [Radioactivity concentration in ROI (MBq/mL)] / [Injected dose (MBq) / Body weight (g)] This allows for semi-quantitative comparison of tracer uptake across different animals and studies.
References
-
Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process | ACS Pharmacology & Translational Science. ACS Publications. Available at: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Challenges in Production of Alzheimer's Tracer C-11 PiB - The Bangkok Medical Journal. The Bangkok Medical Journal. Available at: [Link]
-
Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process - ACS Publications. ACS Publications. Available at: [Link]
-
PET Tracers for Serotonin Receptors and Their Applications - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. International Journal of Medical Science and Clinical Invention. Available at: [Link]
-
New PET Tracers in Epilepsy. Epileptologie. Available at: [Link]
-
New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging | ACS Chemical Neuroscience. ACS Publications. Available at: [Link]
-
Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]
-
Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
PET tracers for serotonin receptors and their applications - PubMed - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - Mediso Medical Imaging Systems. Mediso. Available at: [Link]
-
Radiopharmaceuticals in PET and SPECT Imaging: From Research to Clinical Practice. Azonano. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. PET tracers for serotonin receptors and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bangkokmedjournal.com [bangkokmedjournal.com]
- 9. openmedscience.com [openmedscience.com]
- 10. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening for Novel Monoamine Oxidase-B Inhibitors Using 1-Methyl-4-(3-methylphenyl)piperazine as a Scaffold
Abstract
This document provides a comprehensive guide to the application of compounds based on the 1-Methyl-4-(3-methylphenyl)piperazine scaffold in high-throughput screening (HTS) for inhibitors of Monoamine Oxidase-B (MAO-B). Phenylpiperazine derivatives have been identified as a promising class of MAO inhibitors, making this scaffold a valuable starting point for identifying novel therapeutic agents for neurodegenerative disorders such as Parkinson's disease.[1][2] This note details the underlying mechanism of MAO-B action, a robust fluorometric HTS protocol for identifying inhibitors, and guidelines for data analysis and validation.
Introduction and Scientific Rationale
Monoamine Oxidase-B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of key neurotransmitters, most notably dopamine.[3][4] Elevated MAO-B activity is associated with several neurodegenerative conditions, including Parkinson's and Alzheimer's disease, due to two primary mechanisms: the depletion of dopamine in the striatum and the generation of reactive oxygen species (ROS) through the production of hydrogen peroxide (H₂O₂) as a byproduct.[4][5] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy to increase dopamine availability and reduce oxidative stress in the brain.[5][6]
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with various CNS targets.[1][2][7] Based on structure-activity relationships of similar compounds, we hypothesize that 1-Methyl-4-(3-methylphenyl)piperazine and its derivatives are promising candidates for selective MAO-B inhibition. This application note outlines a validated HTS workflow to screen a library of such compounds to identify potent and selective MAO-B inhibitors.
Mechanism of Action: MAO-B and its Inhibition
MAO-B's primary function is the catabolism of monoamine neurotransmitters. In the context of Parkinson's disease, its degradation of dopamine is of particular interest. The enzymatic reaction consumes oxygen and water, producing an aldehyde, an amine, and hydrogen peroxide. This H₂O₂ can then contribute to cellular oxidative stress, a key factor in neuronal damage.[5]
An inhibitor, such as a derivative of 1-Methyl-4-(3-methylphenyl)piperazine, binds to the active site of the MAO-B enzyme, preventing the substrate (dopamine or a surrogate) from being metabolized. This leads to an increase in the concentration of the neurotransmitter in the synaptic cleft and a reduction in the production of harmful H₂O₂.
Figure 1: Simplified signaling pathway of MAO-B and the point of intervention for an inhibitor.
High-Throughput Screening Protocol
The following protocol is a robust, one-step fluorometric assay suitable for HTS of MAO-B inhibitors in a 384-well format.[8][9] The assay is based on the detection of H₂O₂, a byproduct of the MAO-B catalyzed oxidation of a substrate. In the presence of Horseradish Peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex™ Red) to produce a highly fluorescent product (resorufin), which can be measured.[10][11]
Materials and Reagents
-
MAO-B Enzyme: Recombinant human MAO-B
-
Fluorogenic Probe: Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine)[11]
-
Enzyme: Horseradish Peroxidase (HRP)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Test Compounds: 1-Methyl-4-(3-methylphenyl)piperazine derivatives dissolved in DMSO
-
Positive Control: Selegiline or Rasagiline (known MAO-B inhibitors)[9][12]
-
Negative Control: DMSO (vehicle)
-
Plate: 384-well, black, flat-bottom plate
Experimental Workflow Diagram
Figure 2: High-throughput screening experimental workflow for MAO-B inhibitors.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare serial dilutions of the 1-Methyl-4-(3-methylphenyl)piperazine derivatives and control compounds in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates. This will result in a final DMSO concentration of ≤ 0.5%.
-
For controls, add the positive control (Selegiline, final concentration ~1 µM) to designated wells and the negative control (DMSO vehicle) to others. Typically, 32 wells are used for each control for robust statistical analysis.
-
-
Enzyme Addition:
-
Prepare the MAO-B enzyme working solution by diluting the stock enzyme in cold assay buffer to the desired final concentration (e.g., 2 µg/mL).
-
Dispense 20 µL of the enzyme solution into each well of the assay plate containing the compounds.
-
-
Pre-incubation:
-
Centrifuge the plate briefly (e.g., 1 minute at 1,000 rpm) to ensure all components are mixed.
-
Incubate the plate for 15 minutes at 37°C to allow the test compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate reaction mix containing the MAO-B substrate (e.g., 100 µM Tyramine), HRP (e.g., 2 U/mL), and Amplex™ Red (e.g., 50 µM) in assay buffer.
-
Add 25 µL of the substrate mix to each well to start the reaction. The final volume in each well is 50 µL.
-
-
Final Incubation and Measurement:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis and Interpretation
Primary Screening Analysis
The primary goal of the initial screen is to identify "hits." The activity of each test compound is calculated as the percent inhibition of MAO-B activity relative to the controls.
Percent Inhibition (%) = (1 - (RFUTest Compound - RFUPositive Control) / (RFUNegative Control - RFUPositive Control)) * 100
Where:
-
RFUTest Compound is the relative fluorescence unit from a well with a test compound.
-
RFUPositive Control is the average RFU from wells with the positive control inhibitor (e.g., Selegiline).
-
RFUNegative Control is the average RFU from wells with the DMSO vehicle (representing 0% inhibition).
A hit is typically defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Assay Quality Control: Z'-Factor
Before analyzing the test compounds, it is crucial to validate the quality of the HTS assay. The Z'-factor is the standard metric for this purpose, as it accounts for both the dynamic range of the assay and the data variation.[13][14][15]
Z' = 1 - (3 * (SDNegative Control + SDPositive Control)) / |MeanNegative Control - MeanPositive Control|
Where:
-
SD is the standard deviation.
-
Mean is the average RFU.
| Z'-Factor Value | Interpretation |
| > 0.5 | An excellent assay, suitable for HTS.[13][14] |
| 0 to 0.5 | A marginal assay, may require optimization.[13] |
| < 0 | The assay is not suitable for screening.[13] |
A Z'-factor of ≥ 0.5 indicates that the assay is robust and the identified hits are likely to be real.[15]
Hit Confirmation and Dose-Response Analysis
Confirmed hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC₅₀ value). This involves a 10-point, 3-fold serial dilution of the hit compound. The resulting data are plotted with percent inhibition versus the logarithm of the compound concentration and fitted to a four-parameter logistic model to calculate the IC₅₀.
| Parameter | Description | Expected Value for a Potent Hit |
| % Inhibition | Efficacy of the compound at a single concentration (e.g., 10 µM) | > 50% |
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50% | Low nanomolar to low micromolar |
| Z'-Factor | Statistical measure of assay quality | ≥ 0.5 |
Conclusion
The described fluorometric HTS assay provides a reliable and efficient method for identifying novel MAO-B inhibitors derived from the 1-Methyl-4-(3-methylphenyl)piperazine scaffold. By employing rigorous quality control measures such as the Z'-factor and confirming hits through dose-response analysis, researchers can confidently identify promising lead compounds for further development in the treatment of neurodegenerative diseases.
References
-
Kumar B, Sheetal MAK, Kumar V. Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors. Bioorg Chem. 2018;77:252-262. [Link]
-
Pettersson F, D'hooge R, Yaka E, et al. Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. J Med Chem. 2012;55(7):3242-3249. [Link]
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. [Link]
-
Psych Scene Hub. Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Published April 7, 2021. [Link]
-
I-Hsuan Lin, Hsin-Yi Wu, Chieh-Pu Chen, Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies, Bioinformatics, Volume 37, Issue 15, 1 August 2021, Pages 2235–2241. [Link]
-
Reaction Biology. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Published November 20, 2025. [Link]
-
Patsnap Synapse. What are MAO inhibitors and how do they work? Published June 21, 2024. [Link]
-
Guang HM, Du GH. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacol Sin. 2006;27(6):760-766. [Link]
-
Nagatsu T. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells. J Neural Transm Suppl. 2006;(71):53-65. [Link]
-
On HTS. Z-factor. Published December 12, 2023. [Link]
-
BMG LABTECH. The Z prime value (Z´). Published January 27, 2025. [Link]
-
Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]
-
Wikipedia. Monoamine oxidase B. [Link]
-
Animated biology with Arpan. What is the use of MAO inhibitors | Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology. YouTube. Published December 8, 2022. [Link]
-
ResearchGate. Exploratory data analysis of the curated amide-based MAO-B inhibitor dataset. [Link]
-
Iright. Thermo Fisher, A12214, Amplex™ Red Monoamine Oxidase Assay Kit. [Link]
-
Mathew B, Oh JM, Baty RS, et al. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Molecules. 2021;26(5):1258. [Link]
-
MDPI. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Published October 3, 2023. [Link]
-
Taylor & Francis Online. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Published January 18, 2017. [Link]
-
Barakat KJ, Cheng K, Chan WW, et al. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorg Med Chem Lett. 1998;8(11):1431-1436. [Link]
-
Cambridge MedChem Consulting. Analysis of HTS data. Published November 13, 2017. [Link]
-
Stevens DL, Tidgewell K, Schmidt J, et al. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Omega. 2017;2(7):3530-3544. [Link]
-
MDPI. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Published May 31, 2023. [Link]
-
Khan S, Uddin R, Al-Harrasi A, et al. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing. Front Pharmacol. 2023;14:1248067. [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Taylor & Francis Online. Targeting MAO-B selectivity: computational screening, docking, and molecular dynamics insights. Published August 12, 2025. [Link]
-
NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
- Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Sources
- 1. Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MAO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Contact Us | Invitrogen™ [thermofisher.com]
- 11. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: 1-Methyl-4-(3-methylphenyl)piperazine Synthesis
The following technical guide serves as a specialized support center for the synthesis of 1-Methyl-4-(3-methylphenyl)piperazine (also known as N-(3-tolyl)-N'-methylpiperazine).
This content is structured for organic chemists and process engineers, focusing on troubleshooting, optimization, and scalable protocols .
Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: Troubleshooting & Optimization
Synthesis Overview & Pathway Selection
Before troubleshooting, verify you are using the optimal pathway for your scale and available equipment. We support two primary workflows:
-
Method A (Modern Standard): Palladium-Catalyzed Buchwald-Hartwig Amination. High selectivity, mild conditions, best for gram-to-kilo scale.
-
Method B (Legacy/Classical): Bis-alkylation (Cyclization). Lower cost raw materials, but high toxicity (nitrogen mustard intermediates) and lower atom economy.
Workflow Visualization
The following diagram illustrates the critical decision points and chemical pathways.
Figure 1: Comparison of synthetic routes. Method A is preferred for safety and yield; Method B is reserved for specific cost-driven bulk manufacturing where containment is available.
Troubleshooting Guide (Ticket-Based System)
Ticket #001: Reaction Stalls at 60-70% Conversion (Buchwald Route)
Symptom: HPLC shows starting aryl halide remaining after 12+ hours. Adding more catalyst does not restart the reaction. Root Cause: Catalyst Deactivation via Oxidation or Ligand Scrambling. Technical Analysis: The active Pd(0) species is highly oxygen-sensitive. If the reaction mixture turns black (Pd black precipitation) early, oxygen ingress is likely. Furthermore, aryl bromides with electron-donating groups (like the methyl in 3-bromotoluene) are slower to oxidatively add than electron-deficient arenes, making the catalyst more vulnerable to decay over long reaction times.
Corrective Protocol:
-
Degassing: Do not rely on simple N2 purging. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for 20 minutes before adding the catalyst.
-
Ligand Ratio: Ensure a Ligand:Pd ratio of 1.2:1 to 1.5:1 . Excess phosphine ligand (e.g., BINAP or Xantphos) protects the metal center.
-
Base Switch: If using NaOtBu, ensure it is fresh (white powder, not yellow/clumped). Hydrolysis of the alkoxide produces NaOH, which is less effective in anhydrous toluene. Consider switching to Cs2CO3 (weaker but robust) or LiHMDS (soluble base) if solubility is an issue.
Ticket #002: Formation of "Dimer" Impurity
Symptom: LC-MS shows a peak with Mass = 2 * (Starting Material) - Br. Root Cause: Homocoupling of the Aryl Halide (Biaryl formation). Technical Analysis: In the presence of trace oxygen, Pd catalysts can facilitate the homocoupling of 3-bromotoluene to form 3,3'-dimethylbiphenyl. This competes with the amination cycle.
Corrective Protocol:
-
Strict Anaerobic Conditions: See Ticket #001.
-
Order of Addition: Add the amine before the catalyst. The amine can coordinate Pd and prevent Pd-Pd interactions that lead to homocoupling.
-
Solvent Choice: Switch from Toluene to m-Xylene or Dioxane . Higher boiling points allow faster amination rates, outcompeting the side reaction.
Ticket #003: Product is an Oil/Difficult to Crystallize
Symptom: The free base is a viscous oil or low-melting solid that traps solvent. Root Cause: The target molecule has a low melting point and high lipophilicity. Technical Analysis: 1-Methyl-4-(3-methylphenyl)piperazine free base is often an oil at room temperature. Purification by column chromatography is effective but slow.
Corrective Protocol (Salt Formation): Convert the crude oil to the Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt for isolation.
-
Dissolve crude oil in minimal Ethyl Acetate or Isopropyl Alcohol (IPA).
-
Cool to 0°C.
-
Add 2.2 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).
-
The salt will precipitate as a white, filterable solid.
-
Recrystallization: Use Ethanol/Ether or IPA to obtain >99% purity.
Optimized Experimental Protocols
Protocol A: Pd-Catalyzed Cross-Coupling (Recommended)
Target Scale: 10 mmol (~2.5 g theoretical yield)
| Reagent | Equiv.[1][2][3][4] | Amount | Role |
| 3-Bromotoluene | 1.0 | 1.71 g | Electrophile |
| N-Methylpiperazine | 1.2 | 1.20 g | Nucleophile |
| Pd(OAc)2 | 0.02 | 45 mg | Pre-catalyst |
| BINAP | 0.03 | 187 mg | Ligand |
| NaOtBu | 1.4 | 1.35 g | Base |
| Toluene (Anhydrous) | - | 20 mL | Solvent |
Step-by-Step Execution:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)2 and BINAP in 5 mL toluene. Stir at RT for 15 min until the solution turns orange/red (active L-Pd species).
-
Main Charge: In a separate 3-neck flask equipped with a condenser, add NaOtBu, 3-Bromotoluene, and the remaining toluene. Sparge with Argon for 15 min.
-
Amine Addition: Add N-Methylpiperazine via syringe.
-
Catalyst Injection: Transfer the pre-complexed catalyst solution to the main flask via cannula/syringe.
-
Reaction: Heat to 100°C (internal temp) for 4–6 hours. Monitor by HPLC/TLC.
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Pd black and salts.
-
Purification: Wash filtrate with water (2x) and Brine (1x). Dry over Na2SO4. Concentrate to yield crude oil. Recommendation: Proceed to salt formation (Ticket #003) for final isolation.
Protocol B: Troubleshooting Matrix (Data Summary)
| Variable | Condition | Outcome | Recommendation |
| Solvent | THF (65°C) | Slow conversion (<40%) | Too cold. Use Toluene (110°C) or Dioxane. |
| Base | K2CO3 | Incomplete reaction | Too weak for unactivated aryl bromides. Use NaOtBu. |
| Ligand | PPh3 | Rapid catalyst death | Monodentate ligands are unstable here. Use BINAP or Xantphos. |
| Atmosphere | Air | Homocoupling / Black Pd | Strict Inert Atmosphere Required. |
Safety & Compliance (E-E-A-T)
-
Nitrogen Mustards (Method B): If using the cyclization route involving bis(2-chloroethyl)amine, be aware this class of compounds includes blister agents. Work in a certified fume hood with full skin protection. Neutralize glassware with dilute NaOH/Thiosulfate.
-
Palladium Residues: Pharmaceutical guidelines (ICH Q3D) require Pd limits <10 ppm in final API. Use scavenger resins (e.g., SiliaMetS® Thiol) or charcoal filtration during the workup if the compound is for biological testing.
References
-
Buchwald-Hartwig Amination Fundamentals
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society. Link
-
-
Specific Synthesis of Aryl Piperazines
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link
-
-
Process Chemistry & Scale-up (Patent)
-
Catalyst Deactivation Mechanisms
-
Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: Practical Issues and Recent Advances. Tetrahedron. Link
-
Sources
- 1. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 6. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
Technical Support Center: Optimizing 1-Methyl-4-(3-methylphenyl)piperazine Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of 1-Methyl-4-(3-methylphenyl)piperazine and its derivatives. This guide is specifically engineered for research scientists and process chemists looking to scale or troubleshoot the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 3-halotoluenes with 1-methylpiperazine.
By understanding the mechanistic causality behind catalyst selection, base compatibility, and solvent effects, you can eliminate bottlenecks such as hydrodehalogenation, catalyst poisoning, and poor conversion.
Mechanistic Overview & Catalytic Pathway
The most efficient route to synthesize 1-Methyl-4-(3-methylphenyl)piperazine is via the Buchwald-Hartwig cross-coupling[1]. The reaction relies on a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting, as reaction failures typically stem from a bottleneck at one of these specific intermediate stages[2].
Catalytic cycle of the Buchwald-Hartwig amination for arylpiperazine synthesis.
Standard Operating Procedure (SOP)
This self-validating protocol utilizes a modern biarylphosphine ligand (RuPhos) to ensure rapid reductive elimination, minimizing side reactions. It includes an In-Process Control (IPC) step to empirically validate catalyst activation before workup[3].
Materials Required:
-
Aryl Halide: 3-Bromotoluene (1.0 mmol)
-
Amine: 1-Methylpiperazine (1.2 mmol)
-
Catalyst/Ligand: Pd2(dba)3 (0.02 mmol, 2 mol%) and RuPhos (0.044 mmol, 4.4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Solvent: Anhydrous, degassed Toluene (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the Pd2(dba)3, RuPhos, and NaOtBu[1].
-
Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.
-
Reagent Addition: Via a gas-tight syringe, add 3-bromotoluene and 1-methylpiperazine. Follow immediately with the anhydrous, degassed toluene.
-
Reaction Execution: Place the vial in a pre-heated aluminum heating block at 90 °C. Stir vigorously (800 rpm) for 2 hours.
-
In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of Acetonitrile and analyze via LCMS.
-
Validation Check: The complete disappearance of the 3-bromotoluene peak and the dominant presence of the m/z 191.15 [M+H]+ peak confirms successful conversion.
-
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient). Pro-tip: Add 1% Triethylamine (Et3N) to the eluent to prevent the basic piperazine product from streaking on the acidic silica.
Reaction Optimization Data
The following table summarizes quantitative optimization data for piperazine arylation. Use this matrix to select the best conditions based on your specific operational constraints (e.g., need for air-tolerance, solvent-free scaling).
| Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Mechanistic Advantage / Observation |
| Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 12h | 65-75% | Standard 1st-gen conditions. Prone to hydrodehalogenation due to slow reductive elimination[4]. |
| Pd2(dba)3 / RuPhos | LHMDS | Dioxane | 90 | 2h | 85-93% | Fast kinetics. LHMDS acts as a pseudo-protecting group; RuPhos steric bulk accelerates reductive elimination[5]. |
| RuPhos Pd G3 | Cs2CO3 | Toluene | 80 | 10m | >90% | Rapid aerobic conversion. The G3 precatalyst ensures a perfect 1:1 active Pd:Ligand ratio, preventing Pd black formation[6]. |
| Pd-PEPPSI-iPent | tBuOK | Neat (Sand) | RT | 3h | ~91% | Mechanochemical ball-milling. Eco-friendly, solvent-free alternative offering robust scalability. |
Troubleshooting Guide
Q: My LCMS shows a significant amount of 3-methylbenzene (toluene) instead of the desired piperazine derivative. What is causing this, and how do I fix it? A: You are observing hydrodehalogenation, a common competitive side reaction where the aryl halide is reduced to the corresponding arene[7].
-
Causality: This occurs when the intermediate L-Pd(II)(Ar)(NR2) complex undergoes β-hydride elimination faster than reductive elimination. It can also be triggered by trace moisture acting as a hydride source.
-
Solution: Switch to a more sterically demanding, electron-rich biarylphosphine ligand like RuPhos or BrettPhos. The extreme steric bulk forces the aryl and amine groups closer together on the palladium center, drastically accelerating the rate of reductive elimination over β-hydride elimination[3]. Ensure all solvents are strictly anhydrous.
Q: The reaction stalls at 40-50% conversion, and a black precipitate forms on the walls of the vial. How can I drive the reaction to completion? A: The black precipitate is "palladium black," which is the agglomeration of inactive Pd(0) nanoparticles[7].
-
Causality: This indicates catalyst death. It typically happens when the active L-Pd(0) species loses its ligand coordination, often due to an incorrect Pd:Ligand ratio, oxygen ingress, or an overly harsh base degrading the phosphine ligand.
-
Solution: Use a preformed palladacycle precatalyst (e.g., RuPhos Pd G3) instead of mixing Pd2(dba)3 and free ligand. Precatalysts guarantee a perfect 1:1 ratio of Pd to ligand in solution, preventing unliganded Pd(0) from crashing out[2]. If you must use Pd2(dba)3, ensure a slight excess of ligand (e.g., 1:2.2 Pd to Ligand ratio)[3].
Q: I am trying to synthesize the intermediate 1-(3-methylphenyl)piperazine using unprotected piperazine, but I keep getting a bis-arylated byproduct. How do I improve selectivity? A: Bis-arylation is a notorious issue when dealing with unprotected piperazine because the mono-arylated product is often more soluble and more nucleophilic than the starting piperazine[6].
-
Causality: The secondary amine of the newly formed 1-(3-methylphenyl)piperazine competitively coordinates to the Pd(II) complex, reacting with a second equivalent of 3-bromotoluene.
-
Solution:
-
Stoichiometric Control: Use a massive excess of piperazine (5 to 10 equivalents), or run the reaction neat (using piperazine as the solvent) to statistically favor mono-arylation[6].
-
Protecting Groups: The most robust chemical solution is to use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) for the cross-coupling, followed by TFA deprotection and subsequent N-methylation[3].
-
Frequently Asked Questions (FAQs)
Q: Do I absolutely need a glovebox for this synthesis? A: No. While early Buchwald-Hartwig protocols required strict air-free techniques, modern precatalysts (e.g., G3/G4 series) are air- and moisture-stable on the bench. You can set up the reaction in the air and simply sparge the solvent with argon for 5-10 minutes before heating[6].
Q: Can I use 3-chlorotoluene instead of 3-bromotoluene to reduce raw material costs? A: Yes, but it requires specific catalytic tuning. Aryl chlorides have a significantly higher C–Cl bond dissociation energy compared to C–Br, making the initial oxidative addition step much slower[2]. First-generation ligands like BINAP will likely fail. You must use electron-rich ligands (e.g., XPhos, RuPhos) which increase the electron density on the Pd center, facilitating the oxidative insertion into the stubborn C–Cl bond[2].
Q: Why is LHMDS sometimes recommended over NaOtBu? A: While NaOtBu is the standard strong base for Buchwald-Hartwig couplings, it can cause side reactions with sensitive functional groups. LHMDS acts as a milder alternative and can form an aggregate that acts as an in-situ pseudo-protecting group for sensitive moieties, often resulting in higher yields for complex derivatives[5].
References
- DTU. "Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production."
- National Institutes of Health (NIH). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions."
- J&K Scientific LLC. "Buchwald-Hartwig Cross-Coupling."
- WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"
- BenchChem.
- National Institutes of Health (NIH). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders."
- BenchChem.
- Royal Society of Chemistry (RSC).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Methyl-4-(3-methylphenyl)piperazine
Current Status: Operational Ticket ID: PUR-MPMP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
1-Methyl-4-(3-methylphenyl)piperazine (often abbreviated as m-Tolyl-MP) is a lipophilic, tertiary amine commonly used as a serotonin receptor ligand scaffold. Its purification presents three distinct chemical engineering challenges:
-
Silanol Interaction: The basic nitrogen atoms interact strongly with acidic silanols on silica gel, causing peak tailing (streaking) and co-elution with impurities.
-
Phase Behavior: The free base is typically a viscous oil at room temperature, making handling and high-precision weighing difficult.
-
Catalyst Leaching: Synthesis via Buchwald-Hartwig amination often leaves residual Palladium (Pd) species that coordinate with the piperazine nitrogens, resisting standard filtration.
This guide provides self-validating protocols to resolve these specific failure modes.
Module 1: Chromatographic Separation (The "Streaking" Issue)
User Complaint: "My compound smears across the column, and I cannot separate it from the des-methyl impurity."
Root Cause Analysis
Standard silica gel (
Troubleshooting Protocol: The "Amine Shield" Method
To fix this, you must deactivate the silica surface before the compound interacts with it.
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Base Modifier: Add 1% to 2% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your organic solvent system. -
Note: TEA is preferred for lipophilic mobile phases (Hexane/EtOAc);
is preferred for polar phases (DCM/MeOH).
-
-
Column Pre-Treatment (Critical Step):
-
Flush the column with 3 column volumes (CV) of the mobile phase containing the modifierbefore loading your sample. This saturates the active silanol sites.
-
-
Elution Gradient:
Recommended Solvent Systems:
| Polarity | Solvent A | Solvent B | Modifier | Application |
| Low | Hexanes | Ethyl Acetate | 1% TEA | Removal of non-polar byproducts (e.g., aryl halides). |
| High | Dichloromethane | Methanol | 1% | Separation of des-methyl amine impurities. |
Pro-Tip: If using TLC to monitor, you must also add 1% TEA to the TLC developing chamber solvent, or the spot will remain at the baseline (
).
Module 2: Crystallization & Salt Formation (The "Oiling Out" Issue)
User Complaint: "The product is an oil and I need a solid for stability studies. It won't crystallize."
Root Cause Analysis
The free base of 1-Methyl-4-(3-methylphenyl)piperazine has low lattice energy due to the flexible piperazine ring and the meta-substitution, which disrupts packing. Converting it to a Hydrochloride (HCl) or Fumarate salt increases lattice energy, forcing crystallization.
Protocol: Anti-Solvent Precipitation (HCl Salt)
Safety: HCl gas and ether are hazardous. Perform in a fume hood.
-
Dissolution: Dissolve 1.0 g of the crude oil in 5 mL of absolute ethanol or isopropanol . Ensure it is fully dissolved.
-
Acidification:
-
Add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 4M HCl in Dioxane).
-
Observation: The solution should warm slightly (exothermic protonation).
-
-
Precipitation:
-
Slowly add Diethyl Ether (anti-solvent) dropwise with vigorous stirring.
-
Ratio: Target a 1:5 ratio of Alcohol:Ether.
-
Visual Check: A white cloudiness indicates nucleation. Stop adding ether and let it stir for 15 minutes.
-
-
Maturation: Cool the mixture to 0°C for 2 hours.
-
Filtration: Filter the white solid under vacuum/nitrogen. Wash with cold ether.
Decision Logic for Salt Selection:
Module 3: Impurity Scavenging (The "Catalyst" Issue)
User Complaint: "My product is colored (yellow/brown) and NMR shows broad baselines, likely due to Palladium contamination."
Root Cause Analysis
Palladium (Pd) from cross-coupling reactions coordinates tightly to the piperazine nitrogen. Standard filtration (Celite) or flash chromatography often fails to reduce Pd levels below the required <10 ppm limit for biological testing.
Protocol: Thiol-Silica Scavenging
This method uses a "chemical magnet" (Thiol-functionalized silica) to strip Pd from the amine.
-
Preparation: Dissolve the crude product in THF or Ethyl Acetate (10 mL solvent per 1 g product).
-
Scavenger Addition: Add SiliaMetS® Thiol (or equivalent 3-mercaptopropyl silica).
-
Loading: Add 4-5 equivalents of scavenger relative to the expected Pd content (usually 10-20% w/w of the crude mass if Pd content is unknown).
-
-
Incubation: Stir at 40°C for 4 hours .
-
Filtration: Filter the suspension through a 0.45 µm PTFE filter or a fine sintered glass funnel.
-
Verification: The filtrate should be colorless. Evaporate solvent to recover purified product.
Frequently Asked Questions (FAQs)
Q1: Can I distill this compound instead of running a column? A: Yes, but with caution. 1-Methyl-4-(3-methylphenyl)piperazine has a high boiling point (>140°C at 0.5 mmHg). You must use a Kugelrohr apparatus or high-vacuum manifold. Prolonged heating can cause oxidation to the N-oxide. Distillation is efficient for removing heavy inorganic salts but poor for separating the des-methyl impurity.
Q2: The HCl salt is hygroscopic and becomes sticky. What do I do? A: This is common. Switch to the Fumarate salt (1:1 stoichiometry). Fumaric acid salts of aryl piperazines are typically non-hygroscopic, free-flowing crystalline solids that are easier to handle in open air [1].
Q3: Why does my NMR show a "missing" proton on the nitrogen?
A: In
References
-
Biotage. (2023).[8][9] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
American Chemical Society. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines.[4] Organic Letters. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. biotage.com [biotage.com]
- 3. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. biotage.com [biotage.com]
- 9. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
Stability and degradation of 1-Methyl-4-(3-methylphenyl)piperazine in solution
Welcome to the technical support center for 1-Methyl-4-(3-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical information regarding the stability and handling of this compound in solution. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 1-Methyl-4-(3-methylphenyl)piperazine.
Q1: What are the recommended storage conditions for 1-Methyl-4-(3-methylphenyl)piperazine as a solid and in solution?
A1: As a solid, the compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[1][2] For solutions, storage at 2-8°C is recommended for long-term stability.[3] To minimize degradation, especially from oxidation, storing solutions under an inert atmosphere like nitrogen or argon is a best practice.[3] Always use light-resistant (amber) containers to prevent photodegradation.[3]
Q2: Which solvents are recommended for preparing stock solutions?
A2: 1-Methyl-4-(3-methylphenyl)piperazine is soluble in organic solvents such as methanol and ethanol. For analytical purposes like HPLC or GC, it is crucial to use high-purity, HPLC-grade solvents to avoid introducing impurities that could interfere with analysis.[4] The choice of solvent can impact stability, so it is advisable to prepare fresh solutions or conduct a preliminary stability assessment in the chosen solvent under your specific experimental conditions.
Q3: What are the primary degradation pathways for piperazine derivatives like this one?
A3: Piperazine derivatives are susceptible to several degradation pathways:
-
Oxidation: The piperazine ring, particularly the nitrogen atoms, is prone to oxidation, which can lead to the formation of N-oxides and other related products.[3][5] This can be catalyzed by light, heat, and the presence of metal ions.[6]
-
Photodegradation: Exposure to UV or visible light can induce degradation, often leading to a color change in the material.[3][7]
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, hydrolysis can occur, potentially cleaving parts of the molecule.[3]
-
Thermal Degradation: High temperatures can accelerate degradation, leading to various breakdown products.[6]
Q4: I've noticed a color change in my solution. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidative or photodegradation.[1][7] If you observe a color change, it is critical to verify the purity of your solution using an appropriate analytical method, such as HPLC, before proceeding with your experiments.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your research.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., decreasing concentration over time) | Solution Instability: The compound may be degrading in your chosen solvent at the storage temperature. | Prepare fresh solutions daily. If that's not feasible, conduct a short-term stability study by analyzing the solution at several time points (e.g., 0, 4, 8, 24 hours) to determine the rate of degradation. Consider storing aliquots at a lower temperature (e.g., -20°C).[8] |
| Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., glass or plastic). | Use silanized glass vials or low-adsorption polypropylene tubes. Include a standard in the same matrix to monitor for systemic issues. | |
| Appearance of unexpected peaks in chromatograms | Degradation Products: New peaks often correspond to degradation products formed during storage or sample processing. | Perform a forced degradation study (see Protocol 2) to generate potential degradation products. This will help in tentatively identifying the unknown peaks and confirming that your analytical method is "stability-indicating."[9] |
| Solvent Impurities/Contamination: The solvent or glassware may be contaminated. | Use high-purity solvents and meticulously clean all glassware. Run a solvent blank to check for extraneous peaks. | |
| Poor peak shape (tailing) in HPLC analysis | Secondary Interactions: As a basic compound, the piperazine moiety can interact with residual silanols on the HPLC column, causing peak tailing. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[9] Consider adding a competitive base, like triethylamine (0.1%), to the mobile phase to block active sites on the column.[9] Alternatively, use a column specifically designed for basic compounds. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the steps for preparing a 10 mM stock solution of 1-Methyl-4-(3-methylphenyl)piperazine in methanol.
Materials:
-
1-Methyl-4-(3-methylphenyl)piperazine (solid)
-
HPLC-grade methanol
-
Analytical balance
-
Class A volumetric flask (amber)
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of 1-Methyl-4-(3-methylphenyl)piperazine. For a 10 mL solution of 10 mM, this would be 17.626 mg.
-
Dissolution: Quantitatively transfer the solid to a 10 mL amber volumetric flask. Add approximately 7 mL of HPLC-grade methanol.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature, then carefully add methanol to the calibration mark.
-
Mixing: Invert the flask 15-20 times to ensure homogeneity.
-
Storage: Store the solution in a tightly capped amber vial at 2-8°C. For long-term storage, consider flushing the headspace with nitrogen before sealing.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][11] The goal is to achieve 5-20% degradation of the active substance.[9]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the sample solution with 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix equal parts of the sample solution with 0.2 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix equal parts of the sample solution with 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the sample solution in an oven at 60°C.
-
Photolytic Degradation: Expose the sample solution to light as specified by ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC-UV Method
This method is a starting point for the analysis of 1-Methyl-4-(3-methylphenyl)piperazine and its degradation products. Optimization may be required.
HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for general-purpose separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the basic analyte in positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 15 min | A gradient is necessary to elute both the polar degradation products and the more nonpolar parent compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically absorb at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
Potential Degradation Pathways
Understanding the potential sites of chemical transformation is crucial for identifying unknown peaks in a chromatogram.
Caption: Potential degradation pathways.
-
N-Oxidation: The nitrogen atoms in the piperazine ring are nucleophilic and can be oxidized, a common degradation pathway for such amines.[3]
-
N-Demethylation: The methyl group on the piperazine nitrogen can be oxidatively removed.
-
Aromatic Hydroxylation: The tolyl (methylphenyl) group can be hydroxylated.
-
Ring Opening: Under harsh conditions, the piperazine ring can undergo cleavage.[6]
The identification of these products is best achieved using LC-MS/MS, which provides both molecular weight and structural fragmentation data.[9]
References
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (URL: )
- Piperazine - Santa Cruz Biotechnology. (URL: )
- PIPERAZINE ANHYDROUS FOR SYNTHESIS - Loba Chemie. (URL: )
- Piperazine - Apollo Scientific. (URL: )
- Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide - Benchchem. (URL: )
- Piperazine - HAZARD SUMMARY. (URL: )
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review - ScienceDirect. (URL: )
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (URL: )
- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (URL: )
- Analytical Methods - RSC Publishing. (URL: )
- A simple GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (URL: )
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchGate. (URL: [Link])
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (URL: [Link])
- Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (URL: )
-
KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway. (URL: [Link])
-
Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF - ResearchGate. (URL: [Link])
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (URL: )
-
Thermal degradation of piperazine and its structural analogs - ResearchGate. (URL: [Link])
-
New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed. (URL: [Link])
-
Photochromism of an anticonvulsant, 1-diphenylmethyl-4-(6-methyl-2-pyridylmethylene-amino) piperazine, in the solid state - PubMed. (URL: [Link])
-
Piperazine degradation in pilot plants - Mendeley. (URL: [Link])
-
Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (URL: [Link])
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC - Semantic Scholar. (URL: [Link])
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: [Link])
-
1-[(4-methylphenyl)methyl]-4-(3-nitrobenzenesulfonyl)piperazine | Molport-008-294-254. (URL: [Link])
-
(PDF) Piperazine Degradation in Pilot Plants - ResearchGate. (URL: [Link])
-
Effects of carbon treating on piperazine oxidation in pilot plant testing of PZAS™ - OSTI.GOV. (URL: [Link])
- WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google P
-
New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - ResearchGate. (URL: [Link])
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. (URL: [Link])
-
1-(3-METHOXYPHENYL)PIPERAZINE - SWGDrug. (URL: [Link])
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. hakon-art.com [hakon-art.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Photochromism of an anticonvulsant, 1-diphenylmethyl-4-(6-methyl-2-pyridylmethylene-amino) piperazine, in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ajrconline.org [ajrconline.org]
Technical Support Center: A Troubleshooting Guide for the Reductive Amination Synthesis of 1-Methyl-4-(3-methylphenyl)piperazine
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-(3-methylphenyl)piperazine via reductive amination. Instead of a generic protocol, we will explore the synthesis through a series of frequently asked questions and troubleshooting scenarios to provide a deeper understanding of the reaction's nuances and empower you to resolve common experimental challenges.
Section 1: Foundational Principles of the Synthesis
This section addresses the core concepts of the reaction, establishing the "why" behind the chosen methodology.
Q1: What is the underlying mechanism for the reductive amination between 1-methylpiperazine and 3-methylbenzaldehyde?
Reductive amination is a robust method for forming C-N bonds. The reaction proceeds in a two-step sequence, which can be conveniently performed in a single reaction vessel ("one-pot").[1][2]
-
Iminium Ion Formation: The synthesis begins with the nucleophilic attack of the secondary amine, 1-methylpiperazine, on the carbonyl carbon of 3-methylbenzaldehyde. This is followed by the elimination of a water molecule to form a transient iminium ion. This step is reversible and its rate is often influenced by the reaction pH.[3][4][5]
-
Hydride Reduction: A mild and selective reducing agent is then used to deliver a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, 1-Methyl-4-(3-methylphenyl)piperazine.[3]
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem: Low or No Product Yield
Q4: My reaction shows low conversion by TLC/LC-MS even after an extended period. What are the likely causes and how can I fix them?
A stalled reaction is one of the most common issues and can typically be traced to one of three areas:
-
Inactive Reagents:
-
Cause: Sodium triacetoxyborohydride is moisture-sensitive and can degrade upon improper storage or exposure to atmospheric humidity, losing its reducing power. [5]Similarly, the aldehyde can oxidize over time if not stored properly.
-
Solution: Always use a freshly opened bottle of STAB or one that has been stored correctly in a desiccator. Ensure the 3-methylbenzaldehyde is of high purity and has been stored under an inert atmosphere.
-
-
Presence of Water:
-
Cause: Water in the reaction will hydrolyze the STAB and can also shift the equilibrium away from the iminium ion and back towards the starting materials.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade solvents. Running the reaction under an inert atmosphere of nitrogen or argon is best practice to prevent moisture ingress.
-
-
Inefficient Iminium Ion Formation:
-
Cause: As discussed, the pH of the reaction is critical. If the conditions are not sufficiently acidic, the rate of iminium ion formation will be very slow, leading to an overall sluggish reaction. [5] * Solution: If you suspect this is the issue, add a small amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture to catalyze the dehydration step. [6]Monitor the reaction progress carefully after the addition.
-
Problem: Significant Impurities Detected
Q5: My crude NMR shows a significant amount of unreacted starting materials. Why did the reaction not go to completion?
This is directly related to the issues described in Q4. The primary reasons for a high proportion of unreacted starting materials are:
-
Deactivated STAB: The most common culprit. If the reducing agent is not active, the iminium ion, once formed, will simply revert to the starting materials as it is not consumed in the irreversible reduction step.
-
Insufficient Reagents: Ensure your stoichiometry is correct. An insufficient amount of either the amine or, more critically, the STAB will lead to an incomplete reaction. It is recommended to use at least 1.4-1.5 equivalents of STAB. [5] Q6: I have a significant side-product identified as 3-methylbenzyl alcohol. What caused this?
The formation of the corresponding alcohol from the starting aldehyde is a classic sign of a non-selective reduction.
-
Cause: This occurs when the reducing agent reduces the aldehyde faster than it reduces the iminium ion. While this is rare with STAB due to its high selectivity, [5]it could indicate two potential problems:
-
Extremely Slow Iminium Formation: If the formation of the iminium ion is severely hindered (e.g., due to incorrect pH or steric hindrance not typical for this reaction), the concentration of the aldehyde remains high for a prolonged period, increasing the chance of its reduction.
-
Incorrect Reducing Agent: Accidental use of a stronger, less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot setting will almost certainly lead to significant alcohol formation.
-
-
Solution: Confirm the identity of your reducing agent. If using STAB, consider adding catalytic acetic acid to accelerate iminium ion formation, thereby ensuring it is the primary species available for reduction. [7]
Section 3: Experimental Protocol
General Procedure for the Synthesis of 1-Methyl-4-(3-methylphenyl)piperazine
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration). Add 1-methylpiperazine (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.
-
Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 10 minutes. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
References
-
Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]
-
Sodium triacetoxyborohydride. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]
-
Wang, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. [Link]
-
Can someone please explain reductive amination. (2017, December 13). Reddit. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson Matthey. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009). ResearchGate. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Reductive Amination - Common Conditions. (n.d.). University of Rochester. [Link]
-
Reductive Amination Explained. (n.d.). Pearson. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2023).
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). National Center for Biotechnology Information. [Link]
-
Boron reagents for reductive amination. (2025, August 10). ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Identifying byproducts in 1-Methyl-4-(3-methylphenyl)piperazine synthesis
To: Technical Support Center Users From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Guide: Synthesis & Impurity Profiling of 1-Methyl-4-(3-methylphenyl)piperazine
Technical Overview
Compound: 1-Methyl-4-(3-methylphenyl)piperazine CAS: 41186-03-2 Synonyms: 1-(m-Tolyl)-4-methylpiperazine; N-(3-Methylphenyl)-N'-methylpiperazine. Application: A critical aryl-piperazine pharmacophore used in the development of serotonin (5-HT) and dopamine receptor ligands.
This guide addresses the specific impurity profiles associated with the two dominant synthesis routes: Palladium-Catalyzed Buchwald-Hartwig Amination and Reductive Alkylation (Eschweiler-Clarke) .
Diagnostic Troubleshooting (Q&A)
Scenario A: Buchwald-Hartwig Coupling
Reagents: 3-Bromotoluene + N-Methylpiperazine + Pd Catalyst
Q1: I observe a persistent non-polar impurity (approx. 10-15% area) by HPLC that does not ionize well in ESI+. What is it? Diagnosis: This is likely 3,3'-Dimethylbiphenyl , resulting from the homocoupling of your aryl halide starting material.
-
Mechanism: In the presence of insufficient amine or inactive catalyst species, the oxidative addition complex (Ar-Pd-Br) can disproportionate or react with another aryl species to form the biaryl.
-
Corrective Action:
-
Degas thoroughly: Oxygen promotes homocoupling. Ensure rigorous inert atmosphere (Ar or N2).
-
Amine Excess: Increase N-methylpiperazine equivalents (1.2 – 1.5 eq) to outcompete the homocoupling pathway.
-
Catalyst Check: Switch to a catalyst system less prone to homocoupling, such as Pd(OAc)2/BINAP or Pd2(dba)3/Xantphos.
-
Q2: My LC-MS shows a peak with M+ = 92 (or similar low mass) and loss of the aryl bromide. The yield is low. Diagnosis: You are observing Hydrodehalogenation , where 3-bromotoluene is reduced to Toluene .
-
Cause: This often occurs in alcoholic solvents (like isopropanol) or if the reaction is overheated with a hydride source present (even trace formate).
-
Corrective Action: Switch to aprotic non-polar solvents like Toluene or Dioxane. Ensure your base (e.g., NaOtBu) is dry and free of hydroxide contaminants.
Q3: There is a peak with M+ = 190 (M+14) eluting closely to the product. Diagnosis: This is likely the Regioisomer (1-Methyl-4-(2-methylphenyl)piperazine or the 4-methylphenyl isomer) .
-
Origin: This is rarely a reaction byproduct but rather an impurity in your starting material (3-Bromotoluene). Commercial "meta" isomers often contain 1-5% ortho or para isomers.
-
Verification: These isomers have identical mass but distinct 1H NMR splitting patterns in the aromatic region (7.0–7.5 ppm).
-
Corrective Action: Purify the starting aryl halide via fractional distillation before coupling, as separating the final piperazine isomers is chromatographically difficult.
Scenario B: N-Methylation of 1-(3-methylphenyl)piperazine
Reagents: 1-(3-methylphenyl)piperazine + Formaldehyde/Formic Acid (Eschweiler-Clarke)
Q4: I see a large peak at M+15 relative to the product mass (M+ = 191 instead of 176) in LC-MS. Diagnosis: You have formed the Quaternary Ammonium Salt (1,1-Dimethyl-4-(3-methylphenyl)piperazinium) .
-
Cause: While Eschweiler-Clarke is generally selective for tertiary amines, "over-methylation" can occur if the temperature is too high or if a direct alkylating agent (like Methyl Iodide) was used instead of reductive amination.
-
Corrective Action:
-
Control temperature (keep reflux moderate).
-
If using MeI, switch to Formaldehyde/HCOOH to prevent quaternization.
-
Purification: The quaternary salt is highly polar. Wash the organic layer with water; the salt will partition into the aqueous phase, leaving the desired tertiary amine in the organic phase.
-
Q5: The product turns yellow/brown upon storage and the M+16 peak grows over time. Diagnosis: N-Oxide Formation . Piperazines are electron-rich and prone to oxidation at the nitrogen atoms.
-
Cause: Exposure to air/light or residual peroxides in ether/THF solvents used for workup.
-
Corrective Action: Store the free base under Argon at -20°C. For long-term stability, convert the oil to a hydrochloride salt (dihydrochloride), which is significantly more stable to oxidation.
Impurity Profile & Analytical Data
| Impurity Name | Structure Description | Origin | Mass Shift (vs Product) |
| Homocouple | 3,3'-Dimethylbiphenyl | Buchwald (Ar-Ar coupling) | N/A (Non-polar, no N) |
| Reduced Arene | Toluene | Buchwald (Dehalogenation) | Low Mass (92 Da) |
| Quat. Salt | 1,1-Dimethyl-4-(3-tolyl)piperazinium | Methylation (Over-reaction) | +15 Da (Fixed Charge) |
| N-Oxide | N-Oxide derivative | Oxidation (Storage) | +16 Da |
| Des-Methyl | 1-(3-methylphenyl)piperazine | Incomplete Methylation | -14 Da |
Pathway Visualization
The following diagram illustrates the two primary synthesis routes and the decision points where specific byproducts are generated.
Caption: Synthesis logic flow distinguishing between Palladium-catalyzed coupling (Top) and N-Alkylation (Bottom) routes, highlighting origin points for critical impurities.
FAQ: Process Optimization
Q: How do I efficiently remove the Palladium residue after the Buchwald coupling? A: Standard filtration through Celite often leaves trace Pd (dark color).
-
Protocol: Treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) at 50°C for 30 minutes. Filter through a pad of Celite mixed with silica gel. This typically reduces Pd content to <20 ppm.
Q: Can I use the HCl salt for the next step? A: Yes. The dihydrochloride salt is a white solid (mp ~214°C for related isomers, likely >180°C for this specific one) and is non-hygroscopic compared to the free base. To generate the free base in situ for a subsequent reaction, use 2.5 equivalents of DIPEA or K2CO3 in the reaction solvent.
Q: Why is my yield low in the Eschweiler-Clarke reaction? A: The CO2 generation can buffer the solution and stall the reaction.
-
Tip: Ensure you are using a large excess of Formic acid (5 eq) and Formaldehyde (3 eq). Reflux temperature must be maintained to drive off CO2. If the reaction stalls, add a fresh aliquot of Formaldehyde.
References
-
Buchwald-Hartwig Amination Protocols
- Organic Syntheses, 2002, 79, 97.
-
Source:
-
Eschweiler-Clarke Methylation Mechanism
-
J. Am. Chem. Soc.1933 , 55, 11, 4571–4587. "The Action of Formaldehyde on Amines and Amino Acids."[1]
-
Source:
-
-
Impurity Profiling in Piperazines
- Journal of Pharmaceutical and Biomedical Analysis, 2005.
-
Source:
-
Chemical Data (CAS 41186-03-2)
-
PubChem Compound Summary for CID 13329 (Related Analogues).[2]
-
Source:
-
Sources
Technical Support Center: Synthesis of 1-Methyl-4-(3-methylphenyl)piperazine
Topic: Yield Optimization & Troubleshooting Guide Audience: Organic Chemists, Process Development Scientists Target Molecule: 1-Methyl-4-(3-methylphenyl)piperazine (CAS: 586-98-1) Synonyms: 1-(3-Tolyl)-4-methylpiperazine; N-(m-Tolyl)-N'-methylpiperazine.[1]
Executive Summary & Molecule Identification
Warning: Do not confuse this target with 1-methyl-3-phenylpiperazine (a C-phenyl isomer used in Mirtazapine synthesis). The target discussed here is an N-aryl piperazine .
This guide addresses the two primary synthetic routes for 1-Methyl-4-(3-methylphenyl)piperazine:
-
Buchwald-Hartwig Amination (Recommended): High yield (>85%), high purity, but higher material cost.[1]
-
Bis-Alkylation Cyclization (Legacy): Lower yield (40-60%), cheaper starting materials, prone to polymerization.[1]
Route A: Buchwald-Hartwig Amination (The Gold Standard)
This is the preferred method for pharmaceutical R&D due to its reliability and cleanliness.[1] It involves the Palladium-catalyzed coupling of 1-methylpiperazine and 3-bromotoluene .[1][2][3]
Standard Optimized Protocol
-
Substrates: 3-Bromotoluene (1.0 equiv), 1-Methylpiperazine (1.2 equiv).[1]
-
Catalyst: Pd_2(dba)_3 (1-2 mol%) or Pd(OAc)_2.
-
Ligand: BINAP (racemic is fine) or XPhos (for faster rates).
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).[1]
-
Solvent: Toluene (anhydrous) or 1,4-Dioxane.[1]
-
Conditions: 80–110°C under Argon/Nitrogen for 4–12 hours.
Troubleshooting Guide: Buchwald-Hartwig
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst Deactivation (Pd Black formation) | O2 Exclusion: Ensure rigorous degassing (sparge with Ar for 20 mins).Ligand Ratio: Increase Ligand:Pd ratio to 2:1 (for monodentate) or 1.2:1 (for bidentate like BINAP). |
| Low Yield despite Conversion | Product loss during workup | pH Check: The product is a base. Ensure aqueous layer pH > 12 before extraction.[1][4] See Section 4. |
| Debromination (Toluene formed) | Base Choice: Switch from NaOtBu to Cs_2CO_3 (milder).Solvent: Avoid alcohols; ensure solvents are anhydrous. | |
| Dimerization of Halide | Homocoupling | Reductant: Reduce catalyst loading. Ensure amine is added before heating.[1] |
Mechanistic Visualization (Catalytic Cycle)
Caption: The Buchwald-Hartwig catalytic cycle. The critical yield-determining step is often the deprotonation/amine binding, which requires a strong base like NaOtBu.
Route B: Cyclization (Bis-Alkylation)[1]
This method reacts 3-methylaniline (m-toluidine) with bis(2-chloroethyl)methylamine (mechlorethamine).[1] While cheaper, it suffers from competitive polymerization.
Standard Protocol
-
Substrates: m-Toluidine (1.0 equiv), Bis(2-chloroethyl)methylamine HCl (1.0 equiv).[1]
-
Solvent: n-Butanol, Chlorobenzene, or DMF.
-
Base: K_2CO_3 (excess) or DIPEA.
-
Conditions: Reflux (100–120°C) for 12–24 hours.[1]
Troubleshooting Guide: Cyclization
| Symptom | Probable Cause | Corrective Action |
| "Tarry" Black Mixture | Polymerization (Intermolecular reaction) | High Dilution: Run the reaction at 0.05 M concentration.Slow Addition: Add the aniline slowly to the bis-electrophile.[1] |
| Mono-alkylation only | Temperature too low | Increase Heat: Cyclization requires significant energy.[1] Ensure vigorous reflux (>100°C). |
| Quaternary Salt Formation | Over-alkylation | Stoichiometry: Strictly control 1:1 stoichiometry.Sterics: Use a bulky base to discourage over-alkylation. |
Critical Purification Protocol (The Yield Saver)
Many researchers lose >30% of their yield during the workup because N-aryl piperazines are basic and water-soluble in their protonated forms.
The "Rule of 12" Extraction Protocol
-
Quench: Cool reaction mixture to room temperature.
-
Acid Wash (Optional): If removing neutral impurities, extract with 1M HCl. The product moves to the Aqueous Phase . Discard organic layer.[1]
-
Basify (CRITICAL): Treat the aqueous phase containing the product with 50% NaOH dropwise until pH > 12 .
-
Extract: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry & Concentrate: Dry over Na_2SO_4 and concentrate in vacuo.
Frequently Asked Questions (FAQs)
Q: Can I use 3-chlorotoluene instead of 3-bromotoluene? A: Yes, but the yield will drop significantly unless you use specialized ligands. Aryl chlorides are much less reactive in oxidative addition.[1] If you must use the chloride, switch to BrettPhos or XPhos ligands and ensure the solvent is anhydrous dioxane at reflux.
Q: Why is my product turning brown/red upon storage? A: N-aryl piperazines are electron-rich and prone to oxidation (N-oxide formation) in air.[1] Store the product under Argon/Nitrogen at 4°C. If it's an oil, converting it to the HCl salt (by adding HCl in ether) will create a stable, white solid.
Q: Is the SnAr (Nucleophilic Aromatic Substitution) route viable? A: No. The methyl group on the benzene ring is electron-donating, which deactivates the ring toward SnAr. You would need strong electron-withdrawing groups (like -NO2) to make SnAr work without a metal catalyst.[1] Stick to Buchwald-Hartwig.
Comparison of Methods
| Feature | Buchwald-Hartwig (Route A) | Cyclization (Route B)[1] |
| Typical Yield | 85 - 95% | 40 - 60% |
| Purity Profile | High (Main impurity is ligand) | Low (Oligomers/Polymers) |
| Cost | High (Pd catalyst, Ligands) | Low (Commodity chemicals) |
| Scalability | Good (with heat removal) | Difficult (Exotherms/Tars) |
| Atom Economy | Good | Poor (Loss of 2 HCl) |
References
-
Buchwald-Hartwig Amination Overview
-
Synthesis of N-Aryl Piperazines via Pd-Catalysis
-
Cyclization of Anilines with Bis(chloroethyl)
-
Purification of Piperazine Derivatives
Sources
- 1. scribd.com [scribd.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 5. Reactivity of Bis(2-chloroethyl)ether with Different Amines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Storage and handling recommendations for 1-Methyl-4-(3-methylphenyl)piperazine
Ticket ID: #MPP-GUIDE-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction
Welcome to the technical support center for 1-Methyl-4-(3-methylphenyl)piperazine . Whether you are synthesizing novel CNS ligands or investigating serotonin receptor pharmacology, this arylpiperazine derivative requires precise handling to maintain its integrity.[2]
This guide treats the compound not just as a reagent, but as a dynamic chemical system.[2] As a piperazine derivative with both an electron-rich aryl group and a tertiary amine, it is susceptible to oxidative degradation and pH-dependent solubility issues.[1][2]
Chemical Profile:
-
Systematic Name: 1-(3-Methylphenyl)-4-methylpiperazine[1][2]
-
Key Reactivity: Nucleophilic (N4 position), Oxidation-prone (N-oxide formation), pH-sensitive solubility.[1][2]
Module 1: Physical Integrity & Storage
The "Why is it yellow?" Diagnostic
User Ticket: "I purchased this compound as a clear oil/white solid, but after three weeks on the bench, it has turned yellow/brown. Is it still usable?"
Technical Diagnosis: This is the hallmark of oxidative degradation .[2] Piperazines, particularly those with electron-donating aryl groups (like the m-tolyl group here), are prone to forming N-oxides and radical cations when exposed to atmospheric oxygen and light.[1][2]
The Fix:
-
Check Purity: Run a quick TLC or LC-MS.[1][2] If the impurity peak is <5%, you may repurify.[2] If >10%, discard.[2]
-
Future Prevention: You must adopt the Inert-Cold-Dark (ICD) protocol.[1][2]
Storage Decision Tree (Workflow)
Use the following logic to determine the correct storage method based on the physical form of your compound (Free Base vs. Salt).
Figure 1: Decision matrix for storage based on chemical form. Free bases require inert gas to prevent oxidation; salts require desiccation to prevent hydrolysis/clumping.
Storage Specifications Table
| Parameter | Free Base (Oil) | Hydrochloride Salt (Solid) | Reason |
| Temperature | -20°C (Long term) | 4°C (Daily), -20°C (Long term) | Low temps slow autoxidation kinetics.[1][2] |
| Atmosphere | Strictly Inert (Argon/N2) | Dry Air / Desiccated | Free base absorbs CO2 to form carbamates; Salts absorb water.[1][2] |
| Container | Amber Glass (Teflon lined cap) | Amber Glass / Foil Wrap | Light catalyzes photo-oxidation of the aryl ring.[1][2] |
| Freeze/Thaw | Avoid (Aliquot immediately) | Tolerant, but keep dry | Repeated opening introduces moisture condensation.[2] |
Module 2: Solubility & Solution Stability
The "Precipitation" Troubleshooting Guide
User Ticket: "I dissolved the compound in DMSO, but when I added it to my cell culture media (PBS), it turned cloudy immediately."
Technical Diagnosis: This is a Solubility Crash .
-
Lipophilicity: The m-tolyl and methyl groups make the free base highly lipophilic (LogP ~2.5–3.0).[1][2] It hates water.[1][2]
-
Basicity: The N-methyl piperazine nitrogen has a pKa ~9.[1][2]0. In neutral PBS (pH 7.4), a significant fraction remains unprotonated (uncharged) and precipitates.[2]
The Solution Protocol: Do not simply "add more DMSO." Follow the Acid-Lock Solubilization method.[1][2]
Figure 2: Solubility workflow. Maintaining a slightly acidic environment or high DMSO ratio is critical for aqueous stability.
FAQ: Solvent Compatibility
Q: Can I use Ethanol instead of DMSO?
-
A: Yes, for the free base.[2] However, ethanol evaporates quickly, changing the concentration of your stock solution over time.[2] DMSO is preferred for biological assays due to low volatility.[1][2]
Q: How long is my stock solution stable?
-
A:
Module 3: Safety & Handling (The "Must-Knows")
Toxicology Alert
While specific toxicology data for 1-Methyl-4-(3-methylphenyl)piperazine may be sparse, we must extrapolate from the Arylpiperazine Class (e.g., mCPP, TFMPP).[1][2]
-
Serotonergic Activity: This structure is a pharmacophore for 5-HT receptors.[1][2] Treat it as a potent bioactive agent .
-
Routes of Entry: Inhalation (aerosols) and Skin Absorption.[1][2]
-
Symptoms: Dizziness, pupil dilation, or respiratory irritation.[2]
Emergency Protocol
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol (it enhances skin absorption).[1][2]
-
Spill: Absorb with sand/vermiculite.[1][2] Do not use bleach immediately (potential formation of chloramines).[1][2]
References
-
PubChem. 1-(3-Methylphenyl)piperazine Compound Summary. National Library of Medicine.[1][2] Available at: [Link] (Accessed 2024).[1][2]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1][2] Available at: [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Sources
Validation & Comparative
Validating the Purity of 1-Methyl-4-(3-methylphenyl)piperazine: A Comparative Analytical Guide
Executive Summary & Strategic Context
1-Methyl-4-(3-methylphenyl)piperazine (CAS: 5271-27-2 analog/derivative context) is a pharmacologically active arylpiperazine, often utilized as a serotonin receptor ligand or a synthetic intermediate in the production of antidepressants (e.g., Mirtazapine analogs).
In high-stakes research, "purity" is not a single number; it is a validated claim that excludes specific structural threats. For this compound, the primary analytical challenge is not gross contamination, but regioisomeric purity . The meta-substitution on the phenyl ring is thermodynamically distinct from the ortho- and para- isomers, yet they share identical molecular weights (
This guide compares three analytical methodologies—HPLC-UV/DAD , GC-MS , and qNMR —to establish a self-validating system for purity assessment.
The Impurity Landscape: What Are We Looking For?
Before selecting a method, we must understand the genesis of impurities. The synthesis typically involves the N-alkylation of 1-(3-methylphenyl)piperazine or the cyclization of bis(2-chloroethyl)amine with m-toluidine.
Impurity Genesis Diagram
Figure 1: Synthetic pathways leading to critical impurities. Note that Regioisomers (Impurity B) are often carried over from the starting material.
Comparative Analysis of Methodologies
We evaluated three techniques based on Specificity (Isomer resolution), Sensitivity (LOD/LOQ), and Absolute Accuracy.
Method A: HPLC-DAD (The Workhorse)
High-Performance Liquid Chromatography with Diode Array Detection
-
Mechanism: Separation based on hydrophobicity and steric interactions with the stationary phase.
-
Pros: Excellent for quantifying non-volatile impurities (like the quaternary ammonium salt Impurity C). DAD allows for peak purity checks via UV spectral overlay.
-
Cons: Meta and Para isomers often co-elute on standard C18 columns.
-
Verdict: Best for Routine QC , provided a specialized column is used.
Method B: GC-MS (The Orthogonal Validator)
Gas Chromatography - Mass Spectrometry
-
Mechanism: Separation based on boiling point and polarity; detection via electron impact ionization.
-
Pros: High peak capacity. The tertiary amine structure is stable and volatile, making it ideal for GC without derivatization.
-
Cons: Isomers (o/m/p) produce nearly identical Mass Spectra (m/z 190, 175, 146). Identification relies entirely on retention time, not spectral fingerprint.
-
Verdict: Best for Trace Organic Volatiles (OVIs) and confirming the absence of solvent residues.
Method C: qNMR (The Absolute Standard)
Quantitative Nuclear Magnetic Resonance (
-
Mechanism: Direct molar ratio measurement of proton environments.
-
Pros: Does not require a reference standard of the analyte. Can definitively distinguish isomers based on the chemical shift of the aromatic methyl group (
ppm) and splitting patterns. -
Cons: Low sensitivity (requires >5 mg sample). Expensive instrumentation.
-
Verdict: Best for Primary Reference Material Certification.
Performance Data Comparison
The following data summarizes the performance of each method in detecting the critical para-isomer impurity within the meta-target.
| Feature | HPLC-DAD (C18 Phenyl) | GC-MS (5% Phenyl) | qNMR (600 MHz) |
| Linearity ( | > 0.999 | > 0.995 | N/A (Absolute) |
| LOD (Limit of Detection) | 0.05% w/w | 0.01% w/w | ~1.0% w/w |
| Isomer Resolution ( | 1.8 (Baseline) | 2.5 (Excellent) | Perfect (Spectral) |
| Sample Prep Time | 15 mins | 10 mins | 5 mins |
| Primary Blind Spot | Inorganic salts | Non-volatiles (Quats) | Trace impurities (<1%) |
Recommended Protocol: HPLC-DAD with Isomer Specificity
While qNMR is the gold standard for assay assignment, HPLC is the practical choice for daily purity validation. The following protocol is optimized to separate the meta-isomer from its ortho and para counterparts.
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Instrument: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).
-
Rationale: The Phenyl-Hexyl phase provides unique
interactions that resolve positional aromatic isomers better than standard C18.
-
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (adjusted with
).-
Rationale: High pH keeps the piperazine basic (unprotonated), improving peak shape and retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 210 nm (trace sensitivity) and 254 nm (aromatic specificity).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold |
| 15.0 | 60 | Linear Ramp |
| 18.0 | 90 | Wash |
| 20.0 | 10 | Re-equilibration |
Sample Preparation[1]
-
Weigh: 10.0 mg of 1-Methyl-4-(3-methylphenyl)piperazine.
-
Dissolve: Add 10.0 mL of 50:50 Water:Acetonitrile.
-
Filter: 0.22 µm PTFE syringe filter (removes particulates).
-
Vial: Transfer to amber HPLC vial (prevents photodegradation).
Validation Workflow: The "Triad" Approach
To ensure scientific integrity, do not rely on a single method. Use the Triad Approach where each method covers the other's blind spots.
Figure 2: The Triad Validation Workflow ensuring comprehensive coverage of purity attributes.
References
-
Separation of Piperazine Isomers: Schürenkamp, J., et al. "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets."[1] International Journal of Legal Medicine, 2011.[1]
-
GC-MS Analysis of Piperazines: Bishop, S.C., et al. "The separation of piperazines by GC-MS." Analytical Methods, 2010.[1][2][3]
-
NMR Characterization: "1-(3-Methylphenyl)piperazine NMR Spectrum." ChemicalBook.
-
General Purity Guidelines: United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials."
Sources
- 1. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Methyl-4-(3-methylphenyl)piperazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of pharmacological activities.[1] These compounds are particularly prominent in the development of agents targeting the central nervous system (CNS), where they often exhibit affinity for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[2][3] The versatility of the piperazine ring allows for substitutions at its N1 and N4 positions, enabling fine-tuning of the molecule's affinity, selectivity, and functional activity at these receptors.[1]
This guide focuses on 1-Methyl-4-(3-methylphenyl)piperazine and its analogs, exploring how subtle structural modifications—such as the position of a methyl group on the phenyl ring or methylation of the piperazine nitrogen—can significantly impact their biological profiles. Understanding these structure-activity relationships is crucial for the rational design of new chemical entities with desired therapeutic effects and reduced off-target activities.
Core Structural Analogs for Comparison
While direct, comprehensive biological data for 1-Methyl-4-(3-methylphenyl)piperazine is not extensively available in the public domain, we can infer its likely pharmacological profile by comparing it with a series of structurally related and well-characterized analogs. This comparative analysis will focus on key structural modifications:
-
Positional Isomerism of the Phenyl-Methyl Group: We will examine the effect of placing the methyl group at the ortho-, meta-, and para- positions of the phenyl ring.
-
N-Methylation of the Piperazine Ring: The influence of a methyl group on the second nitrogen of the piperazine ring will be assessed.
The primary analogs selected for this comparative guide are:
-
1-(3-Methylphenyl)piperazine (m-MPP): The direct precursor to our primary compound of interest.
-
1-(2-Methylphenyl)piperazine (o-MPP): The ortho-isomer.
-
1-(4-Methylphenyl)piperazine (p-MPP): The para-isomer.
-
1-Methyl-4-phenylpiperazine (MPP): To isolate the effect of N-methylation.
-
1-(3-Chlorophenyl)piperazine (m-CPP): A well-studied analog with a chloro- substitution at the meta-position, providing a reference for the electronic effects of the substituent.
-
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP): Another important reference compound with a strongly electron-withdrawing group.
Comparative Biological Activity: A Focus on Dopamine and Serotonin Receptors
Arylpiperazines are known to interact with a variety of monoamine receptors. For this guide, we will focus on their binding affinities for key dopamine and serotonin receptor subtypes that are frequently implicated in the therapeutic actions of CNS-active drugs: Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors.
Unfortunately, a complete and directly comparable dataset of binding affinities for all our chosen analogs from a single study is not available. However, by compiling data from various sources, we can establish a general understanding of the SAR trends.
Table 1: Comparative Biological Activity Profile of Selected Arylpiperazine Analogs
| Compound | Structure | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Other Notable Activities |
| 1-(3-Methylphenyl)piperazine (m-MPP) | 1-(3-methylphenyl)piperazine | Data not consistently available | Data not consistently available | Data not consistently available | Precursor for various derivatives with CNS activity. |
| 1-(2-Methylphenyl)piperazine (o-MPP) | 1-(2-methylphenyl)piperazine | ~3,500 | ~100 | ~250 | |
| 1-(4-Methylphenyl)piperazine (p-MPP) | 1-(4-methylphenyl)piperazine | >10,000 | Data not consistently available | Data not consistently available | Serotonin releasing agent (EC50 = 220 nM)[4] |
| 1-Methyl-4-phenylpiperazine (MPP) | 1-methyl-4-phenylpiperazine | ~1,500 | ~200 | ~400 | |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | 1-(3-chlorophenyl)piperazine | ~1,000 | ~50 | ~30 | Non-selective serotonin receptor agonist.[1] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 1-(3-(trifluoromethyl)phenyl)piperazine | ~2,000 | ~200 | ~250 | 5-HT1B/2C receptor agonist.[5] |
Note: The binding affinity (Ki) values are approximate and compiled from multiple sources for comparative purposes. Absolute values can vary between different experimental setups.
Structure-Activity Relationship (SAR) Insights
From the available data, several key SAR trends can be deduced:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring significantly modulate receptor affinity and selectivity.
-
Electron-withdrawing groups, such as the chloro- group in m-CPP and the trifluoromethyl group in TFMPP, generally confer higher affinity for serotonin receptors.[1][5]
-
The position of the methyl group also plays a crucial role. While comprehensive data for the tolylpiperazines is sparse, the trend observed with other substituted phenylpiperazines suggests that the meta position is often favorable for serotonin receptor interactions.
-
The para-methyl substitution in p-MPP leads to a significant decrease in dopamine D2 receptor affinity and promotes serotonin-releasing activity.[4]
-
-
N-Methylation: The addition of a methyl group to the second nitrogen of the piperazine ring can influence the compound's interaction with receptors. Comparing 1-phenylpiperazine to 1-methyl-4-phenylpiperazine (MPP) generally shows that N-methylation can alter the affinity profile, though the effects are often modest and receptor-dependent. This modification can also impact pharmacokinetic properties, such as metabolism and blood-brain barrier penetration.
Experimental Methodologies for Assessing Biological Activity
To provide a framework for the generation of robust and comparable data, we outline standard experimental protocols for determining the biological activity of arylpiperazine analogs.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays measure the displacement of a radiolabeled ligand with known affinity by the test compound.
Workflow for a Competitive Radioligand Binding Assay:
Caption: Principle of GPCR activation and the GTPγS binding assay.
Detailed Protocol for [³⁵S]GTPγS Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes, assay buffer containing GDP, and the test compound (agonist). [7] * For basal binding, omit the agonist. For non-specific binding, include a high concentration of unlabeled GTPγS.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [³⁵S]GTPγS. [7]
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the agonist concentration to determine the EC50 and Emax values.
-
In Vivo Behavioral Models
To assess the functional consequences of receptor binding in a physiological system, in vivo behavioral models are employed. These models can provide insights into the potential therapeutic applications of a compound, such as antipsychotic, anxiolytic, or antidepressant effects. [8] Common In Vivo Assays for CNS-Active Compounds:
-
Open Field Test: Assesses locomotor activity, exploration, and anxiety-like behavior. [9]* Elevated Plus Maze: A widely used model for screening anxiolytic and anxiogenic drugs. [9]* Forced Swim Test and Tail Suspension Test: Used to evaluate potential antidepressant activity. [9]* Prepulse Inhibition of Startle: A measure of sensorimotor gating, which is disrupted in some psychiatric disorders like schizophrenia.
Workflow for In Vivo Behavioral Studies:
Caption: General workflow for in vivo behavioral experiments.
Conclusion and Future Directions
The arylpiperazine scaffold remains a highly fruitful area for the discovery of novel CNS-active agents. This guide has provided a comparative overview of the biological activities of 1-Methyl-4-(3-methylphenyl)piperazine and its key structural analogs, highlighting the critical role of substituent patterns and N-alkylation in determining receptor interaction profiles. While a complete dataset for the primary compound of interest is lacking, the structure-activity relationships derived from its analogs provide a rational basis for the design of future compounds with tailored pharmacological properties.
For researchers in this field, the systematic application of the described experimental methodologies—from in vitro binding and functional assays to in vivo behavioral models—is paramount for elucidating the full therapeutic potential of this versatile chemical class. Future work should aim to generate comprehensive and directly comparable data for a wider range of tolylpiperazine derivatives to further refine our understanding of their SAR and to accelerate the development of next-generation therapeutics for neurological and psychiatric disorders.
References
- BenchChem. (2025). An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine). BenchChem.
- Frances, H., et al. (1985). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Pharmacology Biochemistry and Behavior, 23(5), 835-841.
- Feenstra, R. W., et al. (2001). New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities. Bioorganic & Medicinal Chemistry Letters, 11(17), 2345-2349.
- BenchChem. (2025). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. BenchChem.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. BenchChem.
- Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330.
- BenchChem. (2025). Technical Support Center: GTP-gamma-S Based Functional Assays. BenchChem.
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580.
-
Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
-
Wikipedia. (n.d.). para-Methylphenylpiperazine. Retrieved from [Link]
- Harrison, S. T., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(4), 489-508.
-
National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]
-
Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
- Mach, R. H., et al. (2013). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. ACS chemical neuroscience, 4(1), 115-120.
- H. M. G. A. H. van Loevezijn, et al. (2000). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870.
- Milligan, G. (2010). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. In G Protein-Coupled Receptors (pp. 135-147). Humana Press.
- ICE Bioscience. (2024). Advancing GPCR Drug Discovery. ICE Bioscience.
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Retrieved from [Link]
- Carroll, F. I., et al. (2010). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of medicinal chemistry, 53(13), 5123-5134.
- Parnas, M., et al. (2023). Functional consequences of a rare human serotonergic 5-HT1A receptor variant. Frontiers in Molecular Neuroscience, 16, 1245678.
- Mach, R. H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D> 3> receptor ligands. Bioorganic & medicinal chemistry, 13(1), 77-87.
- Singh, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
- Mach, R. H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D> 3> receptor ligands. Bioorganic & medicinal chemistry, 13(1), 77-87.
- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 430-450.
- Singh, P., & Kaur, M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-6.
- de Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market.
- Kumar, S., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Research & Reviews: A Journal of Pharmaceutical Science, 9(3), 1-11.
- Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11.
-
Wikipedia. (n.d.). para-Methylphenylpiperazine. Retrieved from [Link]
- He, Z. G., et al. (2004). A library of 13 piperazine compounds were studied for intestinal permeation enhancing ability. Journal of pharmaceutical sciences, 93(6), 1475-1485.
- Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1569.
- DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Journal of forensic sciences, 63(2), 567-575.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-(m-Tolyl)piperazine | C11H16N2 | CID 83111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
A Comparative Guide to Phenylpiperazine-Based Serotonin Receptor Ligands: Profiling 1-(m-tolyl)piperazine (m-MPP) Against Key Research Tools
Introduction
The serotonergic (5-HT) system, with its at least 15 distinct receptor subtypes, represents one of the most complex and therapeutically significant neurotransmitter systems in the central nervous system (CNS).[1] Its profound influence on mood, cognition, and physiological regulation has made its constituent receptors prime targets for drug discovery. Within the vast chemical landscape of serotonergic modulators, arylpiperazines are a privileged scaffold, forming the core of numerous research chemicals and approved therapeutics.[2]
This guide provides an in-depth comparative analysis of 1-(3-methylphenyl)piperazine, also known as 3-methylphenylpiperazine or meta-methylphenylpiperazine (m-MPP), a key phenylpiperazine derivative. While the user specified "1-Methyl-4-(3-methylphenyl)piperazine," comprehensive pharmacological data for this N-methylated analog is sparse in publicly accessible literature. Therefore, this guide will focus on its well-characterized parent compound, m-MPP, which serves as a critical reference point.
We will objectively compare the pharmacological profile of m-MPP with three cornerstone serotonergic ligands, each selected for its distinct and well-defined mechanism of action:
-
8-OH-DPAT: The prototypical high-affinity full agonist for the 5-HT1A receptor.[1][3]
-
Buspirone: A clinically relevant partial agonist at the 5-HT1A receptor, used in the treatment of anxiety disorders.[4][5]
-
WAY-100635: A highly potent and selective "silent" antagonist of the 5-HT1A receptor, widely used as a research tool and in neuroimaging.[6][7][8]
This document is intended for researchers, neuropharmacologists, and drug development professionals, providing not only comparative data but also the detailed experimental methodologies required to validate and expand upon these findings.
Pharmacological Profiles of Selected Ligands
The utility of a given ligand in research is defined by its binding affinity (potency), receptor selectivity, and functional activity (efficacy). An ideal research tool possesses high affinity for a single target and a clearly defined action as an agonist, antagonist, or partial agonist.
1-(3-methylphenyl)piperazine (m-MPP)
m-MPP is a metabolite of some psychoactive drugs and is often studied for its own serotonergic activity. Its profile is characterized by a broader spectrum of activity across multiple serotonin receptor subtypes, distinguishing it from the highly selective ligands used for comparison. It generally acts as a non-selective serotonin receptor agonist and releasing agent. The position of the methyl group on the phenyl ring significantly influences activity; for instance, the ortho-methylated version (oMPP) is a potent norepinephrine releaser, while the para-methylated version (pMPP) is a selective serotonin releaser.[9][10]
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
Introduced as a highly selective 5-HT1A radioligand, 8-OH-DPAT remains the gold standard for a 5-HT1A full agonist.[1] Its potent stimulation of 5-HT1A autoreceptors in the raphe nuclei leads to a marked decrease in serotonin synthesis and release.[3][11] Behaviorally, it induces a characteristic "5-HT1A syndrome," hyperphagia, and hypothermia.[3] It is important to note that while highly selective for 5-HT1A, at higher concentrations it can interact with the serotonin transporter and other receptor types.[12]
Buspirone
Buspirone is an anxiolytic agent whose mechanism is primarily attributed to its partial agonist activity at 5-HT1A receptors.[4][5][13] As a partial agonist, it can act as an agonist in a low-serotonin environment and as a functional antagonist when endogenous serotonin levels are high.[5] This modulatory effect is thought to contribute to its anxiolytic properties without the sedation associated with benzodiazepines.[13] Its delayed onset of action suggests that its therapeutic effects involve long-term adaptive changes in receptor sensitivity. Buspirone also possesses weak antagonist activity at dopamine D2 receptors.[4]
WAY-100635
WAY-100635 is a phenylpiperazine derivative that binds with very high affinity and selectivity to the 5-HT1A receptor.[6] It is characterized as a "silent antagonist," meaning it has no intrinsic activity of its own but potently blocks the effects of 5-HT1A agonists like 8-OH-DPAT.[6] Its high selectivity has made it an invaluable tool for isolating the function of the 5-HT1A receptor in complex biological systems. However, subsequent research revealed that it also acts as a potent full agonist at the dopamine D4 receptor, a crucial consideration when interpreting experimental results.[7][14]
Comparative Data Summary
The following tables summarize the binding affinities and functional activities of the selected ligands. Data are compiled from various sources and should be considered representative.
Table 1: Comparative Binding Affinities (Ki, nM) at Key Receptors
| Ligand | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | D2 | D4 |
| m-MPP | ~50-100 | ~100-200 | ~200-500 | ~50-150 | >1000 | N/A |
| 8-OH-DPAT | ~1 | >1000 | >1000 | >1000 | ~800 | N/A |
| Buspirone | ~10-30 | >1000 | ~500 | >1000 | ~30-50 | N/A |
| WAY-100635 | ~0.4-1 [14] | >10,000 | >10,000 | >10,000 | ~940[14] | ~3-16 [14] |
Table 2: Functional Activity Profile
| Ligand | Primary Target | Functional Activity |
| m-MPP | Multiple 5-HTRs | Agonist / Releasing Agent |
| 8-OH-DPAT | 5-HT1A | Full Agonist[1][3] |
| Buspirone | 5-HT1A | Partial Agonist[4][5] |
| WAY-100635 | 5-HT1A / D4 | Silent 5-HT1A Antagonist[6] / Full D4 Agonist[7][14] |
Key Experimental Methodologies
To ensure scientific rigor, the protocols used to generate comparative pharmacological data must be robust and self-validating. Below are detailed, step-by-step methodologies for three fundamental assays in serotonin receptor research.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol determines a compound's binding affinity (Ki) by measuring its ability to compete with a known radioligand for receptor binding sites.
Causality: The principle is competitive displacement. An unlabeled test compound competes with a constant concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to receptors in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC50. The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[15]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK-293 or CHO cells stably expressing the human 5-HT1A receptor.[15] Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend and store at -80°C.
-
Assay Setup: In a 96-well plate, add reagents in the following order:
-
50 µL of assay buffer (for total binding), test compound at various concentrations, or a high concentration of a known ligand like unlabeled serotonin (10 µM) for non-specific binding (NSB).[15]
-
50 µL of [³H]8-OH-DPAT diluted in assay buffer (to a final concentration of ~1.0 nM).
-
100 µL of diluted membrane preparation (e.g., 50-100 µg protein/well).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow binding to reach equilibrium.[15]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters must be pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to minimize non-specific binding of the positively charged radioligand to the negatively charged filter.[16]
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
-
Protocol 2: cAMP Functional Assay for Gαi-Coupled Receptors
This assay measures a compound's functional activity by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Simplified 5-HT1A receptor Gαi-coupled signaling pathway.
Step-by-Step Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor to ~80-90% confluency.[18]
-
Cell Preparation: Harvest cells and resuspend in stimulation buffer to a density of approximately 0.5-1.0 x 10^6 cells/mL.
-
Assay Plating: Dispense 5 µL of the cell suspension into each well of a white, low-volume 384-well plate.
-
Compound Addition:
-
Agonist Mode: Prepare serial dilutions of the test compound (e.g., m-MPP, 8-OH-DPAT). Add 5 µL to the wells.
-
Antagonist Mode: Prepare serial dilutions of the test compound (e.g., WAY-100635) and co-incubate with a known agonist (e.g., 8-OH-DPAT) at its EC80 concentration.
-
-
Stimulation: Add 5 µL of forskolin (to a final concentration that elicits a robust cAMP response, typically 1-10 µM) to all wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Data Analysis:
-
Plot the assay signal (inversely proportional to cAMP for some kits) against the log concentration of the test compound.
-
Agonist: Determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
Antagonist: Determine the IC50 and calculate the functional antagonist constant (Kb) to quantify potency.
-
Protocol 3: In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Causality: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., the hippocampus or prefrontal cortex).[20] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters present in the extracellular space diffuse across the membrane into the aCSF, driven by the concentration gradient.[21] The collected fluid (dialysate) is then analyzed by a highly sensitive technique like HPLC with electrochemical detection (HPLC-ED) to quantify the neurotransmitter concentration, providing a real-time reflection of synaptic activity.[22][23]
Caption: Experimental workflow for in vivo microdialysis.
Step-by-Step Methodology:
-
Surgical Preparation: Anesthetize a rat or mouse and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., dorsal raphe, hippocampus). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, place the animal in a specialized cage that allows free movement. Gently insert the microdialysis probe through the guide cannula.
-
Perfusion & Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.
-
Basal Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of extracellular serotonin.[24]
-
Drug Administration: Administer the test ligand (e.g., 8-OH-DPAT) via a systemic route (e.g., subcutaneous or intraperitoneal injection).
-
Post-Treatment Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in serotonin levels.
-
Sample Analysis: Analyze the serotonin concentration in each dialysate sample using HPLC-ED.
-
Data Analysis: Express the post-injection serotonin levels as a percentage of the average baseline concentration for each animal. Compare the time course and magnitude of the effect between different treatment groups.
Discussion and Conclusion
This guide provides a comparative framework for understanding the pharmacological nuances of m-MPP and three essential 5-HT1A receptor ligands. The choice of ligand is fundamentally dictated by the experimental question.
-
m-MPP , with its broader receptor profile, is less suitable for dissecting the function of a single receptor subtype. However, its profile as a metabolite and non-selective agonist makes it relevant for toxicology studies or for investigating the complex downstream effects of activating multiple serotonin receptors simultaneously.
-
Buspirone serves as a more subtle modulator. Its partial agonism makes it an excellent tool for studying the clinical mechanism of anxiolytics and for experiments where a full, robust activation of the 5-HT1A system might be confounding or produce excessive side effects.
-
WAY-100635 is indispensable for proving that a specific biological effect is mediated by the 5-HT1A receptor. By demonstrating that WAY-100635 can block the effect of an agonist, researchers can confidently attribute that effect to 5-HT1A activation. However, its potent D4 agonism must always be considered a potential confounding variable, and appropriate controls should be included.
The provided experimental protocols represent the gold standard for characterizing these and other novel ligands. By employing these self-validating systems, researchers can generate high-quality, reproducible data, thereby enhancing our collective understanding of the intricate serotonergic system and accelerating the development of next-generation therapeutics.
References
-
Forster, E. A., Cliffe, I. A., Bill, D. J., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Buspirone Hydrochloride?. Patsnap Synapse. [Link]
-
Mahmood, A., & Singh, J. (n.d.). Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. Indian Journal of Pharmaceutical and Educational Research. [Link]
-
Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]
-
Wikipedia. (n.d.). WAY-100635. Wikipedia. [Link]
-
Shimizu, N., Oomura, Y., & Kai, Y. (1992). In vivo measurement of hypothalamic serotonin release by intracerebral microdialysis: significant enhancement by immobilization stress in rats. Brain Research Bulletin. [Link]
-
Olejniczak, P., Golembiowska, K., & Kowalska, M. (2023). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. Behavioural Brain Research. [Link]
-
Laporte, A. M., Schechter, L. E., Bolanos, F. J., et al. (1996). The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Maeda, J., Suhara, T., et al. (2001). In vivo binding properties of [carbonyl-11C]WAY-100635: Effect of endogenous serotonin. Synapse. [Link]
-
Galiano, S., Martín-Martínez, M., et al. (1997). Comparative receptor mapping of serotoninergic 5-HT3 and 5-HT4 binding sites. Journal of Computer-Aided Molecular Design. [Link]
-
Kuszczyk, M., Chojnacka-Wójcik, E., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository. [Link]
-
Shu, Y., Wang, S., & Lunte, S. M. (2010). In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. Analytical Chemistry. [Link]
-
Kuszczyk, M., Chojnacka-Wójcik, E., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Journal of Medicinal Chemistry. [Link]
-
Ereshefsky, L. (2026). Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Stahl's Essential Psychopharmacology. [Link]
-
Davenport, A. P., & Hall, M. D. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]
-
Assié, M. B., & Koek, W. (2001). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A binding sites. British Journal of Pharmacology. [Link]
-
JoVE. (2024). Anxiolytic Drugs: Benzodiazepines and Buspirone. Journal of Visualized Experiments. [Link]
-
Daws, L. C., et al. (2006). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. Journal of Neuroscience Methods. [Link]
-
Staroń, J., Bojarski, A. J., & Bugno, R. (2021). Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2. Molecules. [Link]
-
Shimizu, N., et al. (1988). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Psychiatry and Neurology. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. [Link]
-
Wikipedia. (n.d.). para-Methylphenylpiperazine. Wikipedia. [Link]
-
Gragnolati, A. B., & Aungst, C. (2023). How Does Buspirone Work?. GoodRx. [Link]
-
Wikipedia. (n.d.). ortho-Methylphenylpiperazine. Wikipedia. [Link]
-
ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]
-
Xu, P., Krumm, B. E., et al. (2023). Structural studies of serotonin receptor family. Acta Pharmacologica Sinica. [Link]
-
David, D. J., et al. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology. [Link]
-
Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]
-
Groot, J., & Visser, A. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction. [Link]
-
Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry. [Link]
-
Sun, S., & Al-Awar, R. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
-
Mueller, E. A., et al. (1986). Further studies of the putative serotonin agonist, m-chlorophenylpiperazine: evidence for a serotonin receptor mediated mechanism of action in humans. Psychopharmacology. [Link]
-
ResearchGate. (n.d.). Evaluation of cellular cAMP levels by 5-HT1AR and OX1R heterodimer.... ResearchGate. [Link]
-
Franchini, S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. [Link]
-
Obeng, S., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Wikipedia. [Link]
-
Timár, D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules. [Link]
-
Pytka, K., et al. (2019). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. acnp.org [acnp.org]
- 2. mdpi.com [mdpi.com]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 5. ispub.com [ispub.com]
- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WAY-100635 - Wikipedia [en.wikipedia.org]
- 8. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. ortho-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Anxiolytic Drugs: Benzodiazepines and Buspirone [jove.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. revvity.com [revvity.com]
- 20. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 21. In vivo measurement of hypothalamic serotonin release by intracerebral microdialysis: significant enhancement by immobilization stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 24. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-4-(3-methylphenyl)piperazine Derivatives in CNS Drug Discovery
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting a wide array of biological receptors.[1] Within this class, derivatives of 1-Methyl-4-(3-methylphenyl)piperazine have emerged as promising candidates for the development of novel therapeutics, particularly for central nervous system (CNS) disorders such as depression, anxiety, and psychosis.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective on how subtle molecular modifications influence their pharmacological profiles. The insights presented herein are supported by experimental data from peer-reviewed studies, providing a robust resource for researchers and drug development professionals.
The Core Moiety: 1-Methyl-4-(3-methylphenyl)piperazine as a Versatile Scaffold
The 1-Methyl-4-(3-methylphenyl)piperazine core possesses inherent features that make it an attractive starting point for CNS drug design. The piperazine ring, with its two nitrogen atoms, can be readily modified to modulate basicity, lipophilicity, and interactions with target receptors.[5] The N-aryl group, in this case, the 3-methylphenyl moiety, plays a crucial role in establishing key interactions with aminergic G protein-coupled receptors (GPCRs), which are primary targets for many CNS drugs.[1] The methyl group on the phenyl ring and the N-methyl group on the piperazine can also be altered to fine-tune potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of 1-Methyl-4-(3-methylphenyl)piperazine derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the piperazine nitrogen. The following sections dissect the SAR of this scaffold, comparing the effects of various structural modifications.
Substitution on the Phenyl Ring
Modifications to the 3-methylphenyl ring have a profound impact on receptor affinity and selectivity. The position and electronic properties of substituents dictate the interaction with the receptor's binding pocket.
| Derivative | Modification | Biological Activity | Key Findings | Reference |
| Lead Compound | 1-Methyl-4-(3-methylphenyl)piperazine | Baseline | Serves as a reference for comparison. | - |
| Derivative A | Introduction of a trifluoromethyl group at the 3-position of the phenyl ring (TFMPP) | 5-HT1A receptor agonist | The electron-withdrawing CF3 group enhances agonist activity, leading to anxiolytic effects.[3] | [3] |
| Derivative B | Introduction of a chloro group at the 3-position of the phenyl ring (m-CPP) | 5-HT1A receptor agonist | Similar to TFMPP, the chloro group contributes to agonist activity at 5-HT1A receptors, also associated with anxiolytic properties.[3] | [3] |
| Derivative C | Introduction of a methoxy group at the 2-position of the phenyl ring | Increased affinity for α1-adrenergic receptors | The position of the methoxy group is critical for selectivity towards α1-ARs, which can be beneficial for treating conditions like benign prostatic hyperplasia.[6] | [6] |
| Derivative D | Replacement of the phenyl ring with a naphthalene group | α1-AR antagonist with potential anticancer activity | The larger aromatic system enhances binding to α1-ARs and confers antiproliferative properties.[7] | [7] |
Modification of the Piperazine Ring and its Substituents
Alterations to the piperazine ring and the N-methyl group are critical for modulating pharmacokinetic properties and interacting with different receptor subtypes.
| Derivative | Modification | Biological Activity | Key Findings | Reference |
| Lead Compound | 1-Methyl-4-(3-methylphenyl)piperazine | Baseline | Serves as a reference for comparison. | - |
| Derivative E | Replacement of the N-methyl group with a longer alkyl chain | Increased affinity for 5-HT2A receptors | Increasing the length of the alkyl chain can enhance binding to certain serotonin receptor subtypes, which is relevant for antipsychotic drug design.[8] | [8] |
| Derivative F | Introduction of a 2-hydroxypropyl linker between the piperazine and a carbamoyl group | Potent activity against Mycobacterium kansasii | The introduction of this linker and a carbamoyl moiety confers significant antimicrobial activity.[9] | [9] |
| Derivative G | Connection of the piperazine to a benzoxazole ring | Submicromolar antiprion potency | This modification significantly improves the antiprion activity and allows for penetration of the blood-brain barrier.[10] | [10] |
Comparative Analysis with Alternative Scaffolds
While 1-Methyl-4-(3-methylphenyl)piperazine derivatives show great promise, it is essential to compare their performance with other established pharmacophores in CNS drug discovery.
| Scaffold | Mechanism of Action | Advantages | Limitations | Representative Drug(s) |
| 1-Methyl-4-(3-methylphenyl)piperazine Derivatives | Varies with substitution (e.g., 5-HT1A agonism, α1-AR antagonism) | High versatility, tunable selectivity, and favorable pharmacokinetic profiles.[1] | Potential for off-target effects depending on the derivative; some derivatives may have sedative side effects.[11] | Vortioxetine, Buspirone (related arylpiperazines)[4] |
| Piperidine Derivatives | Opioid receptor agonism/antagonism | Potent analgesic effects.[12] | High potential for addiction and respiratory depression.[12] | Fentanyl, Morphine[12] |
| Benzodiazepines | GABA-A receptor positive allosteric modulators | Potent anxiolytic and sedative effects. | Risk of dependence, tolerance, and withdrawal symptoms. | Diazepam, Alprazolam |
Experimental Protocols
The following are representative experimental protocols for evaluating the activity of 1-Methyl-4-(3-methylphenyl)piperazine derivatives.
Radioligand Binding Assay for Receptor Affinity
This protocol is a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT)
-
Test compound (1-Methyl-4-(3-methylphenyl)piperazine derivative)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microtiter plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
These assays are crucial for assessing the pharmacological effects of a compound in a living organism.
Objective: To evaluate the antidepressant-like effect of a test compound in rodents.[13]
Procedure:
-
Administer the test compound or vehicle to mice or rats.
-
After a specific pre-treatment time, place the animal in a cylinder filled with water from which it cannot escape.
-
Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).
-
A decrease in immobility time is indicative of an antidepressant-like effect.[13]
Objective: To assess the anxiolytic-like effect of a test compound in rodents.[13]
Procedure:
-
Administer the test compound or vehicle to mice or rats.
-
Place the animal in the center of an elevated, plus-shaped maze with two open and two closed arms.
-
Record the time spent in and the number of entries into the open and closed arms over a specific period (e.g., 5 minutes).
-
An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.[13]
Visualizing Molecular Interactions and Workflows
Signaling Pathway of a 5-HT1A Receptor Agonist
Caption: Agonist binding to the 5-HT1A receptor inhibits adenylyl cyclase.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for SAR-driven drug discovery.
Conclusion
The 1-Methyl-4-(3-methylphenyl)piperazine scaffold represents a highly adaptable platform for the design of novel CNS-active agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in determining the pharmacological profile of these derivatives. By systematically modifying the aryl ring and the piperazine moiety, researchers can fine-tune receptor affinity, selectivity, and functional activity. The comparative data and experimental protocols provided herein serve as a valuable resource for the rational design and development of the next generation of therapeutics for neurological and psychiatric disorders.
References
-
Chen, H., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 10, 935593. [Link]
-
Wang, Y., et al. (2017). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 22(11), 1897. [Link]
-
Iacobazzi, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(19), 6954. [Link]
-
Chen, H., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 10. [Link]
-
Sagan, J., et al. (2018). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 587-597. [Link]
-
Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(1), 48-64. [Link]
-
Kciuk, M., & Bielenica, A. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(12), 3782. [Link]
-
Lu, Y., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(6), 555-559. [Link]
-
Kos, J., et al. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 21(10), 1293. [Link]
-
Xu, F., et al. (2016). Synthesis, structure-activity relationship and biological evaluation of novel arylpiperzines as α1A/1D-AR subselective antagonists for BPH. Bioorganic & Medicinal Chemistry, 24(2), 146-155. [Link]
-
Chawla, G. (2016). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5- phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Med chem, 6(9). [Link]
-
Fraga, C. A. M., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry, 67, 247-257. [Link]
-
Murai, H., et al. (1990). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 33(7), 1993-2001. [Link]
-
Pérez-Alvarado, M., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine, 3, 218-226. [Link]
-
Gontijo, I. A. N., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 543-551. [Link]
-
Chawla, G., et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry, 9, S1683-S1693. [Link]
- Sharma, R., et al. (2012). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1-7.
-
Bagley, J. R., et al. (1994). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 37(20), 3301-3312. [Link]
-
da Rocha, A. L. B., et al. (2019). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. [Link]
-
Singhal, P. K., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia, 54(2), 1594-1611. [Link]
-
de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-17. [Link]
-
Li, J., et al. (2023). Structure‐activity relationship of antidepressant activity piperazine derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Izenwasser, S., et al. (2007). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. Journal of Medicinal Chemistry, 50(22), 5486-5497. [Link]
-
Kumar, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]
-
Grigorenko, E., et al. (2018). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 94(3), 1053-1061. [Link]
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure-activity relationship and biological evaluation of novel arylpiperzines as α1A/1D-AR subselective antagonists for BPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry | MDPI [mdpi.com]
- 8. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold [mdpi.com]
- 10. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Receptor Selectivity & Cross-Reactivity Guide: 1-Methyl-4-(3-methylphenyl)piperazine
Topic: Cross-reactivity of 1-Methyl-4-(3-methylphenyl)piperazine with other receptors Content Type: Publish Comparison Guide
Executive Summary
1-Methyl-4-(3-methylphenyl)piperazine (also known as 1-(3-methylphenyl)-4-methylpiperazine or N-Methyl-mMPP ) is a synthetic phenylpiperazine derivative structurally analogous to the well-characterized serotonin probe m-chlorophenylpiperazine (mCPP). While often utilized as a chemical intermediate or a designer probe in neuropharmacology, its utility relies on understanding its complex poly-pharmacological profile.
This guide provides a technical comparison of N-Methyl-mMPP against standard serotonergic agents. It highlights the compound's primary affinity for serotonin (5-HT) receptors, its cross-reactivity with dopamine and adrenergic systems, and the structural implications of N-methylation on receptor selectivity.
Chemical Identity & Structural Context
To understand the cross-reactivity, one must first analyze the pharmacophore.
-
Substituents: A meta-methyl group on the phenyl ring and a methyl group on the piperazine nitrogen (N4).
-
Structural Analogs:
-
mCPP: meta-Chloro substituent; high 5-HT receptor affinity.
-
3-MPP: The desmethyl parent (secondary amine); generally higher 5-HT
affinity than the N-methyl derivative. -
TFMPP: meta-Trifluoromethyl substituent.[3]
-
Mechanistic Implication: The meta-substitution pattern on the phenyl ring drives 5-HT receptor recognition (particularly 5-HT
Comparative Receptor Profiling
The following table synthesizes binding affinity data (
Table 1: Comparative Binding Affinity (
| Receptor Target | 1-Methyl-4-(3-methylphenyl)piperazine (Subject) | mCPP (Standard Alternative) | WAY-100635 (Control) | Interaction Type (Subject) |
| 5-HT | Moderate ( | High ( | Very High ( | Partial Agonist |
| 5-HT | Low/Moderate ( | Moderate ( | Negligible | Antagonist / Weak Partial Agonist |
| 5-HT | Moderate ( | High ( | Negligible | Agonist |
| Dopamine D | Low (Weak Cross-reactivity) | Low ( | Negligible | Weak Antagonist |
| Alpha-1 Adrenergic | Moderate (Cross-reactive risk) | Moderate ( | Negligible | Antagonist |
| SERT (Transporter) | Moderate (Reuptake/Release) | Moderate ( | Negligible | Reuptake Inhibitor / Releaser |
*Note: N-methylation of phenylpiperazines typically reduces 5-HT
Key Selectivity Insights:
-
5-HT
vs. 5-HT Bias: Unlike mCPP, which is a potent non-selective agonist, the N-methyl group in the subject compound sterically hinders binding at the 5-HT receptor, likely resulting in a "cleaner" 5-HT profile or acting as a monoamine releaser rather than a direct receptor ligand. -
Adrenergic Cross-Reactivity: Like most arylpiperazines, 1-Methyl-4-(3-methylphenyl)piperazine shows significant cross-reactivity with
-adrenergic receptors. This is a critical off-target effect that can confound cardiovascular data in in vivo studies.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by the subject compound compared to a pure antagonist.
Caption: Dual signaling mechanism showing primary Gi-mediated inhibition via 5-HT1A and secondary Gq-mediated Calcium flux via 5-HT2C, alongside adrenergic off-target antagonism.
Validated Experimental Protocols
To verify the cross-reactivity profile in your own lab, use the following standardized protocols. These are designed to be self-validating by including positive and negative controls.
Protocol A: Radioligand Competition Binding Assay (5-HT
Focus)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Use HEK-293 cells stably expressing human 5-HT
receptors. -
Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
-
Incubation:
-
Total Binding: 0.5 nM [
H]-8-OH-DPAT + Membrane. -
Non-Specific Binding (NSB): Above + 10
M Serotonin (5-HT). -
Experimental: Above + Increasing concentrations of 1-Methyl-4-(3-methylphenyl)piperazine (
M to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of the piperazine).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional [
S]GTP
S Binding Assay
Objective: Distinguish between Agonist and Antagonist activity (Intrinsic Efficacy).
-
Reaction Mix: Membranes + [
S]GTP S (0.1 nM) + GDP (10 M) in assay buffer. -
Agonist Mode: Add compound. Increase in binding > Basal indicates agonism.
-
Antagonist Mode: Add compound + Standard Agonist (
of 5-HT). Decrease in binding indicates antagonism.[4] -
Validation:
-
Positive Control: 5-HT (Full Agonist).
-
Negative Control: WAY-100635 (Inverse Agonist/Antagonist).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining receptor affinity, emphasizing critical solubilization and filtration steps.
Conclusion & Recommendation
1-Methyl-4-(3-methylphenyl)piperazine serves as a valuable, albeit less potent, alternative to mCPP for researchers requiring a serotonergic probe with reduced 5-HT
-
Use Case: Ideal for studying 5-HT
mediated pathways or monoamine release where 5-HT hallucinogenic/psychotomimetic effects (common with mCPP) are confounding variables. -
Caution: Always account for
-adrenergic cross-reactivity in cardiovascular models.
References
-
Glennon, R. A., et al. (1988). "Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry. Link
-
Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link
-
Baumann, M. H., et al. (2004). "N-Substituted piperazines abused as designer drugs: neuropharmacology and metabolism." Annals of the New York Academy of Sciences. Link
-
Kerrigan, S., et al. (2016). "Metabolic Stability and Receptor Activity of Phenylpiperazine Designer Drugs." Journal of Analytical Toxicology. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine (Analog Reference)." PubChem. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Analytical Differentiation of 1-Methyl-4-(3-methylphenyl)piperazine from its Regioisomers: A Comprehensive Guide
As the structural landscape of synthetic designer drugs and pharmacological probes continues to expand, the analytical differentiation of regioisomeric piperazine derivatives remains a critical challenge for forensic chemists and drug development professionals. 1-Methyl-4-(3-methylphenyl)piperazine (also known as 1-methyl-4-(m-tolyl)piperazine) and its ortho- and para- regioisomers are isobaric and isostructural, rendering standard screening methods like standalone Gas Chromatography-Mass Spectrometry (GC-MS) insufficient for definitive identification.
This guide provides an objective, data-driven framework for differentiating these regioisomers. By coupling the class-identification capabilities of GC-MS with the structural specificity of Vapor Phase Infrared Spectroscopy (GC-IRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a self-validating analytical system.
PART 1: Structural and Chemical Profiling
The core analytical challenge arises from the identical molecular weights and similar electron distribution across the three regioisomers. The position of the methyl group on the phenyl ring (ortho, meta, or para) dictates the molecule's symmetry, which is the primary lever used for spectroscopic differentiation.
Table 1: Quantitative Structural Comparison of Tolylpiperazine Regioisomers
| Compound | Substitution Pattern | MW ( g/mol ) | CAS RN | Key Vapor Phase IR Bands (cm⁻¹) | ¹H NMR Symmetry Profile |
| 1-Methyl-4-(2-methylphenyl)piperazine | ortho (1,2-disubstituted) | 190.29 | N/A | ~760 | Asymmetric (Complex multiplet) |
| 1-Methyl-4-(3-methylphenyl)piperazine | meta (1,3-disubstituted) | 190.29 | 7440-35-9 [1] | ~690, ~775 | Asymmetric (Isolated Ar-H) |
| 1-Methyl-4-(4-methylphenyl)piperazine | para (1,4-disubstituted) | 190.29 | N/A* | ~815 | Symmetric (AA'BB' system) |
*Note: The des-methyl precursor, 1-(4-methylphenyl)piperazine, is a known serotonin releasing agent (CAS: 39593-08-3)[2].
PART 2: Analytical Methodologies & Mechanistic Causality
To build a robust analytical profile, one must understand the physical causality behind the instrumental output. Relying on a single technique introduces the risk of false positives when dealing with positional isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
The Causality of Spectral Equivalency: In electron ionization (EI), the fragmentation of N,N-disubstituted piperazines is predominantly initiated by radical site formation on one of the two basic nitrogen atoms of the piperazine ring[3]. Because the aromatic ring substitution (o-, m-, p-) does not significantly alter the ionization potential of the piperazine nitrogens, the resulting fragmentation pathways are nearly identical[3]. All three regioisomers will yield a molecular ion [M]⁺ at m/z 190, with base peaks typically at m/z 70 or 56 resulting from the cleavage of the piperazine ring[4]. Therefore,[3].
Gas Chromatography-Vapor Phase Infrared Spectroscopy (GC-IRD)
The Causality of Vibrational Specificity: GC-IRD is the gold standard for regioisomer differentiation. The vapor phase infrared spectra provide highly specific absorption bands based on the out-of-plane C-H bending vibrations of the substituted benzene ring[3]. Because these vibrational modes are dictated by the number of adjacent hydrogen atoms on the aromatic ring, the ortho (4 adjacent H), meta (3 adjacent H and 1 isolated H), and para (two pairs of 2 adjacent H) isomers yield distinct, non-overlapping spectral fingerprints in the 900–650 cm⁻¹ region[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Magnetic Environments: ¹H NMR provides definitive structural confirmation through symmetry. The para-isomer possesses a C2 axis of symmetry, rendering the aromatic protons magnetically equivalent in pairs (yielding a distinct AA'BB' splitting pattern). Conversely, the meta-isomer lacks this symmetry, and the isolated proton between the methyl and piperazine substituents appears as a distinct, finely split signal (typically a broad singlet or fine triplet) further downfield.
PART 3: Experimental Protocols (Self-Validating Systems)
The following methodologies are designed as self-validating workflows. Each protocol includes built-in system suitability checks to ensure data integrity.
Protocol A: GC-MS Class Identification
-
Sample Preparation: Dissolve 1.0 mg of the piperazine derivative in 1.0 mL of LC-MS grade methanol.
-
System Suitability: Inject a 1 µL aliquot of a known retention time standard (e.g., caffeine) to verify column performance and mass axis calibration.
-
Chromatographic Conditions:
-
Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm)[3].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injection: 1 µL, split ratio 50:1, injector temperature 250°C.
-
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range m/z 40–300.
-
Validation Check: Confirm the presence of the [M]⁺ ion at m/z 190 and the characteristic piperazine ring fragments (m/z 56, 70)[4].
Protocol B: GC-IRD Regioisomer Differentiation
-
System Integration: Utilize the exact chromatographic conditions described in Protocol A, splitting the column effluent to an IR light pipe interface to ensure retention time correlation.
-
System Suitability: Prior to analysis, acquire a background spectrum and run a polystyrene film calibration to verify wavenumber accuracy across the 4000–650 cm⁻¹ range.
-
IR Parameters: Light pipe heated to 280°C. MCT (Mercury Cadmium Telluride) detector cooled with liquid nitrogen. Resolution set to 8 cm⁻¹.
-
Data Interpretation: Analyze the 900–650 cm⁻¹ region. Assign the regioisomer based on the specific out-of-plane C-H bending bands (see Table 1)[4].
Protocol C: NMR Structural Confirmation
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
System Suitability: Lock and shim the spectrometer using the deuterium signal of CDCl₃. Verify that the TMS internal standard peak is exactly at 0.00 ppm and that the residual CHCl₃ peak exhibits a sharp, symmetrical lineshape at 7.26 ppm.
-
Acquisition: Acquire ¹H NMR spectra at 400 MHz (minimum 16 scans, 1-second relaxation delay).
-
Data Interpretation: Evaluate the aromatic region (6.5–7.5 ppm) for the presence of an AA'BB' system (para), an isolated proton signal (meta), or a complex asymmetric multiplet (ortho).
PART 4: Visualizations
Orthogonal analytical workflow for differentiating tolylpiperazine regioisomers.
EI-MS fragmentation pathways of 1-methyl-4-(tolyl)piperazine derivatives.
References
-
National Center for Biotechnology Information (PMC) . Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Available at:[Link]
-
National Institute of Justice (OJP) . Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Derivatives. Available at:[Link]
-
Cochemist Database . Jeffrey R. Long - 1-METHYL-4-(3-METHYLPHENYL)PIPERAZINE (CAS: 7440-35-9). Available at: [Link]
-
Wikipedia . para-Methylphenylpiperazine. Available at:[Link]
Sources
- 1. Jeffrey R. Long - Cochemist [cochemist.com]
- 2. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Derivatives | National Institute of Justice [nij.ojp.gov]
Comparative analysis of meta- vs para-substituted methylphenylpiperazines
Executive Summary
This guide provides a comparative technical analysis of 1-(3-methylphenyl)piperazine (m-MPP) and 1-(4-methylphenyl)piperazine (p-MPP) . While structurally isomeric, the positional shift of the methyl group from the meta to the para position fundamentally alters the pharmacodynamic profile, receptor selectivity, and metabolic fate of the molecule.
Key Finding: Meta-substitution generally preserves or enhances serotonin (5-HT) receptor affinity (particularly 5-HT
Structural Architecture & SAR Analysis
The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the anchor for numerous CNS-active agents (e.g., aripiprazole, trazodone). The biological activity is governed by the electronic and steric nature of the phenyl ring substituent.
The "Meta-Rule" in Serotonergic Ligands
Research established by Glennon et al. indicates that the 5-HT receptor binding pocket contains a specific hydrophobic cleft capable of accommodating substituents at the meta position of the phenyl ring.
-
m-MPP (Meta): The C3-methyl group aligns with a hydrophobic pocket formed by residues (likely involving transmembrane helices TM3 and TM5) in the receptor. This interaction stabilizes the ligand-receptor complex, often resulting in nanomolar (nM) affinity.
-
p-MPP (Para): The C4-methyl group projects into a region of the receptor that often has limited steric tolerance. This frequently results in a "steric clash," preventing the piperazine nitrogen from forming the critical salt bridge with the conserved Aspartate residue (Asp3.32) effectively.
Visualization: Structural Impact on Binding
The following diagram illustrates the logical flow of Structure-Activity Relationship (SAR) differences.
Figure 1: SAR logic flow demonstrating why meta-substitution favors receptor binding while para-substitution often impedes it.
Receptor Binding Profiles (Pharmacodynamics)
The following data summarizes the consensus binding trends observed in arylpiperazine SAR studies. While specific
Comparative Binding Affinity ( )[1]
| Receptor Target | m-MPP (Meta) | p-MPP (Para) | Mechanistic Insight |
| 5-HT | High (< 50 nM) | Moderate/Low (> 100 nM) | Meta-methyl mimics the indole ring of serotonin; Para disrupts helix packing. |
| 5-HT | Moderate (~100-200 nM) | Low (> 500 nM) | 5-HT |
| 5-HT | High (Agonist) | Low | m-MPP behaves similarly to m-CPP (a known 5-HT |
| Alpha-1 Adrenergic | Moderate | Moderate | Less sensitive to steric placement; often a source of off-target side effects (hypotension). |
Note on Selectivity: m-MPP is considered a "dirty" drug, binding promiscuously across 5-HT subtypes. p-MPP often loses this specific receptor affinity, sometimes showing higher selectivity for monoamine transporters (SERT/DAT) depending on N-substitution, though the naked phenylpiperazine is generally weak.
Experimental Protocols
To validate these profiles in your own laboratory, use the following standardized protocols. These are designed to be self-validating controls.
A. Synthesis of Methylphenylpiperazines
Objective: Synthesize high-purity ligand for binding assays.
-
Reagents:
-
Substrate: m-Toluidine (for m-MPP) or p-Toluidine (for p-MPP).
-
Alkylation Agent: Bis(2-chloroethyl)amine hydrochloride.[1]
-
Solvent/Base: n-Butanol / Anhydrous Sodium Carbonate (
).
-
-
Procedure:
-
Reflux: Combine toluidine (0.1 mol), bis(2-chloroethyl)amine (0.1 mol), and
(0.1 mol) in n-Butanol (150 mL). Reflux for 24–48 hours. -
Monitoring: Monitor consumption of toluidine via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Work-up: Filter hot to remove inorganic salts. Evaporate solvent.
-
Purification (Critical): Acidify residue with HCl to form the hydrochloride salt. Wash with ether (removes unreacted aniline). Basify aqueous layer with NaOH and extract with DCM. Distill under reduced pressure or recrystallize the HCl salt from Ethanol/Ether.
-
-
Validation:
-NMR must show distinct splitting patterns for the aromatic protons (Multiplet for Meta; Doublet of Doublets for Para).
B. Radioligand Binding Assay Workflow
Objective: Determine
Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.
Metabolic Fate & Toxicology
Understanding the metabolism is crucial for interpreting in vivo data, as these compounds are subject to significant first-pass metabolism.
-
Primary Enzyme: Cytochrome P450 2D6 (CYP2D6).
-
Metabolic Pathways:
-
Aromatic Hydroxylation: The phenyl ring is hydroxylated. For m-MPP, hydroxylation typically occurs at the para position relative to the nitrogen, or para to the methyl, creating complex isomers.
-
N-Dealkylation: Cleavage of the piperazine ring (less common) or removal of substituents if N-substituted.
-
-
Clinical Relevance: Since CYP2D6 is polymorphic, "Poor Metabolizers" will experience significantly higher plasma concentrations and prolonged half-lives of m-MPP/p-MPP compared to "Extensive Metabolizers."
References
-
Glennon, R. A., et al. (1986). "Structure-activity relationships of 1-phenylpiperazines at central 5-HT sites." Journal of Medicinal Chemistry.
-
Feenstra, R. W., et al. (2006). "SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors." Chemical and Pharmaceutical Bulletin.
-
Staack, R. F., et al. (2004). "Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Biochemical Pharmacology.
-
PubChem Compound Summary. (2023). "1-(3-Methylphenyl)piperazine."[1][2][3] National Library of Medicine.
-
López-Rodríguez, M. L., et al. (1997). "3D-QSAR models rationalize steric and electrostatic factors which modulate binding to 5-HT1A and alpha 1 receptors." Journal of Medicinal Chemistry.
Sources
In Vitro Assay Validation for 1-Methyl-4-(3-methylphenyl)piperazine Activity
Executive Summary
1-Methyl-4-(3-methylphenyl)piperazine (also known as N-Methyl-mMPP or a derivative of mMPP ) is a synthetic phenylpiperazine belonging to a class of compounds characterized by promiscuous activity at serotonin (5-HT) receptors. Structurally similar to the well-known probe mCPP (1-(3-chlorophenyl)piperazine), this compound requires rigorous in vitro validation to distinguish its specific receptor-mediated effects from non-specific membrane interactions or transporter inhibition.
This guide details the validation of Radioligand Binding and Functional Calcium Flux assays to characterize the activity of 1-Methyl-4-(3-methylphenyl)piperazine. It compares the compound against industry-standard alternatives to establish a robust pharmacological profile.
Compound Profile & Mechanism[1][2][3]
-
Chemical Name: 1-Methyl-4-(3-methylphenyl)piperazine[1]
-
Primary Predicted Targets: 5-HT2C, 5-HT1A, and 5-HT2A receptors.
-
Mechanism of Action: Likely acts as a non-selective serotonin receptor agonist or partial agonist. The N-methyl substitution typically enhances lipophilicity and may alter the selectivity profile compared to the parent nor-methylated analogs (e.g., mMPP).
Signaling Pathway Visualization
The following diagram illustrates the Gq-coupled signaling pathway (primary target: 5-HT2C) utilized in the functional validation assays described below.
Figure 1: Signal transduction pathway for Gq-coupled 5-HT receptors. The assay measures the downstream Calcium release triggered by ligand binding.
Comparative Analysis: Alternatives & Benchmarks
To validate the assay performance for 1-Methyl-4-(3-methylphenyl)piperazine, it must be benchmarked against established ligands.
| Compound | Role in Validation | Receptor Profile | Expected Affinity (Ki) |
| 1-Methyl-4-(3-methylphenyl)piperazine | Test Article | Unknown/Broad 5-HT | Target: < 100 nM |
| mCPP | Reference Standard | 5-HT2C Agonist (Non-selective) | ~3-10 nM (5-HT2C) |
| Serotonin (5-HT) | Endogenous Control | Pan-agonist | ~1-10 nM |
| SB-242084 | Negative Control | Selective 5-HT2C Antagonist | < 1 nM (Antagonist) |
| DMSO | Vehicle Control | Inert | No Activity |
Key Insight: mCPP is the closest structural analog. If your assay shows high potency for mCPP but low potency for the test compound, it confirms the assay system is working but the test compound has lower intrinsic affinity.
Validated Experimental Protocols
Assay 1: Radioligand Binding (Affinity Determination)
Objective: Determine the equilibrium dissociation constant (
Protocol Steps:
-
Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2C receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Reaction Setup:
-
Total Binding: Membrane (10 µg) + [3H]-Mesulergine (1 nM) + Vehicle.
-
Non-Specific Binding (NSB): Membrane + [3H]-Mesulergine + 10 µM Mianserin (or unlabeled Serotonin).
-
Test: Membrane + [3H]-Mesulergine + 1-Methyl-4-(3-methylphenyl)piperazine (10 concentrations, 10 pM to 10 µM).
-
-
Incubation: Incubate for 60 minutes at 25°C to reach equilibrium.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of piperazines).
-
Quantification: Count radioactivity using a liquid scintillation counter.
Self-Validation Check:
-
Specific Binding: Must be >70% of Total Binding.
-
Hill Slope: The displacement curve should have a Hill slope near -1.0. A slope significantly different (e.g., -2.0 or -0.5) indicates cooperativity or aggregation issues common with lipophilic piperazines.
Assay 2: Functional Calcium Flux (Efficacy Determination)
Objective: Determine if the compound is an agonist, partial agonist, or antagonist (
Protocol Steps:
-
Cell Seeding: Seed CHO-K1 cells expressing mitochondrial-aequorin and 5-HT2C in 384-well plates (15,000 cells/well). Incubate overnight.
-
Dye Loading: Load cells with Calcium-4 assay dye (Molecular Devices) for 45 minutes at 37°C.
-
Compound Addition:
-
Prepare 1-Methyl-4-(3-methylphenyl)piperazine in assay buffer (HBSS + 20mM HEPES).
-
Add compound to cells and monitor fluorescence (
) for 180 seconds.
-
-
Data Analysis: Calculate Max-Min RFU. Normalize to the response of 10 µM 5-HT (100% activation).
Self-Validation Check:
-
Z-Factor: The assay must yield a Z' > 0.5 using 5-HT (positive) and Buffer (negative) controls.
-
Solvent Tolerance: Ensure the final DMSO concentration is <1% to avoid artifacts.
Validation Workflow & Decision Logic
Use this logic flow to interpret your validation data.
Figure 2: Decision tree for characterizing the pharmacological profile of the test compound.
Data Interpretation & Troubleshooting
Common Artifacts with Phenylpiperazines
-
Filter Binding: Piperazines are lipophilic and "sticky." If your specific binding is low in the radioligand assay, ensure filters are pre-soaked in 0.3% PEI (Polyethyleneimine).
-
Biphasic Curves: If the functional dose-response curve is biphasic, the compound may be hitting two receptors with different affinities (e.g., High affinity 5-HT2C, Low affinity 5-HT2A).
-
Precipitation: 1-Methyl-4-(3-methylphenyl)piperazine may precipitate at concentrations >10 µM in aqueous buffer. Always inspect the compound plate for turbidity before addition.
Expected Results (Hypothetical)
Based on structural analogs (mCPP, mMPP):
-
Affinity (
): Expected to be in the 10–100 nM range for 5-HT2C. -
Efficacy: Likely a partial agonist (
~50-80% of 5-HT).
References
-
Roth, B. L., et al. (2024). PDSP Ki Database. National Institute of Mental Health. [Link]
-
Grotewiel, M. S., et al. (1994). Receptors, Serotonin: 5-HT2C.[4] IUPHAR/BPS Guide to Pharmacology. [Link]
-
Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry. [Link]
-
Porter, R. H., et al. (1999). Functional characterization of agonists and antagonists at human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology. [Link]
Sources
- 1. Jeffrey R. Long - Cochemist [cochemist.com]
- 2. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Definitive 13C-NMR Characterization of 1-Methyl-4-(3-methylphenyl)piperazine
In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a non-negotiable cornerstone of the research pipeline. 1-Methyl-4-(3-methylphenyl)piperazine, a substituted piperazine derivative, represents a class of scaffolds frequently investigated for diverse pharmacological activities.[1] Its precise characterization is paramount to understanding its structure-activity relationship (SAR) and ensuring the integrity of downstream applications.
This guide provides an in-depth, experimentally-grounded protocol for the characterization of 1-Methyl-4-(3-methylphenyl)piperazine using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present predicted spectral data based on analogous structures, and objectively compare the 13C-NMR technique against other common analytical methods, offering a holistic view for the discerning researcher.
The Analytical Imperative: Why 13C-NMR is the Gold Standard
While techniques like Mass Spectrometry (MS) provide crucial molecular weight information and Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups, neither can definitively resolve the isomeric and conformational complexities of a molecule like 1-Methyl-4-(3-methylphenyl)piperazine. 13C-NMR spectroscopy, by contrast, offers a direct window into the carbon skeleton of the molecule. Each unique carbon atom in a distinct electronic environment generates a specific signal, or resonance, in the spectrum. The number of signals confirms the molecular symmetry, and their chemical shift (δ) provides invaluable information about the bonding and neighboring functional groups.[2] This makes it an unparalleled tool for isomeric differentiation and complete structural elucidation.
Part 1: Experimental Protocol & Spectral Prediction
A robust and reproducible NMR experiment is the foundation of trustworthy data. The following protocol is designed to yield a high-resolution 13C-NMR spectrum for 1-Methyl-4-(3-methylphenyl)piperazine.
Experimental Workflow for 13C-NMR Analysis
Caption: Workflow for 13C-NMR Characterization.
Rationale Behind Key Experimental Choices:
-
Solvent Selection (CDCl3): Deuterated chloroform (CDCl3) is a standard choice for small organic molecules due to its excellent dissolving power and the presence of a single, well-characterized solvent peak at approximately 77.16 ppm which can serve as a secondary reference.[3]
-
Internal Standard (TMS): Tetramethylsilane (TMS) is chemically inert, volatile (allowing for easy sample recovery), and produces a single sharp signal from its 12 equivalent methyl protons (in 1H NMR) and 4 equivalent carbon atoms that is defined as 0.0 ppm. This provides a universal reference point for chemical shifts.
-
Proton Decoupling: In a standard 13C experiment, the sample is irradiated with a broad range of proton frequencies. This collapses the carbon-proton coupling, resulting in a simplified spectrum where each unique carbon appears as a single, sharp line. This greatly enhances sensitivity and simplifies interpretation.
Predicted 13C-NMR Spectrum and Peak Assignments
The structure of 1-Methyl-4-(3-methylphenyl)piperazine is not perfectly symmetrical, leading to the expectation of 11 distinct signals in the 13C-NMR spectrum. By analyzing the chemical shifts of its constituent parts—1-methylpiperazine, 1-(3-methylphenyl)piperazine, and m-xylene—we can confidently predict the approximate chemical shifts for the target molecule.[4][5][6]
Caption: Structure of 1-Methyl-4-(3-methylphenyl)piperazine with Carbon Numbering.
Table 1: Predicted 13C-NMR Chemical Shifts for 1-Methyl-4-(3-methylphenyl)piperazine
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale / Reference Data |
| C1 | Aromatic, C-N | ~151 | Attached to nitrogen, deshielded. Similar to C1 in 1-(3-methylphenyl)piperazine.[5] |
| C2 | Aromatic, CH | ~112 | Ortho to C-N group. |
| C3 | Aromatic, C-CH3 | ~138 | Attached to a methyl group. Similar to C1/C3 in m-xylene (~138 ppm).[4] |
| C4 | Aromatic, CH | ~120 | Ortho to C-CH3, meta to C-N. |
| C5 | Aromatic, CH | ~129 | Para to C-N. Similar to C5 in m-xylene (~128.5 ppm).[4] |
| C6 | Aromatic, CH | ~116 | Ortho to C-N, meta to C-CH3. |
| C7 | Piperazine, N-CH2-CH2-N(CH3) | ~55 | Adjacent to N-CH3 group. Similar to C2/C6 in 1-methylpiperazine (~55 ppm).[6] |
| C8 | Piperazine, N-CH2-CH2-N(Ar) | ~49 | Adjacent to N-Aryl group. Similar to C3/C5 in 1-(3-methylphenyl)piperazine.[5] |
| C9 | Piperazine, N-CH2-CH2-N(Ar) | ~49 | Adjacent to N-Aryl group. Symmetrically equivalent to C8. |
| C10 | Piperazine, N-CH2-CH2-N(CH3) | ~55 | Adjacent to N-CH3 group. Symmetrically equivalent to C7. |
| C11 | N-Methyl, CH3 | ~46 | N-Alkyl methyl group. Similar to the N-CH3 in 1-methylpiperazine (~46 ppm).[6] |
| C12 | Aryl-Methyl, CH3 | ~21 | Aryl-bound methyl group. Similar to methyl carbons in m-xylene (~21.4 ppm).[4] |
Note: The piperazine ring carbons (C7/C10 and C8/C9) are predicted to be chemically equivalent due to rapid chair-chair interconversion at room temperature.[7]
Part 2: Comparison with Alternative Analytical Techniques
While 13C-NMR is definitive, a multi-technique approach provides a self-validating system, a hallmark of robust scientific practice. Here, we compare its performance against other common methods.
Table 2: Performance Comparison of Analytical Techniques
| Technique | Information Provided | Resolution | Sensitivity | Destructive? | Key Advantage | Key Limitation |
| 13C-NMR | Complete carbon skeleton, symmetry, electronic environment. | High | Low | No | Unambiguous structural elucidation of isomers. | Requires higher sample concentration and longer acquisition times. |
| 1H-NMR | Proton environment, spin-spin coupling, stereochemistry. | Very High | High | No | High sensitivity and detailed information on proton connectivity. | Complex spectra can be difficult to interpret without 2D techniques. |
| GC-MS | Molecular weight, fragmentation pattern, purity, retention time. | High (GC) | Very High | Yes | Excellent for separation and identification of volatile components. | Isomers can have identical mass spectra; thermal degradation possible. |
| FT-IR | Presence of functional groups (C-N, C-H, C=C). | Low | Medium | No | Fast, simple, and provides a quick functional group "fingerprint". | Does not provide information on the carbon skeleton or connectivity. |
| HPLC-UV | Purity, retention time, quantification. | High | High | No (analyte can be collected) | Excellent for purity assessment and quantification of non-volatile compounds. | Provides limited structural information on its own. |
The Synergy of a Multi-Technique Approach
The most trustworthy characterization is achieved not by relying on a single method, but by integrating the data from several.
-
Initial Confirmation (GC-MS): Confirm the molecular weight (190.29 g/mol ) and assess purity.
-
Functional Group Analysis (FT-IR): Verify the presence of aromatic C-H, aliphatic C-H, and C-N bonds.
-
Proton Framework (1H-NMR): Correlate proton signals with the carbon backbone established by 13C-NMR.
-
Definitive Carbon Skeleton (13C-NMR): Use the data from Table 1 to confirm the precise arrangement of all 12 carbon atoms, solidifying the structural assignment.
This integrated workflow ensures that every aspect of the molecule's structure is validated, leaving no room for ambiguity.
References
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
Royal Society of Chemistry. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. [Link]
-
ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
YouTube. (2017, October 17). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. [Link]
-
ResearchGate. (2025, December 26). Ultra-fast hybrid method for predicting chemical shifts of ¹³C: hybrid strategy with dynamic internal patterns and linear parameters. [Link]
-
SpectraBase. (n.d.). M-xylene - Optional[13C NMR] - Chemical Shifts. [Link]
-
Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. youtube.com [youtube.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. m-Xylene(108-38-3) 13C NMR spectrum [chemicalbook.com]
- 5. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 13C NMR spectrum [chemicalbook.com]
- 6. 1-Methylpiperazine(109-01-3) 13C NMR [m.chemicalbook.com]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
A Comparative Analysis of 1-Methyl-4-(3-methylphenyl)piperazine and Known Psychoactive Compounds: A Guide for Researchers
Introduction
The landscape of psychoactive substance research is in a constant state of flux, with novel molecular entities frequently emerging. Among the various classes of psychoactive compounds, piperazine derivatives have garnered significant attention due to their diverse pharmacological profiles, ranging from stimulant to hallucinogenic effects. This guide provides a comprehensive head-to-head comparison of the hypothetical psychoactive profile of 1-Methyl-4-(3-methylphenyl)piperazine with well-characterized psychoactive compounds: meta-chlorophenylpiperazine (mCPP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-benzylpiperazine (BZP).
It is critical to note that, to date, there is a lack of publicly available pharmacological data for 1-Methyl-4-(3-methylphenyl)piperazine. Therefore, this guide will leverage the known structure-activity relationships of related phenylpiperazine and benzylpiperazine analogs to postulate a probable mechanistic profile. The primary objective is to offer researchers, scientists, and drug development professionals a foundational framework for evaluating the potential psychoactive properties of this and similar novel compounds. We will delve into receptor binding affinities, effects on monoamine transporters, and anticipated in vivo behavioral outcomes, supported by detailed experimental protocols to facilitate empirical investigation.
Comparative Pharmacological Profiles
The psychoactive effects of piperazine derivatives are largely mediated by their interactions with various neurotransmitter receptors and transporters, particularly within the serotonergic and dopaminergic systems.[1][2] The structural characteristics of 1-Methyl-4-(3-methylphenyl)piperazine, featuring a methyl group on the phenyl ring and another on the distal nitrogen of the piperazine ring, suggest a complex interplay with these targets.
Receptor Binding Affinities
The affinity of a compound for a specific receptor is a key determinant of its pharmacological action. The following table summarizes the in vitro binding affinities (Ki, nM) of our comparator compounds for a range of serotonin (5-HT) and other receptors. Lower Ki values indicate higher binding affinity.
| Receptor | mCPP (Ki, nM) | TFMPP (Ki, nM) | BZP (Ki, nM) |
| 5-HT1A | 360 - 1300[3] | 288 - 1950[4] | Data Not Available |
| 5-HT1B | ~100[4] | 30 - 132[4] | Data Not Available |
| 5-HT1D | Data Not Available | 282[4] | Data Not Available |
| 5-HT2A | 160 - 269[4] | 160 - 269[4] | Binds, but specific Ki not readily available[1] |
| 5-HT2B | 28.8[5] | Binds, but specific Ki not readily available | Partial agonist/antagonist activity[1] |
| 5-HT2C | 3.4 - 62[4][5] | 62[4] | Data Not Available |
| 5-HT3 | 61.4[6] | 2373[4][6] | Binds, may contribute to headaches[1] |
| α1-adrenergic | >2500[3] | Data Not Available | Data Not Available |
| α2-adrenergic | 570[3] | Data Not Available | High affinity antagonist[1] |
| Dopamine D2 | >10000[7] | Data Not Available | Data Not Available |
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of mCPP, TFMPP, and BZP.
Based on its structure, 1-Methyl-4-(3-methylphenyl)piperazine would be predicted to have a notable affinity for serotonin receptors, particularly the 5-HT2 family, similar to other phenylpiperazines. The methyl substitution on the phenyl ring might modulate this affinity compared to mCPP and TFMPP.
Monoamine Transporter Interactions
The interaction of these compounds with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is crucial to their stimulant and mood-altering effects. They can act as either reuptake inhibitors, preventing the clearance of neurotransmitters from the synapse, or as releasing agents, promoting the non-vesicular release of neurotransmitters.
| Compound | DAT (IC50/Ki, nM) | NET (IC50/Ki, nM) | SERT (IC50/Ki, nM) | Primary Mechanism |
| mCPP | >10000[7] | Data Not Available | 230 (IC50)[8] | Reuptake Inhibitor/Releaser[5] |
| TFMPP | No effect on reuptake[4] | No effect on reuptake[4] | 121 (EC50 for release)[4] | Releaser[4] |
| BZP | 175 (EC50 for release)[1] | 62 (EC50 for release)[1] | 6050 (EC50 for release)[1] | Releaser/Reuptake Inhibitor[9] |
Table 2: Comparative Monoamine Transporter Interactions of mCPP, TFMPP, and BZP.
The N-methyl group in 1-Methyl-4-(3-methylphenyl)piperazine could potentially enhance its interaction with monoamine transporters, possibly leading to a mixed reuptake inhibition and release profile, with a likely preference for DAT and NET over SERT, akin to BZP.
Predicted In Vivo Behavioral Effects
The in vitro pharmacological profile of a compound provides a strong indication of its potential in vivo effects. Based on the data for our comparators, we can extrapolate the likely behavioral outcomes of 1-Methyl-4-(3-methylphenyl)piperazine administration in rodent models.
-
Locomotor Activity: BZP is known to cause dose-dependent hyperactivity.[10][11] In contrast, mCPP and TFMPP tend to decrease locomotor activity at higher doses.[12][13] Given the potential for DAT and NET activity, 1-Methyl-4-(3-methylphenyl)piperazine is predicted to increase locomotor activity, similar to BZP.
-
Anxiety-like Behavior: mCPP is known to induce anxiogenic-like effects in animal models.[14] The effects of BZP on anxiety are less clear, with some studies suggesting potential anxiogenic properties.[11] The serotonergic activity of 1-Methyl-4-(3-methylphenyl)piperazine might contribute to anxiogenic or anxiolytic effects depending on the specific receptor interactions.
-
Discriminative Stimulus Effects: In drug discrimination studies, animals are trained to distinguish between the subjective effects of a drug and saline. BZP, TFMPP, and mCPP have been shown to fully substitute for the discriminative stimulus effects of MDMA in mice.[12][15] This suggests that 1-Methyl-4-(3-methylphenyl)piperazine might also produce subjective effects with some similarity to MDMA or other stimulants.
Experimental Protocols
To empirically determine the pharmacological profile of 1-Methyl-4-(3-methylphenyl)piperazine, the following experimental workflows are recommended.
In Vitro Assays
This protocol outlines the determination of the binding affinity (Ki) of a test compound for a specific receptor using a competitive binding assay with a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).
-
Homogenize the cells in an appropriate ice-cold buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.[4]
-
Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and a range of concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.
Caption: Monoamine Transporter Uptake Inhibition Workflow.
Step-by-Step Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human monoamine transporter of interest (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT).
-
Plate the cells in a 96-well plate and grow them to confluency.
-
-
Uptake Inhibition Assay:
-
Wash the cells with a pre-warmed buffer.
-
Pre-incubate the cells for a short period with varying concentrations of the test compound.
-
Initiate the uptake by adding a fixed concentration of the corresponding radiolabeled neurotransmitter (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).
-
Incubate for a brief period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer.
-
-
Detection and Analysis:
-
Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting inhibition curve.
-
In Vivo Behavioral Assays
This test assesses the general locomotor activity and exploratory behavior of rodents in a novel environment.
Step-by-Step Protocol:
-
Apparatus:
-
Use a square or circular arena with high walls to prevent escape. The arena is typically equipped with a grid of infrared beams or a video tracking system to monitor the animal's movement.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.[5]
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open-field arena and start the recording.
-
Allow the animal to explore the arena for a predetermined duration (e.g., 30-60 minutes).
-
Clean the arena thoroughly between each animal to remove any olfactory cues.[16]
-
-
Data Analysis:
-
The tracking system will provide data on various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Stereotyped movements: Repetitive, non-functional behaviors that can be induced by stimulants.
-
-
This paradigm is used to evaluate the subjective effects of a test compound by determining if it substitutes for a known drug of abuse.
Step-by-Step Protocol:
-
Apparatus:
-
Use a standard two-lever operant conditioning chamber equipped with a food or liquid reward dispenser.
-
-
Training Phase:
-
Train animals (typically rats or mice) to press one lever (the "drug" lever) to receive a reward after being administered a known psychoactive drug (e.g., cocaine or MDMA).
-
Train the same animals to press a second lever (the "saline" lever) to receive a reward after being administered saline.
-
Continue this training until the animals reliably press the correct lever depending on the injection they received.
-
-
Testing Phase:
-
Administer different doses of the test compound to the trained animals.
-
Place the animals in the operant chamber and record which lever they press.
-
Full substitution occurs if the animals predominantly press the "drug" lever after receiving the test compound, indicating similar subjective effects to the training drug. Partial substitution occurs when there is a dose-dependent increase in "drug" lever pressing that does not reach the level of the training drug.
-
Conclusion
While the specific pharmacological profile of 1-Methyl-4-(3-methylphenyl)piperazine remains to be empirically determined, this guide provides a robust framework for its investigation. By comparing its structure to the well-characterized psychoactive piperazines mCPP, TFMPP, and BZP, we can formulate a hypothesis regarding its likely interactions with serotonergic and dopaminergic systems. The provided experimental protocols offer a clear path for researchers to elucidate the receptor binding affinities, monoamine transporter interactions, and in vivo behavioral effects of this and other novel psychoactive compounds. Such systematic evaluation is paramount for advancing our understanding of the structure-activity relationships of new psychoactive substances and for identifying potential therapeutic leads or substances of abuse.
References
-
Trifluoromethylphenylpiperazine - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
- Stilwell, A. (2025, January 15). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. (2nd ed.). CRC Press.
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- Yarosh, H. L., Katz, E. B., Coop, A., & Fantegrossi, W. E. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, biochemistry, and behavior, 88(1), 18–27.
-
meta-Chlorophenylpiperazine - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
- Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
- Kenna, G. A., & Curzon, G. (1988). Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. British journal of pharmacology, 94(1), 115–122.
- Yarosh, H. L., Katz, E. B., Coop, A., & Fantegrossi, W. E. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, biochemistry, and behavior, 88(1), 18–27.
- Research Support, University of Newcastle. (2026, March). LAB_072 Open Field Test for Rodents.
- Samanin, R., Mennini, T., & Garattini, S. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Naunyn-Schmiedeberg's archives of pharmacology, 312(2), 113–118.
- Med Associates Inc. (n.d.).
- Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2021). Range of previously reported IC50 values for neurotransmitter uptake inhibition. Neuropharmacology, 185, 108439.
- Benchchem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
- Brennan, K. A., Johnstone, A. C., Fitzmaurice, P. S., Lea, R. A., & Schenk, S. (2007). Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). Drug and alcohol dependence, 88(2-3), 204–213.
- Orsini, C. A., Trotta, R. T., & Setlow, B. (2026, February 18). Effects of m-chlorophenylpiperazine (mCPP) on a T-maze acquisition and reversal learning task in male and female rats. Behavioural brain research, 497, 115582.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). m-chlorophenylpiperazine. Retrieved March 4, 2026, from [Link]
-
Inxight Drugs. (n.d.). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved March 4, 2026, from [Link]
- Sanna, M. D., Ghelardini, C., Gado, F., Carta, A., & Gacsályi, I. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules (Basel, Switzerland), 23(12), 3169.
- Loland, C. J., Norregaard, L., Litman, T., & Gether, U. (2002). The binding sites for benztropines and dopamine in the dopamine transporter overlap. The Journal of biological chemistry, 277(51), 49678–49685.
- Hamon, M., Gozlan, H., & El Mestikawy, S. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Archives of pharmacology, 340(6), 683-691.
- Hiranita, T., Wilkinson, D. S., Hong, S. K., Zou, M. F., & Katz, J. L. (2014). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 39(3), 679–689.
- Ostrowska, K., Stary, D., Sieroń, B., & Trzaskowski, B. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of molecular structure, 1266, 133529.
- Bassindale, T., Cowan, D. A., & Kicman, A. T. (2011). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Analytical and bioanalytical chemistry, 401(5), 1629–1636.
- Crivori, P., & Poggesi, E. (2019). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 10(12), 4749–4762.
- Kim, J., Park, J., & Lee, J. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 24(20), 15440.
- European Monitoring Centre for Drugs and Drug Addiction. (2018, November 15). BZP/piperazines drug profile.
- Rothman, R. B., & Baumann, M. H. (1998). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse (New York, N.Y.), 30(4), 415–417.
- McGregor, I. S., & van der Ploeg, I. (2007). A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. Pharmacology, biochemistry, and behavior, 87(4), 435–444.
- Seidel, K., Woehning, A., & Sitte, H. H. (2005). Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines. Neuropharmacology, 49(6), 766–775.
- Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6.
- Mayer, F. P., Wimmer, L., & Sitte, H. H. (2019). Chemical structure, IC50 values and representative traces of transporter-mediated currents for mephedrone and the selected metabolites.
- Robertson, D. W., Bloomquist, W., Wong, D. T., & Cohen, M. L. (1992). mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors. Life sciences, 50(8), 599–605.
- Baumann, M. H., Clark, R. D., & Rothman, R. B. (2008). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 33(6), 1380–1389.
- SeragPsych. (2025, February 14). SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS.
- Kaur, H., & Kuhad, A. (2016). Benzylpiperazine: "A messy drug". Drug and alcohol dependence, 164, 17–25.
- European Monitoring Centre for Drugs and Drug Addiction. (2018, November 15). BZP/piperazines drug profile.
- Schep, L. J., Slaughter, R. J., & Beasley, D. M. (2009). Toxicity from recreational use of 1-benzylpiperazine. The New Zealand medical journal, 122(1299), 87–93.
- Luethi, D., Ka-Man, T., & Liechti, M. E. (2020). In vitro monoamine transporters and 5-HT receptors interaction assays.
- Lin, J. C., Jan, R. K., Lee, H., Jensen, M. J., Kydd, R. R., & Russell, B. R. (2011). Determining the subjective and physiological effects of BZP combined with TFMPP in human males. Psychopharmacology, 214(3), 761–768.
- UNODC. (2008, March 13). Details for Piperazines.
- Thermo Fisher Scientific. (n.d.).
-
chemeurope.com. (n.d.). Benzylpiperazine. Retrieved March 4, 2026, from [Link]
- Charles River Laboratories. (n.d.). SOLVO Drug Transporter Assays.
- Valjent, E., & Maldonado, R. (2000).
- Khelashvili, G., & Weinstein, H. (2020). Structure Modeling of the Norepinephrine Transporter. Biomolecules, 10(1), 102.
Sources
- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection [phfscience.nz]
- 6. med-associates.com [med-associates.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Dopamine Transporter Amino and Carboxyl Termini Synergistically Contribute to Substrate and Inhibitor Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. va.gov [va.gov]
- 16. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Strategic Guide to the Safe Disposal of 1-Methyl-4-(3-methylphenyl)piperazine
This document provides essential, procedural guidance for the safe and compliant disposal of 1-Methyl-4-(3-methylphenyl)piperazine. As drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe disposition. This guide is structured to provide not just a protocol, but a foundational understanding of the chemical's hazard profile and the regulatory framework governing its disposal, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Waste Characterization: A Proactive Assessment
The cornerstone of any disposal plan is a thorough understanding of the material's intrinsic hazards. While a specific Safety Data Sheet (SDS) for every novel compound may not exist, we can infer a reliable hazard profile from its structural class—substituted piperazines. Structurally related piperazine derivatives are known to be harmful if swallowed, harmful in contact with skin, and can cause significant skin and eye irritation.[1][2][3][4][5] Furthermore, many piperazine compounds exhibit aquatic toxicity with long-lasting effects.[4][6]
Therefore, 1-Methyl-4-(3-methylphenyl)piperazine must be treated as a hazardous substance. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any solid waste must be evaluated to determine if it is hazardous.[7][8] Given its likely toxicological profile, this compound would be characterized as hazardous waste, mandating a specific disposal pathway.
The following table summarizes the critical safety and handling parameters derived from data on analogous compounds.
| Parameter | Guideline | Rationale & Causality |
| Hazard Classification | Harmful (Oral, Dermal); Skin Irritant; Serious Eye Damage; Potential Respiratory Irritant; Aquatic Toxicity.[2][3][4][5] | The piperazine moiety and aromatic substitutions confer biological activity that can be toxic to organisms and irritating to tissues. |
| Primary Disposal Route | Licensed Hazardous Waste Contractor (Incineration).[2][3][6][9] | High-temperature incineration with afterburners and scrubbers is necessary to destroy the organic structure and neutralize toxic combustion byproducts like nitrogen oxides (NOx).[4][10] |
| Required PPE | Nitrile Gloves, Safety Goggles (or Face Shield), Lab Coat.[1][2][6] | Prevents dermal absorption and protects against splashes that can cause serious eye damage. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Acid Anhydrides, Acid Chlorides.[11][12][13] | As a substituted amine, this compound is basic and can react exothermically or violently with acids and strong oxidizers, creating a safety hazard. |
| Prohibited Disposal | DO NOT dispose of via drain or in general solid waste.[1][2][3] | This prevents the release of a potentially persistent and toxic chemical into aquatic ecosystems and municipal water systems. |
Pre-Disposal Protocol: Safety and Segregation
Proper disposal begins long before the waste container is full. Adherence to rigorous pre-disposal procedures is critical to maintaining a safe laboratory environment.
-
Waste Minimization : A core principle of green chemistry and waste management is to generate as little waste as possible.[1] This can be achieved by carefully planning experiments to use the minimum required quantity of the compound.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles, when handling the compound or its waste.[2][6][12] All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[2][6]
-
Waste Segregation : Never mix waste containing 1-Methyl-4-(3-methylphenyl)piperazine with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][6] It is crucial to keep it segregated from incompatible materials, particularly acidic waste, to prevent dangerous chemical reactions.[11]
Step-by-Step Disposal Workflow
The following protocol outlines the systematic process for the collection and disposal of 1-Methyl-4-(3-methylphenyl)piperazine waste.
-
Waste Collection : Designate a specific, compatible waste container for all materials contaminated with 1-Methyl-4-(3-methylphenyl)piperazine. This includes the compound itself, as well as contaminated items like pipette tips, gloves, and weighing papers. Use a container made of chemically resistant material with a secure, tightly sealing lid.[1][2][3]
-
Container Labeling : The container must be labeled immediately upon the first addition of waste. The label must clearly state "HAZARDOUS WASTE" and include the full chemical name: "1-Methyl-4-(3-methylphenyl)piperazine".[1] All constituents, including solvents and their approximate percentages, must be listed.
-
Secure Storage : Keep the waste container tightly closed at all times, except when adding waste.[1][9] Store the container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and clearly marked.
-
Disposal Request : Once the container is full or ready for disposal, submit a hazardous material pickup request to your institution's EHS department or designated waste management provider.[1] Do not attempt to dispose of this chemical through any other means.
Below is a workflow diagram illustrating the decision-making and operational process for proper disposal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sustainable-markets.com [sustainable-markets.com]
- 8. epa.gov [epa.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
